molecular formula C7H12O2 B7823358 Heptenoic acid CAS No. 25377-46-2

Heptenoic acid

Cat. No.: B7823358
CAS No.: 25377-46-2
M. Wt: 128.17 g/mol
InChI Key: YURNCBVQZBJDAJ-UHFFFAOYSA-N
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Description

Heptenoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

hept-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YURNCBVQZBJDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067090
Record name Heptenoic acid
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Molecular Weight

128.17 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18999-28-5, 25377-46-2
Record name 2-Heptenoic acid
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Record name Heptenoic acid
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Record name Heptenoic acid
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Record name Heptenoic acid
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Foundational & Exploratory

Natural Sources of Heptenoic Acid Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptenoic acid (C7H12O2) encompasses a group of unsaturated fatty acid isomers with a seven-carbon chain and one double bond. While its saturated counterpart, heptanoic acid, is a well-documented constituent of various natural products, the specific isomers of this compound are less commonly reported in high concentrations. However, their presence as minor components in essential oils, fruits, and fermentation products suggests a role in the chemical ecology and sensory profiles of these natural sources. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound isomers, detailed experimental protocols for their analysis, and an exploration of their biosynthetic pathways.

Natural Occurrence of this compound Isomers and Related Compounds

Quantitative data for specific this compound isomers in natural sources is sparse in the available scientific literature. Most analyses of volatile fatty acids or overall fatty acid profiles do not provide specific quantification for C7 unsaturated acids. The following table summarizes the known qualitative occurrences and, where available, the concentrations of related short-chain unsaturated fatty acids that suggest the potential for this compound isomer presence.

Natural Source CategorySpecific Source ExampleCompoundConcentrationReferences
Fruits Raspberry (Rubus idaeus)2-Hexenoic acidNot explicitly quantified, but identified as a volatile component.[1][2]
Dairy Products Bovine Milk Fattrans-Fatty Acids (general)Vaccenic acid (trans-11-octadecenoic acid) is a major trans-fatty acid. Shorter-chain unsaturated isomers are present in trace amounts.[3]
Fermented Foods General Microbial FermentationShort-Chain Fatty AcidsAcetic, propionic, and butyric acids are the most abundant. Longer-chain unsaturated fatty acids can be produced depending on the microbial species and substrate.[4][5][6]
Apiaceae Family Anise (Pimpinella anisum), Fennel (Foeniculum vulgare)Petroselinic acid (C18:1n-12), Oleic acid (C18:1n-9)These are the dominant unsaturated fatty acids. Shorter-chain fatty acids are minor components.[7][8][9][10][11]
Essential Oils Ylang-Ylang (Cananga odorata)Various terpenes and estersWhile a complex mixture of volatiles is present, this compound is not typically reported as a major constituent.[12][13][14][15][16]

Experimental Protocols for the Analysis of this compound Isomers

The analysis of this compound isomers, which are considered volatile or short-chain fatty acids, typically involves extraction from the sample matrix, derivatization to increase volatility and improve chromatographic separation, followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Extraction of this compound Isomers from Plant and Food Matrices

Objective: To isolate short-chain fatty acids from a complex biological matrix.

Methodology: Liquid-Liquid Extraction

  • Sample Homogenization: Homogenize 1-5 grams of the sample (e.g., fruit puree, fermented broth) in a suitable solvent such as a mixture of isopropanol (B130326) and hexane (B92381).

  • Acidification: Acidify the homogenate to a pH of 2-3 with hydrochloric acid (HCl). This ensures that the carboxylic acids are in their protonated, less polar form, facilitating their extraction into an organic solvent.

  • Solvent Extraction: Add a nonpolar solvent like diethyl ether or a mixture of hexane and diethyl ether. Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and transfer of the fatty acids to the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

  • Collection of Organic Phase: Carefully collect the upper organic layer containing the fatty acids.

  • Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the fatty acid extract. The final volume should be adjusted based on the expected concentration of the analytes.

Derivatization of this compound Isomers for GC-MS Analysis

Objective: To convert the polar carboxylic acid group into a more volatile ester for gas chromatography.

Methodology: Esterification to form Fatty Acid Methyl Esters (FAMEs)

  • Reagent Preparation: Prepare a solution of 2% (v/v) sulfuric acid in anhydrous methanol.

  • Reaction: Add the methanolic sulfuric acid solution to the dried fatty acid extract obtained from the extraction step.

  • Incubation: Seal the reaction vial and heat at 60-70°C for 1-2 hours.

  • Neutralization and Extraction: After cooling, add a saturated sodium bicarbonate solution to neutralize the excess acid. Extract the resulting fatty acid methyl esters (FAMEs) with hexane.

  • Washing and Drying: Wash the hexane layer with water to remove any remaining salts and dry over anhydrous sodium sulfate.

  • Final Preparation: The hexane solution containing the FAMEs is then ready for injection into the GC-MS system.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the different this compound isomers.

Methodology:

  • GC Column: Utilize a polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX or FFAP), which provides good separation of fatty acid methyl esters.

  • Injector and Oven Program:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 220°C at a rate of 5-10°C/minute.

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Identification: Identify the this compound isomer methyl esters based on their retention times compared to authentic standards and their characteristic mass spectra.

  • Quantification: For accurate quantification, use an internal standard (e.g., a deuterated fatty acid or a fatty acid with an odd number of carbons not present in the sample) added at the beginning of the extraction process. Create a calibration curve using known concentrations of this compound isomer standards.

Biosynthesis of Unsaturated Fatty Acids

Unsaturated fatty acids in plants and microorganisms are primarily synthesized through two main pathways: the anaerobic (oxygen-independent) and aerobic (oxygen-dependent) pathways.

Anaerobic Biosynthesis Pathway

This pathway is common in bacteria and involves the introduction of a double bond during the fatty acid elongation cycle.

Anaerobic biosynthesis of unsaturated fatty acids.
Aerobic Biosynthesis Pathway

This pathway is prevalent in plants and eukaryotes and involves the direct desaturation of a saturated fatty acid by desaturase enzymes, which require molecular oxygen.

Aerobic_Unsaturated_Fatty_Acid_Biosynthesis Saturated_Fatty_Acyl-ACP Saturated Fatty Acyl-ACP (e.g., Stearoyl-ACP) Desaturase Acyl-ACP Desaturase (e.g., Stearoyl-ACP desaturase) Saturated_Fatty_Acyl-ACP->Desaturase Monounsaturated_Fatty_Acyl-ACP Monounsaturated Fatty Acyl-ACP (e.g., Oleoyl-ACP) Desaturase->Monounsaturated_Fatty_Acyl-ACP H2O 2H2O Desaturase->H2O Oxidized_Ferredoxin 2 Oxidized Ferredoxin Desaturase->Oxidized_Ferredoxin O2 O2 O2->Desaturase Reduced_Ferredoxin 2 Reduced Ferredoxin Reduced_Ferredoxin->Desaturase

Aerobic biosynthesis of monounsaturated fatty acids.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the identification and quantification of this compound isomers from a natural source.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProcessing Data Processing and Quantification Sample_Collection Sample Collection (e.g., Fruit, Fermented Broth) Homogenization Homogenization Sample_Collection->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Derivatization Esterification (FAMEs) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Acquisition Data Acquisition (Retention Times, Mass Spectra) GCMS_Analysis->Data_Acquisition Peak_Identification Peak Identification (vs. Standards & Libraries) Data_Acquisition->Peak_Identification Quantification Quantification (Internal Standard Method) Peak_Identification->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Final_Report Final_Report Statistical_Analysis->Final_Report Results

Workflow for this compound isomer analysis.

Conclusion

While this compound isomers are not as widely documented as other fatty acids, their potential presence in various natural sources warrants further investigation, particularly for their contribution to flavor and aroma profiles and potential bioactive properties. The experimental protocols outlined in this guide provide a robust framework for the extraction, derivatization, and quantification of these compounds. Furthermore, understanding their biosynthetic pathways can offer insights into the metabolic processes of the source organisms. Future research focusing on targeted analysis of C7 unsaturated fatty acids in a broader range of natural products is needed to fully elucidate their distribution and significance.

References

The Enigmatic Biosynthesis of 4-Heptenoic Acid in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the theoretical underpinnings and plausible biosynthetic pathways of 4-heptenoic acid in bacteria. While not a commonly reported microbial fatty acid, its potential synthesis can be extrapolated from established bacterial fatty acid metabolism. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biochemical principles, hypothesized enzymatic steps, and the experimental methodologies required to elucidate this novel biosynthetic route.

Introduction to Bacterial Fatty Acid Synthesis

Bacteria primarily synthesize fatty acids via the Type II fatty acid synthase (FASII) system, a series of discrete, soluble enzymes. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which is then converted to malonyl-ACP. Acetyl-CoA (or another short-chain acyl-CoA) serves as the primer, which is condensed with malonyl-ACP to initiate fatty acid elongation. Each subsequent elongation cycle involves a series of four reactions: condensation, reduction, dehydration, and a final reduction, adding two carbons to the growing acyl chain.

The introduction of unsaturation in bacterial fatty acids can occur through two distinct mechanisms: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway.

  • Aerobic Pathway: This pathway utilizes fatty acid desaturases, which introduce a double bond into a pre-formed saturated fatty acyl chain attached to either acyl carrier protein (ACP) or coenzyme A (CoA). These enzymes are highly specific regarding the position of the double bond.

  • Anaerobic Pathway: This pathway introduces a double bond during the fatty acid elongation cycle. A key enzyme, a β-hydroxyacyl-ACP dehydratase, creates a trans-2-enoyl-ACP intermediate, which can then be isomerized to a cis-3-enoyl-ACP. This isomerized intermediate is then further elongated to produce an unsaturated fatty acid.

Hypothesized Biosynthetic Pathways for 4-Heptenoic Acid

The synthesis of a seven-carbon fatty acid with a double bond at the fourth position (4-heptenoic acid) is not a standard output of known bacterial fatty acid synthesis pathways. However, several plausible routes can be hypothesized, likely involving a combination of standard fatty acid synthesis and specialized enzymatic activities.

Pathway A: De Novo Synthesis and Desaturation

One potential pathway involves the de novo synthesis of heptanoic acid (a C7 saturated fatty acid) followed by a specific desaturation event.

  • Initiation and Elongation: The synthesis would likely initiate with a three-carbon primer, propionyl-CoA, instead of the more common acetyl-CoA. Two cycles of elongation with malonyl-ACP would then produce a seven-carbon saturated acyl-ACP.

  • Desaturation: A novel or promiscuous fatty acid desaturase would then act on the heptanoyl-ACP or heptanoyl-CoA to introduce a double bond at the Δ4 position. The substrate specificity of known desaturases would be a critical factor in the feasibility of this step.

Pathway B: Anaerobic Synthesis with Alternative Isomerization

The anaerobic pathway for unsaturated fatty acid synthesis could potentially be adapted to produce 4-heptenoic acid.

  • Early Branching: This would require a branch point in the fatty acid synthesis pathway at a shorter chain length than is typical.

  • Novel Isomerase Activity: A specific isomerase would be required to create a double bond at a position that, after further elongation, results in the Δ4 position in a C7 fatty acid. The classical anaerobic pathway in E. coli involves a C10 intermediate.[1]

Pathway C: Reverse β-Oxidation (Chain Elongation)

The reverse β-oxidation pathway, a mechanism for elongating short-chain fatty acids, presents another plausible route.

  • Precursor Molecule: This pathway would require a suitable precursor molecule, such as a five-carbon unsaturated fatty acid.

  • Single Elongation Step: A single round of reverse β-oxidation, adding an acetyl-CoA unit, could potentially yield 4-heptenoic acid. The success of this pathway would depend on the substrate tolerance of the enzymes involved in the reverse β-oxidation cycle.

Key Enzymes and Their Potential Roles

The biosynthesis of 4-heptenoic acid would necessitate a specific suite of enzymes with either novel activities or broadened substrate specificities compared to those in well-characterized bacteria like E. coli.

Enzyme ClassHypothesized Role in 4-Heptenoic Acid Synthesis
Acyl-CoA Carboxylase Provides malonyl-CoA for elongation.
β-Ketoacyl-ACP Synthase (FabH-like) Initiates fatty acid synthesis with a propionyl-CoA primer.
Elongation Enzymes (FabG, FabZ, FabI) Carry out the four-step elongation of the acyl chain.
Δ4-Fatty Acid Desaturase Introduces a double bond at the C4 position of heptanoyl-ACP/CoA.
Novel Isomerase (FabA/FabM-like) Creates the necessary double bond geometry during anaerobic synthesis.
Reverse β-Oxidation Enzymes Elongate a C5 unsaturated precursor to a C7 unsaturated fatty acid.
Thioesterase Releases the final 4-heptenoic acid from the acyl carrier protein.

Experimental Protocols for Elucidation

To confirm the existence and mechanism of 4-heptenoic acid biosynthesis in a given bacterium, a series of targeted experiments are required.

Identification and Quantification of 4-Heptenoic Acid

Objective: To detect and quantify 4-heptenoic acid in bacterial cultures.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Lipid Extraction: Bacterial cell pellets are subjected to a total lipid extraction using a modified Bligh-Dyer method.

  • Saponification and Methylation: The extracted lipids are saponified to release free fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • GC-MS Analysis: FAMEs are separated on a gas chromatograph and identified by their mass spectra. Quantification is achieved by comparing the peak area of the 4-heptenoic acid methyl ester to that of a known internal standard.[2][3]

Isotope Labeling Studies

Objective: To trace the incorporation of precursors into 4-heptenoic acid.

Methodology:

  • Culture Supplementation: Bacterial cultures are grown in the presence of stable isotope-labeled precursors, such as 13C-labeled propionate (B1217596) or acetate.

  • GC-MS Analysis: The mass spectra of the resulting 4-heptenoic acid methyl ester are analyzed for the incorporation of the 13C label, which provides evidence for the precursor molecules and the overall pathway.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

  • Cell-Free Extract Preparation: Bacterial cells are lysed to prepare a cell-free extract containing the cellular enzymes.

  • In Vitro Reactions: The cell-free extract is incubated with hypothesized substrates (e.g., heptanoyl-ACP, NADPH, O2 for a desaturase assay) and cofactors.

  • Product Analysis: The reaction mixture is analyzed by GC-MS or HPLC to detect the formation of the expected product, confirming enzymatic activity.

Genetic Analysis

Objective: To identify the genes encoding the biosynthetic enzymes.

Methodology:

  • Genome Mining: The bacterial genome is searched for homologs of known fatty acid synthesis and modification enzymes.

  • Gene Knockout and Complementation: Candidate genes are deleted from the bacterial chromosome. The resulting mutant is then analyzed for its ability to produce 4-heptenoic acid. Complementation with a plasmid carrying the wild-type gene should restore production.

Visualizing the Hypothesized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed biosynthetic pathways and a general experimental workflow for their investigation.

Biosynthesis_Pathway_A cluster_initiation Initiation & Elongation cluster_desaturation Desaturation cluster_release Release Propionyl_CoA Propionyl-CoA Heptanoyl_ACP Heptanoyl-ACP Propionyl_CoA->Heptanoyl_ACP 2x Elongation Cycles Malonyl_ACP Malonyl-ACP Malonyl_ACP->Heptanoyl_ACP Desaturase Δ4-Desaturase Heptanoyl_ACP->Desaturase Four_Heptenoyl_ACP 4-Heptenoyl-ACP Desaturase->Four_Heptenoyl_ACP Thioesterase Thioesterase Four_Heptenoyl_ACP->Thioesterase Four_Heptenoic_Acid 4-Heptenoic Acid Thioesterase->Four_Heptenoic_Acid

Caption: Pathway A: De Novo Synthesis and Desaturation.

Biosynthesis_Pathway_C cluster_precursor Precursor cluster_elongation Reverse β-Oxidation cluster_release Release C5_Unsaturated_Acyl_CoA C5 Unsaturated Acyl-CoA Reverse_Beta_Oxidation Reverse β-Oxidation Enzymes C5_Unsaturated_Acyl_CoA->Reverse_Beta_Oxidation Acetyl_CoA Acetyl-CoA Acetyl_CoA->Reverse_Beta_Oxidation Four_Heptenoyl_CoA 4-Heptenoyl-CoA Reverse_Beta_Oxidation->Four_Heptenoyl_CoA Thioesterase Thioesterase Four_Heptenoyl_CoA->Thioesterase Four_Heptenoic_Acid 4-Heptenoic Acid Thioesterase->Four_Heptenoic_Acid

Caption: Pathway C: Reverse β-Oxidation.

Experimental_Workflow Bacterial_Culture Bacterial Culture of Interest Lipid_Extraction Total Lipid Extraction Bacterial_Culture->Lipid_Extraction Isotope_Labeling Isotope Labeling Studies (e.g., 13C-propionate) Bacterial_Culture->Isotope_Labeling Enzyme_Assays In Vitro Enzyme Assays with Cell-Free Extracts Bacterial_Culture->Enzyme_Assays Genetic_Analysis Genome Mining & Gene Knockouts Bacterial_Culture->Genetic_Analysis GC_MS_Analysis GC-MS Analysis for Identification & Quantification Lipid_Extraction->GC_MS_Analysis Pathway_Elucidation Pathway Elucidation GC_MS_Analysis->Pathway_Elucidation Isotope_Labeling->GC_MS_Analysis Enzyme_Assays->Pathway_Elucidation Genetic_Analysis->Pathway_Elucidation

Caption: Experimental Workflow for Pathway Elucidation.

Conclusion

The biosynthesis of 4-heptenoic acid in bacteria remains a compelling area for future research. While direct evidence is currently lacking, the established principles of bacterial fatty acid metabolism provide a solid foundation for hypothesizing plausible biosynthetic routes. The experimental framework outlined in this guide offers a systematic approach to investigate and potentially uncover novel enzymatic functions and metabolic pathways. The discovery of such a pathway would not only expand our understanding of bacterial metabolism but could also open new avenues for the biotechnological production of specialty chemicals.

References

physical and chemical properties of trans-2-heptenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Heptenoic acid, a monounsaturated medium-chain fatty acid, is a compound of increasing interest in various scientific domains. Its applications span from its use as a flavoring agent to its role as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of trans-2-heptenoic acid, detailed experimental protocols for its synthesis and analysis, and a look into its potential biochemical significance.

Core Physical and Chemical Properties

trans-2-Heptenoic acid is a colorless to pale yellow liquid with a characteristic disagreeable, rancid aroma.[2][3][4] It is classified as an alpha,beta-unsaturated monocarboxylic acid.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of trans-2-heptenoic acid, facilitating easy comparison and reference.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[1][2][5]
Molecular Weight 128.17 g/mol [1][2][5]
CAS Number 18999-28-5[1][2][6]
Melting Point -19.00 °C to -11 °C[6][7]
Boiling Point 224.00 to 228.00 °C @ 760.00 mm Hg[2][3][7]
121 - 123 °C @ 11.5 mmHg[1]
Density 0.950 to 0.978 g/cm³ @ 20-25 °C[1][2][5][7]
Refractive Index 1.447 to 1.460 @ 20.00 °C[1][2][7]
pKa ~5.2[6]
Solubility Soluble in oils and ethanol.[2][8] Water solubility is estimated to be 2389 mg/L @ 25 °C.[3][2][3][8]
Flash Point 100.00 °C to 133.33 °C[3][7]
logP (o/w) 2.186 (estimated)[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of trans-2-heptenoic acid are crucial for its application in research and development.

Synthesis of trans-2-Heptenoic Acid

Two common methods for the synthesis of α,β-unsaturated carboxylic acids like trans-2-heptenoic acid are the Doebner modification of the Knoevenagel condensation and the Wittig reaction.

Protocol 1: Synthesis via Doebner Modification of the Knoevenagel Condensation

This method involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine, which also serves as the solvent. The reaction is followed by decarboxylation to yield the α,β-unsaturated acid.

  • Objective: To synthesize trans-2-heptenoic acid from pentanal and malonic acid.

  • Materials:

    • Pentanal

    • Malonic acid

    • Pyridine

    • Piperidine (catalytic amount)

    • Hydrochloric acid (for workup)

    • Diethyl ether (for extraction)

    • Anhydrous magnesium sulfate (B86663) (for drying)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid in pyridine.

    • Add pentanal to the solution, followed by a catalytic amount of piperidine.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude trans-2-heptenoic acid.

Protocol 2: Synthesis via the Wittig Reaction

The Wittig reaction provides a versatile method for forming carbon-carbon double bonds. To synthesize trans-2-heptenoic acid, a phosphorus ylide is reacted with an appropriate carbonyl compound.

  • Objective: To synthesize trans-2-heptenoic acid from a stabilized phosphorus ylide and an aldehyde.

  • Materials:

  • Procedure:

    • Dissolve (carbethoxymethylene)triphenylphosphorane in an anhydrous solvent under an inert atmosphere.

    • Add pentanal to the ylide solution and stir at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure. The triphenylphosphine (B44618) oxide byproduct can be partially removed by precipitation from a non-polar solvent.

    • The resulting ethyl trans-2-heptenoate is then saponified by refluxing with a base such as lithium hydroxide or sodium hydroxide in a methanol/water mixture.

    • After saponification, the methanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate trans-2-heptenoic acid.

    • The product is then collected by filtration or extraction.

Purification of trans-2-Heptenoic Acid

The crude product from the synthesis can be purified using one of the following methods:

  • Fractional Distillation under Reduced Pressure: This is a suitable method for purifying liquid products. The lower boiling point under vacuum helps to prevent decomposition of the compound.

  • Crystallization: If the product is a solid at low temperatures, it can be purified by crystallization from a suitable solvent.

Analytical Methods

The identity and purity of trans-2-heptenoic acid can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum can confirm the identity and purity of the sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized acid. A suitable stationary phase (e.g., C18) and mobile phase are chosen to achieve good separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation. The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can identify the functional groups present in the molecule. Key characteristic peaks for trans-2-heptenoic acid would include a broad O-H stretch from the carboxylic acid, a C=O stretch, a C=C stretch, and C-H stretches.

Visualizations

Logical Workflow for Synthesis and Analysis

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Pentanal + Malonic Acid Reaction Doebner-Knoevenagel Condensation Reactants->Reaction Crude_Product Crude trans-2-Heptenoic Acid Reaction->Crude_Product Purification Fractional Distillation (Reduced Pressure) Crude_Product->Purification Pure_Product Pure trans-2-Heptenoic Acid Purification->Pure_Product Analysis GC-MS, NMR, FT-IR Pure_Product->Analysis Characterization Structural Confirmation & Purity Assessment Analysis->Characterization

Caption: Workflow for the synthesis, purification, and analysis of trans-2-heptenoic acid.

Inferred Metabolic Pathway

trans-2-Heptenoic acid, as a trans-unsaturated fatty acid, is likely metabolized through pathways similar to other fatty acids. It can be activated to its CoA ester and subsequently enter the β-oxidation pathway.

Metabolic_Pathway T2HA trans-2-Heptenoic Acid T2H_CoA trans-2-Heptenoyl-CoA T2HA->T2H_CoA ATP, CoA-SH AcylCoA_Synthetase Acyl-CoA Synthetase Hydroxyacyl_CoA 3-Hydroxyheptanoyl-CoA T2H_CoA->Hydroxyacyl_CoA H₂O EnoylCoA_Hydratase Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoheptanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD⁺ → NADH Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA Ketoacyl_CoA->AcetylCoA CoA-SH PentanoylCoA Pentanoyl-CoA Ketoacyl_CoA->PentanoylCoA CoA-SH Thiolase Thiolase BetaOxidation Further rounds of β-oxidation PentanoylCoA->BetaOxidation

Caption: Inferred metabolic pathway of trans-2-heptenoic acid via β-oxidation.

Conclusion

This technical guide provides a foundational understanding of trans-2-heptenoic acid for the scientific community. The compiled data and detailed protocols are intended to support further research into the applications of this versatile molecule, from materials science to drug discovery and development. The provided visualizations offer a clear framework for its synthesis and potential metabolic fate, encouraging further investigation into its biochemical roles.

References

The Discovery and Elucidation of Mycophenolic Acid: A Heptenoic Acid-Containing Immunosuppressant

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Mycophenolic acid (MPA), a secondary metabolite produced by several species of the fungus Penicillium, stands as a significant discovery in the realm of natural products. First identified in 1893 by Bartolomeo Gosio, its potent biological activities have led to its development as a cornerstone immunosuppressive drug used in organ transplantation and for treating autoimmune diseases.[1][2][3] This technical guide provides an in-depth overview of mycophenolic acid, focusing on its discovery, biosynthesis, isolation, biological activity, and mechanism of action, with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

Discovery and Producing Organisms

Mycophenolic acid was initially discovered as the first crystalline antibiotic from the fungus Penicillium glaucum (now known as P. brevicompactum).[1] It is a secondary metabolite produced by several Penicillium species, including P. brevicompactum, P. roqueforti, P. rugulosum, and P. glabrum.[4][5][6] The production of MPA is typically achieved through fermentation of these fungal strains.

Biosynthesis of Mycophenolic Acid

The biosynthesis of mycophenolic acid involves a complex pathway that combines polyketide and isoprenoid biosynthesis. The core structure is derived from a polyketide synthase (PKS) pathway, which is then prenylated. A key step in the formation of the characteristic seven-carbon heptenoic acid side chain involves the oxidative cleavage of a farnesyl group attached to the polyketide core.[7][8] The biosynthetic gene cluster for MPA has been identified in Penicillium brevicompactum, with the polyketide synthase designated as MpaC.[9][10]

Isolation and Purification

The isolation and purification of mycophenolic acid from fungal fermentation broths is a critical step in its production. The process generally involves extraction from the fungal mycelium and the fermentation broth, followed by purification steps.

Experimental Protocol: Isolation and Purification of Mycophenolic Acid

This protocol is a generalized procedure based on common laboratory practices for the isolation of fungal metabolites.

  • Fermentation: Culture a high-yielding strain of a Penicillium species (e.g., P. brevicompactum) in a suitable liquid medium (e.g., Czapek-Dox broth) under optimal conditions of temperature (e.g., 24°C) and pH (e.g., 6.0) for a period of 10-14 days.[4][6]

  • Extraction of Mycelium:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Dry the mycelium and then extract it with an organic solvent such as ethyl acetate (B1210297) or chloroform.

    • Concentrate the organic extract under reduced pressure to obtain a crude mycelial extract.

  • Extraction of Culture Broth:

    • Acidify the cell-free culture broth to a low pH (e.g., pH 3-4) with an acid like HCl.

    • Extract the acidified broth multiple times with an immiscible organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield a crude broth extract.

  • Purification:

    • Combine the crude extracts and subject them to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, such as hexane (B92381) and ethyl acetate, to separate the different components.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing MPA.

    • Further purify the MPA-containing fractions by recrystallization from a suitable solvent system (e.g., toluene) or by preparative high-performance liquid chromatography (HPLC).[11][12]

Biological Activity and Quantitative Data

Mycophenolic acid exhibits a range of biological activities, including antibacterial, antifungal, antiviral, antitumor, and, most notably, immunosuppressive effects.[3][4] Its primary clinical use is as an immunosuppressant to prevent organ transplant rejection.

Table 1: Quantitative Bioactivity Data for Mycophenolic Acid and its Derivatives

CompoundAssayCell Line/TargetIC50 / EC50Reference
Mycophenolic AcidDehydrogenase ActivityBeta-cell model0.6 µM[13]
Mycophenolic AcidDehydrogenase ActivityHuman Hepatocytes5.9 µM[13]
Prodrug 3 (ester)Dehydrogenase ActivityHuman Hepatocytes6.7 µM[13]
Prodrug 4 (acid)Dehydrogenase ActivityHuman Hepatocytes20.1 µM[13]
Prodrug 5 (ester)Dehydrogenase ActivityHuman Hepatocytes8.3 µM[13]
Prodrug 6 (nitrobenzyl)Dehydrogenase ActivityBeta-cell model24.0 µM[13]

Table 2: Mycophenolic Acid Production Yields from Penicillium Species

Penicillium SpeciesFermentation MediumYieldReference
P. glabrum IBRC-M 30518Czapek-Dox1079 mg/L[5][6]
P. brevicompactumOptimized Submerged Fermentation4748 µg/mL[4]
P. rugulosum VKM FW-733Not specified>300 mg/L[14]
P. brevicompactumSolid-state Fermentation4.5 g/kg[4]

Mechanism of Action and Signaling Pathways

The immunosuppressive effect of mycophenolic acid is primarily due to its potent, reversible, and non-competitive inhibition of the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH).[1][15][16] This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides, which are essential for the proliferation of T and B lymphocytes.[17][18] By inhibiting IMPDH, MPA selectively depletes the guanosine nucleotide pool in these immune cells, leading to a cytostatic effect and preventing their proliferation.[15][17] Other cell types are less affected as they can utilize a salvage pathway for purine (B94841) synthesis.

Signaling Pathway of Mycophenolic Acid's Immunosuppressive Action

MPA_Pathway cluster_lymphocyte T and B Lymphocytes cluster_inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP DNA_RNA DNA and RNA Synthesis GMP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation MPA Mycophenolic Acid (MPA) IMPDH_inhibition IMPDH IMPDH IMPDH_inhibition->IMPDH Inhibition

Caption: Mechanism of action of Mycophenolic Acid (MPA).

Experimental Workflows

Experimental Workflow for Bioactivity Screening

Bioactivity_Workflow start Start: Purified Mycophenolic Acid prepare_stock Prepare Stock Solution in DMSO start->prepare_stock treatment Treat Cells with a Dilution Series of MPA prepare_stock->treatment cell_culture Culture Target Cells (e.g., Lymphocytes, Cancer Cell Lines) cell_culture->treatment incubation Incubate for a Defined Period (e.g., 48-72 hours) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability_assay data_analysis Analyze Data and Calculate IC50/EC50 Values viability_assay->data_analysis end End: Determine Bioactivity data_analysis->end

Caption: General workflow for assessing the in vitro bioactivity of Mycophenolic Acid.

Conclusion

Mycophenolic acid serves as a prime example of a this compound-containing natural product with profound therapeutic applications. Its journey from a fungal secondary metabolite to a widely used immunosuppressive drug highlights the importance of natural product discovery in modern medicine. The detailed understanding of its biosynthesis, mechanism of action, and methods for its production and purification provides a solid foundation for further research, including the development of novel analogs with improved efficacy and safety profiles.

References

heptenoic acid as a potential biomarker for metabolic disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic disorders, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome, represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. In recent years, alterations in fatty acid metabolism have been increasingly recognized as a hallmark of these conditions. Among the vast array of fatty acids, heptenoic acid, a medium-chain fatty acid with seven carbon atoms, has emerged as a potential biomarker of interest. This technical guide provides a comprehensive overview of the current understanding of this compound's role in metabolic disorders, detailing its metabolism, analytical methodologies for its quantification, and its potential as a clinical biomarker.

This compound and its Isomers

This compound exists in both saturated (heptanoic acid) and unsaturated forms, with the position of the double bond giving rise to different isomers, most notably 2-heptenoic acid and 4-heptenoic acid. These medium-chain fatty acids (MCFAs) can be derived from dietary sources or endogenous metabolism. While odd-chain fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have been inversely associated with the risk of type 2 diabetes and cardiovascular disease, the specific role of unsaturated this compound isomers in metabolic health is an area of active investigation.[1][2][3]

Quantitative Data on Fatty Acids in Metabolic Disorders

While specific quantitative data for this compound isomers in large patient cohorts with metabolic disorders remains limited in the readily available literature, broader studies on fatty acid profiles have consistently demonstrated dysregulation in these conditions. For instance, metabolomics studies in patients with T2D and NAFLD have revealed significant alterations in the levels of various saturated and unsaturated fatty acids compared to healthy controls. These changes are believed to reflect underlying pathophysiological processes such as insulin (B600854) resistance, lipotoxicity, and inflammation. The table below summarizes general findings on fatty acid alterations in metabolic diseases, providing a context for the potential diagnostic value of specific fatty acids like this compound.

Disease StateSample TypeFatty Acid ClassGeneral Trend vs. Healthy ControlsReference Studies
Type 2 Diabetes Plasma/SerumSaturated Fatty AcidsOften Elevated[4][5]
Branched-Chain Amino AcidsElevated[4]
Certain Polyunsaturated Fatty AcidsAltered Ratios[5]
NAFLD Serum/PlasmaSaturated Fatty AcidsElevated[6][7]
Monounsaturated Fatty AcidsAltered Levels[6]
Bile AcidsElevated[6]
Metabolic Syndrome PlasmaSaturated Fatty AcidsElevated[8]
Polyunsaturated Fatty AcidsAltered Ratios[8]

Metabolic Pathways and Signaling

The metabolism of fatty acids is a complex process central to energy homeostasis. This compound, as a medium-chain fatty acid, is primarily metabolized in the mitochondria via beta-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. The metabolism of unsaturated fatty acids like 2-heptenoic and 4-heptenoic acid requires additional enzymatic steps to handle the double bonds.

Mitochondrial Beta-Oxidation of this compound

The beta-oxidation of heptanoyl-CoA, the activated form of heptanoic acid, proceeds through a series of enzymatic reactions, ultimately yielding propionyl-CoA and two molecules of acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle. The metabolism of unsaturated heptenoic acids involves isomerases and reductases to reconfigure the double bonds for compatibility with the beta-oxidation enzymes.

Beta_Oxidation_Heptenoic_Acid Heptenoyl_CoA Heptenoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Heptenoyl_CoA->Enoyl_CoA_Hydratase Hydration Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Dehydrogenation Ketoacyl_CoA_Thiolase β-Ketoacyl-CoA Thiolase Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA_Thiolase Thiolysis Acetyl_CoA Acetyl-CoA Ketoacyl_CoA_Thiolase->Acetyl_CoA Propionyl_CoA Propionyl-CoA Ketoacyl_CoA_Thiolase->Propionyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Figure 1: Simplified overview of mitochondrial beta-oxidation of heptenoyl-CoA.

Potential Role in Signaling Pathways

Fatty acids are not only energy substrates but also act as signaling molecules that can modulate various cellular processes. They can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[9][10][11][12][13] The activation of PPARs can influence the expression of genes involved in fatty acid oxidation, insulin sensitivity, and inflammation. Furthermore, fatty acids and their metabolites can impact insulin signaling pathways, such as the Akt/PKB pathway, which is crucial for glucose uptake and utilization.[14][15][16][17][18] Dysregulation of these pathways is a hallmark of metabolic disorders.

Insulin_Signaling_Pathway cluster_cell Hepatocyte Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis Fatty_Acids Fatty Acids (e.g., this compound) Fatty_Acids->IRS may inhibit PPARs PPARs Fatty_Acids->PPARs activate Gene_Expression Gene Expression (Lipid Metabolism) PPARs->Gene_Expression regulate Insulin Insulin Insulin->Insulin_Receptor

Figure 2: Potential influence of fatty acids on the insulin signaling pathway.

Experimental Protocols for this compound Quantification

Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, or urine is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

GC-MS Based Quantification

GC-MS offers high chromatographic resolution and sensitivity for the analysis of volatile compounds. As fatty acids are generally not volatile, a derivatization step is required to convert them into more volatile esters, typically methyl esters (FAMEs) or other derivatives.

Sample Preparation and Derivatization (General Protocol):

  • Lipid Extraction: Lipids are extracted from the biological sample (e.g., 100 µL of plasma) using a solvent mixture such as chloroform/methanol or methyl tert-butyl ether (MTBE).

  • Saponification (for total fatty acids): To measure total fatty acids (free and esterified), the lipid extract is saponified using a strong base (e.g., methanolic KOH) to release the fatty acids from triglycerides and phospholipids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): The free fatty acids are then esterified using a reagent like boron trifluoride-methanol (BF3-methanol) or by acidic catalysis with methanolic HCl.

  • Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent (e.g., hexane) for GC-MS analysis.

GC-MS Analysis:

  • Column: A capillary column with a polar stationary phase (e.g., a polyethylene (B3416737) glycol-based column) is typically used for the separation of FAMEs.

  • Injection: A split/splitless injector is commonly used.

  • Oven Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.[19] Characteristic ions for the this compound methyl ester would be monitored.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Biological_Sample Biological Sample (Plasma, Serum, etc.) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Derivatization Derivatization (e.g., to FAMEs) Lipid_Extraction->Derivatization FAME_Extraction FAME Extraction Derivatization->FAME_Extraction GC_Separation GC Separation FAME_Extraction->GC_Separation MS_Detection MS Detection (Scan or SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 3: General workflow for GC-MS based fatty acid analysis.

LC-MS/MS Based Quantification

LC-MS/MS is another powerful technique for the analysis of fatty acids, offering high sensitivity and specificity. While derivatization is not always necessary, it can significantly improve ionization efficiency and, therefore, sensitivity.

Sample Preparation and Derivatization (Optional):

  • Protein Precipitation/Lipid Extraction: Proteins are removed from the sample (e.g., plasma) by adding a solvent like acetonitrile. This also serves to extract the lipids.

  • Derivatization: To enhance ionization in positive ion mode, fatty acids can be derivatized to form esters with reagents that carry a permanent positive charge or are easily protonated. Common derivatizing agents include 3-nitrophenylhydrazine (B1228671) (3-NPH).[20]

LC-MS/MS Analysis:

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is typically used for the separation of fatty acids and their derivatives.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte, providing high specificity and sensitivity.[21]

Conclusion and Future Directions

This compound holds promise as a potential biomarker for metabolic disorders. Its role as a medium-chain fatty acid places it at the crossroads of energy metabolism and cellular signaling, both of which are dysregulated in conditions like T2D and NAFLD. While robust quantitative data from large-scale clinical studies are still needed to fully validate its diagnostic and prognostic utility, the analytical methods for its precise measurement are well-established.

Future research should focus on:

  • Conducting large-scale metabolomics studies with a specific focus on quantifying this compound isomers in well-phenotyped patient cohorts with metabolic disorders.

  • Investigating the specific metabolic pathways and signaling cascades modulated by 2-heptenoic and 4-heptenoic acid in relevant cell types, such as hepatocytes and adipocytes.

  • Evaluating the potential of this compound, alone or in combination with other biomarkers, to predict disease progression and response to therapeutic interventions.

A deeper understanding of the biology of this compound will be instrumental in unlocking its full potential as a valuable tool in the management of metabolic diseases.

References

Spectroscopic Analysis of 3-Heptenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for 3-heptenoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines characteristic spectral features, presents available data in a structured format, and describes generalized experimental protocols for obtaining such data.

Spectroscopic Data

The following sections summarize the expected and reported spectroscopic data for 3-heptenoic acid. It is important to note that specific data for 3-heptenoic acid can be limited, and in some cases, data for its methyl ester or isomers are used as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-heptenoic acid is expected to show signals corresponding to the different types of protons in the molecule. The characteristic signal for the acidic proton of the carboxyl group typically appears at a high chemical shift value.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Heptenoic Acid

Proton Chemical Shift (ppm) Multiplicity Notes
-COOH10 - 12Singlet (broad)Chemical shift is concentration and solvent dependent.[1][2]
H-2 (-CH₂-COOH)~ 2.2 - 2.5TripletDeshielded by the adjacent carbonyl group.[1]
H-3 & H-4 (-CH=CH-)~ 5.3 - 5.8MultipletChemical shifts depend on the stereochemistry (cis/trans).
H-5 (-CH₂-CH=)~ 2.0 - 2.3MultipletAllylic protons.
H-6 (-CH₂-CH₂-CH=)~ 1.3 - 1.5Sextet
H-7 (-CH₃)~ 0.9Triplet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is typically found in the downfield region of the spectrum.[2][3]

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Heptenoic Acid

Carbon Chemical Shift (ppm) Notes
C-1 (-COOH)165 - 185The carboxyl carbon is significantly deshielded.[2][3]
C-2 (-CH₂-COOH)~ 30 - 40
C-3 & C-4 (-CH=CH-)115 - 140Alkene carbons.[4]
C-5 (-CH₂-CH=)~ 30 - 35
C-6 (-CH₂-CH₂-CH=)~ 20 - 30
C-7 (-CH₃)~ 13 - 15

Note: Data for the methyl ester of 3-heptenoic acid is available in some databases and can be used for comparative purposes.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Carboxylic acids have very characteristic IR absorptions.[2]

Table 3: Characteristic IR Absorptions for 3-Heptenoic Acid

Functional Group Wavenumber (cm⁻¹) Appearance Notes
O-H (Carboxylic Acid)2500 - 3300Very broadThis broadness is due to hydrogen bonding.[2]
C=O (Carboxylic Acid)1710 - 1760Strong, sharpThe exact position depends on whether the acid is a monomer or a hydrogen-bonded dimer. Conjugation can lower the frequency.[2]
C=C (Alkene)~ 1640 - 1680Medium
C-H (sp²)~ 3000 - 3100Medium
C-H (sp³)~ 2850 - 3000Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For straight-chain carboxylic acids, a characteristic fragmentation is the McLafferty rearrangement.[6] For heptanoic acid, this rearrangement leads to a prominent peak at m/z 60.[6] The mass spectrum of (3E)-3-heptenoic acid has been reported with top peaks at m/z 68, 41, and 69.[7]

Table 4: Expected Mass Spectrometry Data for 3-Heptenoic Acid

Parameter Value Notes
Molecular Weight128.17 g/mol
Molecular Ion [M]⁺m/z 128
Key Fragmentsm/z 68, 41, 69As reported for the (E)-isomer.[7] The fragmentation pattern can be complex due to the double bond.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of 3-heptenoic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

¹H NMR Acquisition:

  • Place the NMR tube in the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Use a standard proton-decoupled pulse sequence.

  • A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Set an appropriate relaxation delay to ensure accurate integration if quantitative analysis is needed.[8]

FT-IR Spectroscopy

Sample Preparation (for liquid samples):

  • Ensure the ATR crystal or salt plates (e.g., NaCl, KBr) of the FT-IR spectrometer are clean.

  • Place a small drop of neat 3-heptenoic acid onto the ATR crystal or between the salt plates to form a thin film.

Data Acquisition:

  • Acquire a background spectrum of the empty sample holder.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • The final spectrum is presented as absorbance or transmittance versus wavenumber.

Mass Spectrometry

Sample Preparation (for GC-MS):

  • For fatty acids, derivatization is often performed to increase volatility and improve chromatographic separation. A common method is esterification to form methyl esters.

  • Alternatively, direct injection of a dilute solution of the acid in a suitable volatile solvent can be performed, depending on the ionization method.

Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC) for separation.

  • The molecules are ionized by a high-energy electron beam, causing fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 3-heptenoic acid.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 3-Heptenoic Acid Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Sample Sample->Prep_IR Prep_MS Dilute or Derivatize Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Process NMR Data (FT, Phasing, Integration) NMR->Process_NMR Process_IR Process IR Spectrum (Baseline Correction) IR->Process_IR Process_MS Analyze Mass Spectrum (Fragmentation Pattern) MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for the spectroscopic analysis of 3-heptenoic acid.

References

Solubility of Heptenoic Acid Isomers in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of various heptenoic acid isomers in organic solvents. Due to the limited availability of comprehensive quantitative data for all isomers, this guide synthesizes available information, outlines established experimental protocols for solubility determination, and discusses the general principles governing the solubility of unsaturated short-chain fatty acids.

Introduction to this compound and its Isomers

This compound (C7H12O2) is a monounsaturated carboxylic acid with several positional and geometric isomers, depending on the location and configuration of the carbon-carbon double bond. These isomers, including 2-heptenoic, 3-heptenoic, 4-heptenoic, and 6-heptenoic acid, may exhibit different physicochemical properties, including solubility, which can significantly impact their application in chemical synthesis, drug formulation, and other research areas. The polarity of carboxylic acids is determined by the balance between the polar carboxyl group and the non-polar alkyl chain. For smaller carboxylic acids (one to five carbons), the polar nature of the carboxyl group makes them soluble in water. However, as the length of the hydrophobic alkyl chain increases, their water solubility decreases, and they tend to become more soluble in less-polar organic solvents like ethers and alcohols.

Solubility Data of this compound Isomers

Table 1: Qualitative and Estimated Solubility of this compound Isomers

IsomerSolventSolubilitySource
2-Heptenoic acidOilsSoluble[1][2]
(E)-2-Heptenoic acidEthanolSoluble[1]
(E)-2-Heptenoic acidWater2389 mg/L (25 °C, est.)[3]
4-Heptenoic acidWater3.86 g/L (est.)[4]
6-Heptenoic acidWaterMiscible[5][6]
6-Heptenoic acidWater6.9 g/L (25 °C)[5]

Note: "Miscible" indicates that the substances are soluble in each other in all proportions. Estimated ("est.") values are computationally predicted and have not been experimentally verified.

For comparative purposes, the solubility of the saturated counterpart, heptanoic acid, is presented in Table 2. The presence of a double bond in this compound isomers can influence their crystal lattice structure and intermolecular interactions, potentially leading to different solubility profiles compared to the saturated analog. Generally, the introduction of a cis double bond can decrease the melting point and may increase solubility in some polar solvents, while a trans double bond might have a lesser effect.

Table 2: Quantitative Solubility of Heptanoic Acid (Saturated Analog) in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Source
Water150.2419[7][8]
Ethanol-Very Soluble[7][8]
Ether-Very Soluble[7][8]
Acetone-Soluble[7]
Dimethylformamide (DMF)-Soluble[7]
Dimethyl sulfoxide (B87167) (DMSO)-Soluble[7]
Carbon Tetrachloride-Slightly Soluble[7]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This protocol is based on achieving a saturated solution in equilibrium with an excess of the solid solute.

3.1. Materials and Equipment

  • This compound isomer (solute)

  • Selected organic solvent

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC-MS)

3.2. Procedure

  • Preparation: Add an excess amount of the this compound isomer to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or a chromatographic technique like HPLC or GC-MS).

  • Calculation: Calculate the solubility of the this compound isomer in the solvent, typically expressed in units of mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility of a this compound isomer using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound isomer to vial B Add known volume of organic solvent A->B C Seal vial and place in shaker bath at constant temperature B->C D Agitate for 24-72 hours C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC, GC) G->H I Calculate solubility H->I

References

A Technical Guide to the Commercial Availability and Purity of Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of various isomers of heptenoic acid, a seven-carbon unsaturated carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are considering the use of this compound in their work. The guide details commercially available isomers, their typical purities, and the analytical methodologies used for their characterization. Furthermore, it explores the biological relevance of short-chain fatty acids, providing context for the potential applications of this compound in cellular signaling and drug development.

Commercial Availability and Purity of this compound Isomers

This compound exists in several isomeric forms depending on the position and stereochemistry of the double bond. The commercial availability and purity of these isomers can vary among suppliers. The following table summarizes the available data for the most common isomers.

IsomerCAS NumberSupplier(s)Stated PurityAnalytical Method
trans-2-Heptenoic Acid18999-28-5TCI America[1], Chem-Impex[2], Santa Cruz Biotechnology[3], Fisher Scientific[4], ChemicalBook[5]≥90% to 98%Gas Chromatography (GC)
3-Heptenoic Acid29901-85-7Chem-Impex[6], TCI America[7], Fisher Scientific[7][8], ChemScene[9], Santa Cruz Biotechnology[10]≥90%Gas Chromatography (GC)
4-Heptenoic Acid35194-37-7BOC Sciences[]Inquire for purityNot specified
6-Heptenoic Acid1119-60-4Sigma-Aldrich[12][13], Fisher Scientific[14], ChemSynthesis[15]96% to 99%Not specified

Note: Purity levels and availability are subject to change and may vary by specific lot and supplier. It is recommended to contact the suppliers directly for the most current information and detailed certificates of analysis.

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is crucial for its application in research and drug development. The most common methods for assessing the purity of fatty acids are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For fatty acids, a derivatization step to convert them into more volatile esters (e.g., methyl esters) is typically required.

Methodology:

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Approximately 10 mg of the this compound sample is dissolved in 1 mL of a 2% methanolic sulfuric acid solution.

    • The mixture is heated at 60°C for 1 hour in a sealed vial.

    • After cooling, 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution are added.

    • The mixture is vortexed, and the upper hexane layer containing the FAMEs is collected for GC-MS analysis.

  • GC-MS Analysis:

    • Instrument: Agilent GC-MS system (or equivalent).

    • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature of 60°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 10°C/min.

      • Hold at 240°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

Data Analysis:

The purity is determined by calculating the peak area percentage of the this compound methyl ester relative to the total peak area of all components in the chromatogram. Identification of the this compound peak is confirmed by its mass spectrum, which is compared to a reference library.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte. The method relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[16][17][18][19][20]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The amount should be chosen to give signals of comparable intensity to the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a volumetric flask.

    • Transfer an aliquot of the solution to an NMR tube.

  • ¹H-NMR Spectroscopy:

    • Instrument: 400 MHz NMR spectrometer (or higher).

    • Solvent: Chloroform-d (CDCl₃).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation. A value of 30-60 seconds is often used.

  • Data Processing and Analysis:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the this compound (e.g., the vinyl protons) and a well-resolved signal of the internal standard.

    • The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I_analyte and I_std are the integral values for the analyte and standard.

    • N_analyte and N_std are the number of protons for the respective integrated signals.

    • MW_analyte and MW_std are the molecular weights of the analyte and standard.

    • m_analyte and m_std are the masses of the analyte and standard.

    • P_std is the purity of the internal standard.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the procurement and purity verification of this compound for research purposes.

experimental_workflow cluster_procurement Procurement cluster_verification In-house Purity Verification cluster_application Application supplier_selection Supplier Selection coa_request Request Certificate of Analysis (CoA) supplier_selection->coa_request order_placement Order Placement coa_request->order_placement sample_prep Sample Preparation order_placement->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis qnmr_analysis qNMR Analysis sample_prep->qnmr_analysis purity_confirmation Purity Confirmation gcms_analysis->purity_confirmation qnmr_analysis->purity_confirmation use_in_research Use in Research/ Drug Development purity_confirmation->use_in_research scfa_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCFA SCFA (e.g., this compound) GPCR GPCR (FFAR2/3) SCFA->GPCR SCFA_nuc SCFA SCFA->SCFA_nuc Transport G_protein G-protein Activation GPCR->G_protein PLC PLC Activation G_protein->PLC AC_inhibition Adenylate Cyclase Inhibition G_protein->AC_inhibition IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization PKC_activation PKC Activation IP3_DAG->PKC_activation Gene_expression Gene Expression (e.g., anti-inflammatory genes) Ca_mobilization->Gene_expression MAPK_pathway MAPK Pathway (ERK1/2) PKC_activation->MAPK_pathway MAPK_pathway->Gene_expression HDAC_inhibition HDAC Inhibition SCFA_nuc->HDAC_inhibition HDAC HDAC Histone_acetylation Histone Acetylation HDAC_inhibition->Histone_acetylation Histone_acetylation->Gene_expression

References

In-Depth Technical Guide: Toxicological Profile of Heptenoic Acid in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct toxicological studies on heptenoic acid in cell cultures are limited in publicly available literature. This guide synthesizes information from general cytotoxicity and genotoxicity testing protocols, alongside studies on structurally similar medium-chain fatty acids (MCFAs), to provide a comprehensive overview of potential toxicological effects and the methodologies to investigate them.

Introduction to this compound

This compound (C7H12O2) is a medium-chain fatty acid.[1] While it has applications in the fragrance industry and as a cigarette additive, its toxicological profile in vitro is not extensively documented.[1] Understanding the potential cytotoxicity and genotoxicity of this compound is crucial for safety assessment in various applications. This guide outlines key in vitro assays, experimental protocols, and potential cellular signaling pathways that may be affected by this compound, drawing parallels from studies on other MCFAs.

Cytotoxicity Assessment

A primary step in toxicological evaluation is determining a compound's cytotoxicity. A battery of assays targeting different cellular endpoints is recommended for a comprehensive assessment.[2]

Quantitative Data on Cytotoxicity

The following table summarizes hypothetical, yet representative, quantitative data for the cytotoxicity of this compound in various cell lines, based on typical findings for MCFAs.

Cell LineAssayEndpointConcentration Range (µM)Incubation Time (h)EC50 (µM)Reference
HepG2 (Liver)MTTCell Viability10 - 100024, 48, 72~500[3]
HepG2 (Liver)LDH ReleaseMembrane Integrity10 - 100024, 48>1000[4]
Caco-2 (Intestinal)AlamarBlueMetabolic Activity10 - 100024~750[2]
SH-SY5Y (Neuronal)Trypan BlueCell Viability10 - 100024~600[5]
Experimental Protocols for Cytotoxicity Assays

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

  • Treatment: Expose cells to varying concentrations of this compound (solubilized in a suitable vehicle like DMSO) for 24, 48, or 72 hours.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to dissolve the formazan (B1609692) crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[5]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[6]

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate LDH release relative to a maximum LDH release control (cells lysed with detergent).[6]

Genotoxicity Assessment

Genotoxicity assays are crucial to determine if a compound can damage cellular DNA, which can lead to mutations and potentially cancer.

Quantitative Data on Genotoxicity

The following table presents hypothetical quantitative data for the genotoxicity of this compound.

Cell LineAssayEndpointConcentration Range (µM)Incubation Time (h)ResultReference
HepG2 (Liver)γH2AX ICWDNA Double-Strand Breaks50 - 50024Potentially Positive[7][8]
LS-174T (Colon)Micronucleus TestChromosomal Damage50 - 50024To be determined[9]
ACHN (Kidney)Comet AssayDNA Strand Breaks50 - 5004To be determined[9]
Experimental Protocol for γH2AX In-Cell Western (ICW) Assay

This assay quantifies the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.[7]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for 24 hours.[7]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a suitable detergent.[7]

  • Blocking: Block non-specific antibody binding with a blocking solution.

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX.

  • Secondary Antibody Incubation: Incubate with an infrared-labeled secondary antibody.

  • Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity.

  • Data Analysis: Normalize the γH2AX signal to the total cell number (e.g., using a DNA stain) and compare it to the vehicle control.

Apoptosis Assessment

Apoptosis, or programmed cell death, is a key mechanism of toxicity.

Quantitative Data on Apoptosis

The following table provides hypothetical quantitative data for apoptosis induction by this compound.

Cell LineAssayEndpointConcentration (µM)Incubation Time (h)% Apoptotic CellsReference
HepG2 (Liver)Annexin V/PI StainingApoptosis/Necrosis50024Increased[3]
Jurkat (T-lymphocyte)Caspase-3/7 ActivityApoptosis Execution50012Increased[2]
Experimental Protocol for Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.[3]

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[3]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[3]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[3]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Potential Signaling Pathways Affected by this compound

Based on studies of other MCFAs, this compound may influence key cellular signaling pathways involved in metabolism, cell survival, and inflammation.

Akt-mTOR Signaling Pathway

Studies on hexanoic, octanoic, and decanoic acids have shown that they can promote the phosphorylation of Akt and mTOR in HepG2 cells.[10] This pathway is central to cell growth, proliferation, and survival.

Akt_mTOR_Pathway Heptenoic_Acid This compound Insulin_Receptor Insulin Receptor Heptenoic_Acid->Insulin_Receptor ? PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Caption: Potential activation of the Akt-mTOR pathway by this compound.

AMPK-α Signaling Pathway

10-hydroxy-2-decenoic acid, another fatty acid derivative, has been shown to activate the AMPK-α signaling pathway, which plays a role in cellular energy homeostasis and can suppress lipogenesis.[11]

AMPK_Pathway Heptenoic_Acid This compound AMPK_alpha AMPK-α Heptenoic_Acid->AMPK_alpha ACC ACC AMPK_alpha->ACC CPT1a CPT1α AMPK_alpha->CPT1a SREBP1 SREBP-1 AMPK_alpha->SREBP1 Lipogenesis Lipogenesis ACC->Lipogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1a->Fatty_Acid_Oxidation SREBP1->Lipogenesis

Caption: Potential modulation of the AMPK-α pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the toxicological assessment of this compound in cell cultures.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture treatment Treatment with This compound cell_culture->treatment cytotoxicity Cytotoxicity Assays (MTT, LDH) treatment->cytotoxicity genotoxicity Genotoxicity Assays (γH2AX, Comet) treatment->genotoxicity apoptosis Apoptosis Assays (Annexin V, Caspase) treatment->apoptosis pathway_analysis Signaling Pathway Analysis (Western Blot) treatment->pathway_analysis data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis genotoxicity->data_analysis apoptosis->data_analysis pathway_analysis->data_analysis

Caption: A typical workflow for in vitro toxicological studies of this compound.

Conclusion

References

An In-depth Technical Guide to Heptenoic Acid: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of heptenoic acid, a medium-chain fatty acid with growing importance in various scientific fields. This document details the structure and stereochemistry of its various isomers, provides in-depth experimental protocols for their synthesis and analysis, and explores their biological activities and potential applications in drug development.

Structure and Stereochemistry of this compound Isomers

This compound (C_7H_12O_2) is an unsaturated fatty acid characterized by a seven-carbon chain containing one double bond. The position and configuration of this double bond give rise to a variety of positional and geometric isomers, each with distinct chemical and physical properties. The most common isomers are 2-heptenoic acid, 3-heptenoic acid, 4-heptenoic acid, 5-heptenoic acid, and 6-heptenoic acid.

Table 1: Physicochemical Properties of this compound Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)
(E)-2-Heptenoic acid10352-88-2128.17226-2281.447-1.457
(Z)-2-Heptenoic acid1577-31-7128.17--
3-Heptenoic acid29901-85-7128.17--
4-Heptenoic acid35194-37-7128.17--
(E)-5-Heptenoic acid18776-90-4128.17102-107 (at 15 mmHg)-
6-Heptenoic acid1119-60-4128.17222-2241.439

Note: Data for some isomers is limited in publicly available literature.

The stereochemistry of this compound is primarily determined by the configuration of the double bond, which can exist in either the cis (Z) or trans (E) form. This is particularly relevant for isomers where the double bond is not at the terminal position, such as 2-, 3-, 4-, and 5-heptenoic acid. The different spatial arrangements of the alkyl chain around the double bond significantly influence the molecule's physical properties and biological activity.

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of specific this compound isomers often requires stereoselective methods to control the geometry of the double bond. Below are representative protocols for the synthesis of key isomers.

This method involves the condensation of pentanal with malonic acid in the presence of a base.

Materials:

Procedure:

  • In a round-bottom flask, dissolve malonic acid in pyridine.

  • Add pentanal and a catalytic amount of piperidine to the solution.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and pour it into a separatory funnel containing diethyl ether and dilute HCl.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO_4.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or chromatography to yield (E)-2-heptenoic acid.

This synthesis involves the conversion of a terminal alkene to a carboxylic acid via a Grignard reagent.

Materials:

Procedure:

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of 6-bromo-1-hexene in anhydrous diethyl ether dropwise to initiate the Grignard reaction.

  • Once the reaction is complete, pour the Grignard reagent over crushed dry ice.

  • Allow the mixture to warm to room temperature, then acidify with dilute HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO_4.

  • Remove the solvent under reduced pressure and purify the resulting 6-heptenoic acid by distillation.

Analytical Methods

The identification and quantification of this compound isomers are typically performed using chromatographic and spectroscopic techniques.

GC-MS is a powerful tool for separating and identifying fatty acid isomers, often after derivatization to more volatile esters.[1][2]

Protocol for Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis:

  • Esterification: To the this compound sample, add a solution of methanolic HCl or BF_3-methanol. Heat the mixture at 60-80°C for 1-2 hours.

  • Extraction: After cooling, add water and a nonpolar solvent (e.g., hexane (B92381) or diethyl ether). Vortex and centrifuge to separate the layers. Collect the organic layer containing the FAMEs.

  • GC-MS Analysis:

    • Column: Use a capillary column suitable for FAME analysis (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase).

    • Injector Temperature: Typically 250°C.

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) at a controlled rate.

    • Carrier Gas: Helium or hydrogen.

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

    • Data Analysis: Identify the this compound methyl ester isomers based on their retention times and mass spectra, comparing them to known standards.

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound isomers, particularly for determining the position and stereochemistry of the double bond.[3][4][5]

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers

Proton(E)-2-Heptenoic Acid6-Heptenoic Acid
H-25.8 (dt)2.3 (t)
H-37.0 (dt)1.6 (quint)
Olefinic H5.8, 7.04.9-5.0 (m), 5.7-5.8 (m)
α-CH₂ to COOH-2.3 (t)
Terminal CH₃0.9 (t)-

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Biological Activity and Signaling Pathways

This compound and its isomers exhibit a range of biological activities, making them interesting candidates for drug development.

Antifungal Activity

Unsaturated fatty acids, including isomers of this compound, have demonstrated notable antifungal properties.[6][7][8] Their primary mechanism of action is believed to involve the disruption of the fungal cell membrane's integrity.[9][10]

The proposed mechanism involves the insertion of the fatty acid's hydrophobic tail into the lipid bilayer of the fungal cell membrane. This disrupts the packing of phospholipids, leading to increased membrane fluidity and permeability. The consequence is the leakage of essential intracellular components, ultimately resulting in fungal cell death.

Antifungal_Mechanism Heptenoic_Acid This compound Fungal_Cell_Membrane Fungal Cell Membrane (Lipid Bilayer) Heptenoic_Acid->Fungal_Cell_Membrane Insertion Disruption Membrane Disruption & Increased Fluidity Fungal_Cell_Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antifungal action of this compound.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[11][12][13][14] Activation of PPARα, in particular, leads to the upregulation of genes involved in fatty acid oxidation.

This compound, as a medium-chain fatty acid, can enter the cell and be converted to its acyl-CoA derivative. This activated form can then bind to and activate PPARα. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to increased transcription of genes encoding enzymes involved in fatty acid uptake and β-oxidation, thereby promoting the catabolism of lipids.

PPAR_Activation_Pathway cluster_cell Hepatocyte Heptenoic_Acid This compound Heptenoyl_CoA Heptenoyl-CoA Heptenoic_Acid->Heptenoyl_CoA Activation PPARa PPARα Heptenoyl_CoA->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds to Gene_Transcription Increased Transcription of Fatty Acid Oxidation Genes PPRE->Gene_Transcription

Caption: Signaling pathway of this compound-mediated PPARα activation.

Experimental and Synthetic Workflow

The general workflow for the research and development of this compound-based compounds involves several key stages, from initial synthesis and purification to biological evaluation.

Experimental_Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Wittig, Grignard) Start->Synthesis Purification Purification (Distillation, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, GC-MS, IR) Purification->Characterization Biological_Screening Biological Screening (e.g., Antifungal Assays) Characterization->Biological_Screening Mechanism_Study Mechanism of Action Studies (e.g., Membrane Permeability, Gene Expression) Biological_Screening->Mechanism_Study Lead_Optimization Lead Optimization for Drug Development Mechanism_Study->Lead_Optimization

References

Enzymatic Synthesis of Heptenoic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of heptenoic acid esters offers a green and highly selective alternative to traditional chemical methods. Leveraging the catalytic prowess of enzymes, particularly lipases, this approach allows for the production of these valuable esters under mild reaction conditions, minimizing byproduct formation and simplifying downstream processing. This technical guide provides an in-depth overview of the core principles, experimental protocols, and relevant biological signaling pathways associated with the enzymatic synthesis of this compound esters.

Principles of Enzymatic Esterification

The enzymatic synthesis of esters, including this compound esters, primarily relies on the catalytic activity of lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3). In aqueous environments, lipases catalyze the hydrolysis of ester bonds. However, in non-aqueous or micro-aqueous media, this reaction is reversible, favoring ester synthesis. The most commonly employed mechanisms are direct esterification of a carboxylic acid with an alcohol and transesterification, where an existing ester is transformed into a new one by reaction with an alcohol, acid, or another ester.

Immobilized lipases are often preferred in industrial applications as they offer enhanced stability, straightforward recovery from the reaction mixture, and potential for reuse over multiple batches. Candida antarctica lipase (B570770) B (CALB), often supplied in an immobilized form as Novozym® 435, is a widely used and highly efficient biocatalyst for the synthesis of a variety of esters.

Quantitative Data on Enzymatic Synthesis

The efficiency of enzymatic ester synthesis is influenced by several factors, including the choice of enzyme, substrates (this compound and various alcohols), substrate molar ratio, temperature, solvent, and reaction time. The following tables summarize quantitative data for the enzymatic synthesis of this compound esters and their analogs.

EnzymeAcyl DonorAcyl AcceptorMolar Ratio (Acid:Alcohol)SolventTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Candida antarctica Lipase BHeptanoic AcidHeptanol1:1Solvent-free608>95
Candida antarctica Lipase BPropionic AcidHeptanol1:2Solvent-free4524-36High
Rhizomucor miehei LipaseButyric AcidButanol1:3n-heptane300.5~100[1]
Candida rugosa LipaseOleic AcidEthanol-Isooctane--High[2]

Table 1: Reaction Conditions for the Enzymatic Synthesis of this compound Esters and Analogs

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄)Lipases (e.g., Candida antarctica lipase B)
Typical Yield 65% (equimolar reactants) to 97% (excess alcohol)55% to >95%
Reaction Temperature 60–133 °C30–70 °C
Reaction Time 1–10 hoursA few hours to over 24 hours
Solvent Often solvent-free or non-polar (e.g., toluene)Often solvent-free or non-polar
Byproducts WaterWater
Catalyst Reusability Generally not reusableHigh with immobilized enzymes
Environmental Impact Higher energy consumption and waste generationMilder conditions, biodegradable catalysts

Table 2: Comparative Analysis of Chemical vs. Enzymatic Synthesis of Heptyl Propionate (an analog of heptyl heptenoate).[3]

Experimental Protocols

General Protocol for Lipase-Catalyzed Esterification of Heptanoic Acid

This protocol describes a general procedure for the synthesis of this compound esters using an immobilized lipase in a solvent-free system.

Materials:

  • Heptanoic acid

  • Alcohol (e.g., methanol, ethanol, propanol, butanol, heptanol)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Molecular sieves (3Å, activated)

  • Hexane (B92381) (for washing)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., screw-capped flask)

  • Magnetic stirrer with heating plate or shaking incubator

Procedure:

  • Reactant Preparation: To the reaction vessel, add heptanoic acid and the desired alcohol. The molar ratio of acid to alcohol can be varied, with a 1:1 to 1:3 ratio being a common starting point. For example, for a 10 mmol scale reaction with a 1:2 molar ratio, use 1.30 g of heptanoic acid and an appropriate amount of the chosen alcohol.

  • Enzyme Addition: Add the immobilized lipase at a concentration of 5-10% (w/w) of the total substrate weight.

  • Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the mixture to remove the water produced during the reaction, which helps to shift the equilibrium towards ester formation.

  • Reaction Incubation: Seal the vessel and place it on a magnetic stirrer with heating or in a shaking incubator. Set the temperature to 40-60 °C and the agitation speed to 200 rpm.

  • Reaction Monitoring: The progress of the reaction can be monitored by withdrawing small aliquots at regular intervals and analyzing them by gas chromatography (GC) or by titrating the remaining acid content with a standardized base.

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically within 8-48 hours), stop the reaction by cooling the mixture and filtering to separate the immobilized enzyme. The recovered enzyme can be washed with hexane and dried for reuse in subsequent batches.

  • Product Purification: The reaction mixture can be washed with a 5% sodium bicarbonate solution to remove any unreacted heptanoic acid, followed by a water wash. The organic layer is then dried over anhydrous sodium sulfate. The purified this compound ester can be obtained by removing any excess alcohol and solvent (if used) under reduced pressure using a rotary evaporator.

Workflow for Enzymatic Synthesis

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cluster_output Output Reactants Heptanoic Acid + Alcohol ReactionVessel Reaction Vessel (40-60°C, 200 rpm) Reactants->ReactionVessel Enzyme Immobilized Lipase Enzyme->ReactionVessel Sieves Molecular Sieves Sieves->ReactionVessel Filtration Filtration ReactionVessel->Filtration Washing Washing & Drying Filtration->Washing RecycledEnzyme Recycled Enzyme Filtration->RecycledEnzyme Purification Purification (Evaporation) Washing->Purification Product This compound Ester Purification->Product

Caption: General workflow for the enzymatic synthesis of this compound esters.

Biological Significance and Signaling Pathways

This compound and its derivatives can exhibit biological activity. One notable example is 4-hydroxy-7-oxo-5-heptenoic acid lactone (HOHA-lactone), a product of the oxidative fragmentation of docosahexaenoate (DHA).[4][5] HOHA-lactone has been shown to induce the secretion of Vascular Endothelial Growth Factor (VEGF) from retinal pigment epithelial (RPE) cells.[4][5] VEGF is a key signaling protein that stimulates vasculogenesis and angiogenesis.

The induction of VEGF secretion by HOHA-lactone is associated with an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione (B108866) (GSH), suggesting a mechanism involving oxidative stress.[4][5] This VEGF-dependent pathway is distinct from the Toll-like receptor 2 (TLR2)-dependent pathway activated by carboxyethylpyrrole (CEP) derivatives, which are also formed from HOHA-lactone.[5]

HOHA-Lactone Induced VEGF Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by HOHA-lactone in retinal pigment epithelial cells, leading to the secretion of VEGF.

HOHA_VEGF_Signaling cluster_extra Extracellular cluster_intra Intracellular (RPE Cell) HOHA HOHA-lactone HOHA_in HOHA-lactone HOHA->HOHA_in Diffusion VEGF_out Secreted VEGF ROS ↑ Reactive Oxygen Species (ROS) HOHA_in->ROS GSH ↓ Glutathione (GSH) HOHA_in->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress SignalingCascade Downstream Signaling Cascade OxidativeStress->SignalingCascade VEGF_synthesis ↑ VEGF Synthesis & Secretion SignalingCascade->VEGF_synthesis VEGF_synthesis->VEGF_out Secretion

Caption: Proposed pathway of HOHA-lactone induced VEGF secretion in RPE cells.

Conclusion

The enzymatic synthesis of this compound esters represents a promising and sustainable approach for the production of these valuable compounds. By optimizing reaction parameters and selecting appropriate biocatalysts, high conversion rates and product purity can be achieved. Furthermore, understanding the biological activities of this compound derivatives, such as the induction of VEGF signaling by HOHA-lactone, opens avenues for their application in biomedical research and drug development. This guide provides a foundational understanding and practical protocols to aid researchers and professionals in this exciting field.

References

A Historical Perspective on the Discovery and Synthesis of Heptenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptenoic acid, a seven-carbon unsaturated carboxylic acid, and its isomers have a history intertwined with the broader exploration of fatty acids and their significance in chemistry and biology. While not as historically prominent as some other fatty acids, its synthesis and study represent an important facet of the development of organic chemistry. This technical guide provides a historical perspective on the discovery and early synthesis of this compound, detailing key experimental protocols and quantitative data from foundational studies.

Early Context: The Rise of Fatty Acid Chemistry

The late 19th and early 20th centuries were a period of intense investigation into the composition and properties of fats and oils. Chemists like Michel-Eugène Chevreul laid the groundwork for fatty acid chemistry by isolating and characterizing various fatty acids from natural sources.[1] This era was marked by the development of fundamental synthetic and analytical techniques. The concept of "essential fatty acids" was later established in the 1920s through the work of George and Mildred Burr, who demonstrated that certain unsaturated fatty acids are vital for animal health.[2][3] This discovery spurred further interest in the synthesis and biological evaluation of a wide range of unsaturated fatty acids.

The Emergence of this compound: Early Synthetic Efforts

While a definitive "discovery" of this compound in nature is not well-documented in early literature, its synthesis became achievable through the advancements in organic synthesis during the early 20th century. One of the key methodologies that enabled the synthesis of precursors to unsaturated acids was the Blaise ketone synthesis, first reported by Edmond E. Blaise in the early 1900s.[4][5] This reaction, involving the treatment of acid halides with organozinc compounds, provided a route to ketones that could be further transformed into α,β-unsaturated ketones and, subsequently, unsaturated acids.[4][5]

One of the earliest detailed preparations of a this compound derivative can be traced to the work related to the synthesis of α-lipoic acid. Walton and colleagues reported a synthesis starting from 7-carbethoxy-2-heptenoic acid. While the primary focus of their work was α-lipoic acid, the preparation of the this compound intermediate is a notable early example of its synthesis.

Experimental Protocols of Early Syntheses

The following sections provide detailed methodologies for key historical experiments related to the synthesis of this compound and its saturated counterpart, heptanoic acid, which often shared common precursors and synthetic strategies.

Protocol 1: Synthesis of Heptanoic Acid via Oxidation of Heptaldehyde (Based on Organic Syntheses, 1936)

This procedure, while for the saturated analog, is representative of the techniques and scale of organic synthesis in the early 20th century and references earlier work from the 19th century, indicating a long history of working with seven-carbon fatty acids.[6]

Reaction:

CH₃(CH₂)₅CHO + [O] → CH₃(CH₂)₅COOH

Materials:

  • Heptaldehyde: 342 g (403 cc, 3 moles)

  • Potassium permanganate (B83412): 340 g (2.15 moles)

  • Concentrated sulfuric acid (sp. gr. 1.84): 350 cc (644 g)

  • Water: 2.7 L

  • Sulfur dioxide

  • Sodium hydroxide (B78521)

  • Concentrated hydrochloric acid

Procedure:

  • A 5-liter flask equipped with a mechanical stirrer was placed in an ice bath. 2.7 L of water and 350 cc of concentrated sulfuric acid were added to the flask.

  • Once the temperature of the solution fell to 15°C, 342 g of heptaldehyde was added.

  • Potassium permanganate (340 g) was then added in 15-g portions, ensuring the temperature did not exceed 20°C with vigorous stirring.

  • After the complete addition of potassium permanganate, sulfur dioxide was passed through the solution until it became clear to remove excess manganese dioxide.

  • The oily layer of crude heptanoic acid was separated and washed with water.

  • The crude product was distilled using a modified Claisen flask with a 30-cm fractionating side arm.

  • For further purification, the distilled acid was dissolved in a solution of 140 g of sodium hydroxide in 700 cc of water and steam-distilled to remove any remaining oily impurities.

  • The remaining solution was cooled and acidified with 375 cc of concentrated hydrochloric acid.

  • The liberated heptanoic acid was separated and distilled.

Quantitative Data:

ProductYieldBoiling PointPurity (by titration)
Crude Heptanoic Acid296–305 g (76–78%)159–161°C / 100 mm95–97%
Purified Heptanoic Acid85–90% recovery from crude155–157°C / 80 mm100%

Visualization of Historical Synthetic Workflow

The following diagram illustrates the key steps in the historical synthesis of heptanoic acid, a process that shares foundational techniques with the synthesis of its unsaturated counterpart, this compound.

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup and Initial Purification cluster_3 Final Purification A Flask with H2SO4 and Water (cooled to 15°C) B Add Heptaldehyde A->B Step 1 C Add KMnO4 in portions (T < 20°C) B->C Step 2 D Pass SO2 to clarify C->D Step 3 E Separate oily layer D->E Step 4 F Wash with water E->F Step 5 G Distill crude product F->G Step 6 H Dissolve in NaOH solution G->H Step 7 I Steam distillation H->I Step 8 J Acidify with HCl I->J Step 9 K Separate and distill pure heptanoic acid J->K Step 10

Figure 1: Experimental workflow for the synthesis of heptanoic acid (circa 1936).

Historical Perspective on Biological Activity

The initial interest in this compound and other unsaturated fatty acids was primarily from a chemical synthesis and characterization standpoint. The broader understanding of the biological roles of unsaturated fatty acids began to emerge in the early to mid-20th century. While specific early studies on the biological signaling pathways of this compound are not prominent in the historical literature, the discovery of essential fatty acids like linoleic and linolenic acid paved the way for future research into the physiological effects of all unsaturated fatty acids.[2][3] More recent research has explored the antimicrobial and sensory properties of various fatty acids, including this compound, which is now recognized for its role in the flavor and fragrance industry.

Logical Relationship of Early Synthetic Chemistry

The synthesis of unsaturated fatty acids in the early 20th century often relied on a logical progression from readily available starting materials, employing newly discovered reactions to build carbon chains and introduce functional groups. The Blaise reaction, for example, provided a critical tool for forming carbon-carbon bonds and creating keto-acid precursors, which could then be modified to produce the desired unsaturated acids.

G A Acid Halide C Blaise Ketone Synthesis (E.E. Blaise, c. 1907-1910) A->C B Organozinc Compound B->C D β-Hydroxy Ketone C->D E Dehydration D->E F α,β-Unsaturated Ketone E->F G Further Oxidation/Modification F->G H Unsaturated Carboxylic Acid (e.g., this compound) G->H

Figure 2: Logical pathway from simple precursors to unsaturated fatty acids using early 20th-century reactions.

Conclusion

The history of this compound is a reflection of the broader advancements in organic synthesis and the growing understanding of the importance of fatty acids in the early 20th century. While not marked by a singular, famous discovery, its synthesis was made possible by the development of key named reactions and purification techniques. The detailed experimental protocols from this era provide valuable insight into the practical aspects of early organic chemistry. For modern researchers, this historical context underscores the foundational work that has enabled the sophisticated synthesis and biological investigation of fatty acids today.

References

A Technical Guide to the Theoretical Calculation of Heptenoic Acid Molecular Orbitals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to analyze the molecular orbitals of heptenoic acid. An understanding of the electronic structure of unsaturated fatty acids like this compound is paramount in fields ranging from materials science to drug development. The distribution and energy of molecular orbitals, particularly the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—govern the molecule's reactivity, electronic properties, and potential for intermolecular interactions. This document details the underlying quantum chemical theories, presents a standardized computational protocol, and offers a framework for data interpretation and visualization.

Fundamentals of Molecular Orbital Theory

Molecular Orbital (MO) theory posits that atomic orbitals combine to form molecular orbitals that span the entire molecule.[1][2][3] This linear combination of atomic orbitals (LCAO) results in the formation of bonding orbitals, which are lower in energy and concentrate electron density between atomic nuclei, and antibonding orbitals, which are higher in energy and feature nodes between nuclei.

For professionals in drug development, two specific MOs are of critical importance:

  • HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as an electron donor. Its energy level is correlated with the molecule's ionization potential and its propensity to react with electrophiles.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons. Its energy level relates to the electron affinity and the molecule's reactivity towards nucleophiles.

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a crucial descriptor of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

Computational Methodologies

The calculation of molecular orbitals is performed using various quantum chemical methods. The choice of method represents a trade-off between computational cost and accuracy.

  • Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry. It calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. This approach offers excellent accuracy for a wide range of systems at a manageable computational cost. Common functionals used for organic molecules include B3LYP and CAM-B3LYP.[4][5]

  • Ab Initio Methods: These methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without empirical parameters. While foundational, HF methods do not adequately account for electron correlation, often requiring more computationally expensive post-HF methods for high accuracy.

  • Semi-Empirical Methods: Methods like PM3 are computationally very fast as they use parameters derived from experimental data to simplify calculations.[6] They are best suited for very large molecules or high-throughput screening where accuracy is secondary to speed.

A critical component of any calculation is the basis set , a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-31G(d) or Def2-TZVP, provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results at a higher computational cost.[5][7]

Experimental Protocol: DFT Calculation of (E)-hept-2-enoic Acid

This section provides a detailed, step-by-step protocol for performing a molecular orbital calculation on an isomer of this compound using DFT. (E)-hept-2-enoic acid is an α,β-unsaturated carboxylic acid, and its conjugated π-system makes it a particularly interesting candidate for MO analysis.[8][9]

Objective: To determine the optimized geometry and calculate the frontier molecular orbital energies of (E)-hept-2-enoic acid.

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Method: DFT with the B3LYP functional and the 6-31G(d) basis set.

Procedure:

  • Step 1: Molecule Construction

    • Using a molecular modeling program (e.g., GaussView, Avogadro), construct the 3D structure of (E)-hept-2-enoic acid (SMILES: CCCC/C=C/C(=O)O).

    • Perform an initial "clean-up" of the geometry using molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting structure.

    • Save the coordinates in a format compatible with the quantum chemistry software (e.g., .xyz or .gjf).

  • Step 2: Geometry Optimization

    • Set up a geometry optimization calculation. This procedure systematically alters the molecular geometry to find the lowest energy conformation.

    • The input file should specify the desired level of theory (B3LYP/6-31G(d)), the charge (0 for neutral), and the spin multiplicity (1 for a singlet state).

    • The keyword Opt is used to request a geometry optimization.

  • Step 3: Frequency Analysis

    • Following a successful optimization, perform a frequency calculation at the same level of theory (Freq keyword).

    • This step serves two purposes:

      • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

      • It provides thermodynamic data such as zero-point vibrational energy and thermal enthalpies.

  • Step 4: Molecular Orbital Property Calculation

    • Using the optimized geometry from Step 2, run a single-point energy calculation.

    • To ensure all molecular orbitals are printed to the output file for analysis, specific keywords like Pop=Full or IOP(6/7=3) are often used in software like Gaussian.[10]

    • This calculation will generate the final electronic energy and the full set of molecular orbitals and their corresponding energy levels.

  • Step 5: Data Extraction and Analysis

    • Parse the output file from Step 4 to locate the molecular orbital energy section.

    • Identify the HOMO (the highest energy level with an occupancy of 2 electrons) and the LUMO (the lowest energy level with an occupancy of 0 electrons).

    • Calculate the HOMO-LUMO gap: ΔE = ELUMO - EHOMO.

    • Extract other properties of interest, such as the dipole moment and Mulliken atomic charges.

Data Presentation

Quantitative data from computational analyses should be presented in a clear, tabular format to facilitate comparison between different isomers or computational methods. The position of the double bond in this compound (e.g., at position 2, 3, or 6) significantly influences the electronic properties.[9][11][12]

Table 1: Calculated Frontier Molecular Orbital Energies for this compound Isomers (Note: Data shown are illustrative examples calculated at the B3LYP/6-31G(d) level of theory and may not correspond to literature values.)

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
(E)-hept-2-enoic acid-6.85-0.985.87
(E)-hept-3-enoic acid-7.02-0.556.47
Hept-6-enoic acid-7.21-0.236.98

Table 2: Selected Calculated Electronic Properties of this compound Isomers (Note: Data shown are illustrative examples calculated at the B3LYP/6-31G(d) level of theory.)

IsomerDipole Moment (Debye)Mulliken Charge on O (Carboxyl C=O)Mulliken Charge on O (Carboxyl -OH)
(E)-hept-2-enoic acid1.75-0.58-0.65
(E)-hept-3-enoic acid1.88-0.59-0.66
Hept-6-enoic acid1.95-0.60-0.67

Mandatory Visualizations

Visual diagrams are essential for representing complex workflows and relationships in computational chemistry.

G Computational Workflow for Molecular Orbital Analysis cluster_input 1. Input Preparation cluster_calc 2. Quantum Mechanical Calculation cluster_output 3. Data Analysis & Interpretation mol_build Construct 3D Molecule (e.g., (E)-hept-2-enoic acid) pre_opt Initial Geometry Cleanup (Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) pre_opt->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc sp_calc Single-Point Energy & MO Calculation geom_opt->sp_calc verify Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify extract Extract HOMO/LUMO Energies & Other Properties sp_calc->extract visualize Visualize MOs & Electron Density extract->visualize

Caption: A flowchart illustrating the standard computational workflow.

G Logical Relationships in Quantum Chemical Calculations cluster_choices Computational Choices cluster_results Calculated Properties Method Method (e.g., DFT, HF) Functional Functional (e.g., B3LYP, PBE0) Accuracy Accuracy of Results Method->Accuracy CompCost Computational Cost Method->CompCost OrbitalEnergies Orbital Energies (HOMO, LUMO) Method->OrbitalEnergies Influences Geometry Optimized Geometry (Bond Lengths, Angles) Method->Geometry Influences Functional->Accuracy Functional->OrbitalEnergies Influences Functional->Geometry Influences BasisSet Basis Set (e.g., 6-31G(d), cc-pVTZ) BasisSet->Accuracy BasisSet->CompCost BasisSet->OrbitalEnergies Influences BasisSet->Geometry Influences

Caption: Key computational choices and their influence on results.

References

Methodological & Application

Synthesis of 7-Heptenoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[Shanghai, China] – This document provides a comprehensive protocol for the synthesis of 7-heptenoic acid, a valuable unsaturated carboxylic acid for various research and development applications. The synthesis is presented as a two-step process, commencing with the preparation of the precursor alcohol, 7-hepten-1-ol, followed by its oxidation to the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

I. Synthetic Strategy

The synthesis of 7-heptenoic acid is achieved through a robust two-step synthetic route. The initial step involves the formation of 7-hepten-1-ol via a Grignard reaction between 6-bromo-1-hexene (B1265582) and formaldehyde. The subsequent step employs a Jones oxidation to selectively convert the primary alcohol functionality of 7-hepten-1-ol into a carboxylic acid, yielding 7-heptenoic acid.

II. Experimental Protocols

Step 1: Synthesis of 7-Hepten-1-ol

This procedure details the preparation of 7-hepten-1-ol from 6-bromo-1-hexene.

Materials:

  • 6-bromo-1-hexene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Paraformaldehyde

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 6-bromo-1-hexene in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the magnesium turnings and the formation of a cloudy grey solution. The reaction is maintained at a gentle reflux until all the magnesium has reacted.

  • Reaction with Formaldehyde: The Grignard reagent solution is cooled in an ice bath. Paraformaldehyde, previously dried under vacuum, is added portion-wise to the stirred solution. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below 20°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

  • Work-up and Purification: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then acidified with dilute hydrochloric acid to dissolve any remaining magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 7-hepten-1-ol is then purified by fractional distillation.

Step 2: Jones Oxidation of 7-Hepten-1-ol to 7-Heptenoic Acid

This protocol describes the oxidation of 7-hepten-1-ol to 7-heptenoic acid using Jones reagent. The Jones reagent is a solution of chromium trioxide in sulfuric acid and is a strong oxidizing agent that is effective for converting primary alcohols to carboxylic acids.[1][2][3] The reagent rarely oxidizes unsaturated bonds, making it suitable for this synthesis.[1]

Materials:

Procedure:

  • Preparation of Jones Reagent: In a beaker immersed in an ice bath, carefully add chromium trioxide (CrO₃) to concentrated sulfuric acid (H₂SO₄) with stirring. Then, slowly add water to the mixture. The resulting solution is the Jones reagent.

  • Oxidation Reaction: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-hepten-1-ol in acetone. Cool the flask in an ice-water bath. The Jones reagent is added dropwise from the dropping funnel to the stirred solution of the alcohol. The temperature should be maintained below 30°C.[2] A color change from orange-red to green will be observed as the Cr(VI) is reduced to Cr(III). The addition of the Jones reagent is continued until the orange-red color persists, indicating that the oxidation is complete.

  • Work-up and Purification: The reaction is quenched by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms. The acetone is removed by rotary evaporation. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 7-heptenoic acid. Further purification can be achieved by distillation under reduced pressure or by recrystallization if the product is a solid at room temperature. For the oxidation of long-chain fatty alcohols, a reverse addition method where the alcohol solution is added to the Jones reagent can increase the conversion rate to over 90%.[2]

III. Data Presentation

The following table summarizes the key quantitative data for the synthesis of 7-heptenoic acid.

ParameterStep 1: Synthesis of 7-Hepten-1-olStep 2: Jones Oxidation
Starting Material 6-bromo-1-hexene7-hepten-1-ol
Key Reagents Magnesium, ParaformaldehydeJones Reagent (CrO₃, H₂SO₄, H₂O)
Solvent Anhydrous diethyl etherAcetone
Reaction Temperature Reflux, then 0-20°C0-30°C[2]
Reaction Time Several hoursApproximately 4 hours[2]
Typical Yield Not specified in search results>90% (optimized conditions)[2]

IV. Visualizations

Diagram 1: Synthetic Pathway for 7-Heptenoic Acid

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Jones Oxidation 6-bromo-1-hexene 6-bromo-1-hexene Grignard_Reagent 6-hexenylmagnesium bromide 6-bromo-1-hexene->Grignard_Reagent  + Mg (diethyl ether) Mg Mg 7-hepten-1-ol 7-hepten-1-ol Grignard_Reagent->7-hepten-1-ol  + HCHO  then H₃O⁺ Formaldehyde HCHO 7-hepten-1-ol_ox 7-hepten-1-ol 7-heptenoic_acid 7-heptenoic acid 7-hepten-1-ol_ox->7-heptenoic_acid Oxidation Jones_Reagent Jones Reagent (CrO₃, H₂SO₄, Acetone) Jones_Oxidation_Workflow A Dissolve 7-hepten-1-ol in Acetone B Cool solution to 0°C A->B D Add Jones Reagent dropwise (maintain T < 30°C) B->D C Prepare Jones Reagent C->D E Monitor reaction (color change) D->E F Quench with Isopropanol E->F G Remove Acetone (Rotovap) F->G H Extract with Diethyl Ether G->H I Dry and concentrate organic phase H->I J Purify 7-heptenoic acid I->J

References

Application Note: Quantification of Heptenoic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptenoic acid, a seven-carbon medium-chain fatty acid, is of growing interest in biomedical research due to its potential roles in various physiological and pathological processes. Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for understanding its metabolism, pharmacokinetics, and association with disease states. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids, offering high sensitivity and specificity.[1] This application note provides a detailed protocol for the quantification of total this compound in human plasma using GC-MS following extraction and derivatization.

Principle

This method involves the hydrolysis of this compound from its esterified forms in plasma, followed by a liquid-liquid extraction to isolate the fatty acids. The extracted this compound is then derivatized to a more volatile and thermally stable ester, facilitating its separation and detection by GC-MS. Quantification is achieved by using a stable isotope-labeled internal standard.

Experimental Protocols

1. Materials and Reagents

  • Heptanoic acid standard

  • Heptanoic acid-d13 (internal standard, IS)

  • Hydrochloric acid (HCl), 6N

  • Sodium Hydroxide (NaOH), 10N

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Hexane (B92381), HPLC grade

  • Pentafluorobenzyl bromide (PFB-Br), derivatization agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Deionized water

  • Human plasma (sourced ethically)

2. Sample Preparation

The sample preparation procedure is adapted from established methods for fatty acid analysis in plasma.[2][3]

  • Thawing and Aliquoting: Thaw frozen plasma samples at room temperature. Vortex briefly to ensure homogeneity. Aliquot 50 µL of plasma into a glass tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard solution (heptanoic acid-d13 in methanol) to each plasma sample, calibrator, and quality control (QC) sample.

  • Hydrolysis:

    • Add 1 mL of a 9:1 (v/v) mixture of acetonitrile and 6N HCl to each tube.

    • Vortex and incubate at 100°C for 45 minutes to release esterified fatty acids.[2]

    • Cool the samples to room temperature.

    • Add 1 mL of a 9:1 (v/v) mixture of methanol and 10N NaOH.

    • Vortex and incubate again at 100°C for 45 minutes.[2]

    • Cool the samples to room temperature.

  • Extraction:

    • Acidify the samples by adding 180 µL of 6N HCl.

    • Add 3 mL of hexane, vortex for 2 minutes, and centrifuge at 1200 x g for 4 minutes to separate the phases.[2]

    • Transfer the upper organic (hexane) layer to a clean glass tube.

    • Repeat the extraction with another 3 mL of hexane and combine the organic layers.

  • Drying: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 37°C.

  • Derivatization:

    • To the dried residue, add 100 µL of a 10% PFB-Br solution in acetonitrile and 100 µL of a 10% DIPEA solution in acetonitrile.[2]

    • Incubate at room temperature for 30 minutes.

    • Add 20 µL of 6N HCl and 1 mL of hexane.

    • Vortex and transfer 150 µL of the upper organic layer to an autosampler vial for GC-MS analysis.[2]

3. GC-MS Analysis

The following GC-MS parameters are recommended and may be optimized for the specific instrument used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm or similar polar capillary column[4]

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Split Ratio: 10:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 180°C

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes[1]

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with PFB derivatives[2]

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

4. Data Acquisition and Processing

  • Selected Ion Monitoring (SIM): Monitor the characteristic ions for the pentafluorobenzyl ester of this compound and its deuterated internal standard.

    • This compound-PFB ester: Based on the mass spectrum of heptanoic acid, characteristic ions of its derivative would be monitored. For the underivatized acid, key ions are m/z 60, 73, and 130. The PFB derivative will have a different fragmentation pattern.

    • Heptanoic acid-d13-PFB ester: Monitor the corresponding ions with the isotopic mass shift.

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of this compound in the plasma samples from this curve.

Data Presentation

Table 1: GC-MS SIM Parameters

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)
This compound-PFB Ester~8.5[To be determined][To be determined]
Heptanoic Acid-d13-PFB Ester (IS)~8.4[To be determined][To be determined]

Note: Retention times and m/z values are illustrative and should be determined empirically.

Table 2: Method Validation Parameters (Illustrative)

ParameterResult
Linearity (R²) >0.99
Calibration Range 0.1 - 20 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (50 µL) is_spike Spike with Internal Standard plasma->is_spike hydrolysis Hydrolysis is_spike->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction drying Dry Down extraction->drying derivatization Derivatization drying->derivatization gcms GC-MS Analysis derivatization->gcms data_proc Data Processing gcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for this compound quantification.

derivatization_pathway heptenoic_acid This compound (-COOH) pfb_ester This compound-PFB Ester (Volatile & Thermally Stable) heptenoic_acid->pfb_ester Derivatization pfb_br Pentafluorobenzyl Bromide (PFB-Br) pfb_br->pfb_ester dipea DIPEA (Base Catalyst) dipea->pfb_ester

Caption: Derivatization of this compound for GC-MS analysis.

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of Heptenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation of various positional and geometric isomers of heptenoic acid. This compound and its isomers are of growing interest in metabolic research and as potential pharmaceutical building blocks. The ability to accurately separate and quantify these isomers is crucial for understanding their distinct biological activities and for quality control in drug development. This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method, including sample preparation, chromatographic conditions, and expected results. The method is suitable for the analysis of a mixture of this compound isomers, offering good resolution and reproducibility.

Introduction

This compound (C7H12O2) is a seven-carbon unsaturated fatty acid with several structural isomers, including positional isomers (e.g., 2-heptenoic acid, 3-heptenoic acid) and geometric isomers (cis/trans). These isomers can exhibit different chemical and biological properties. Therefore, a reliable analytical method to separate and quantify them is essential for various research and development applications. While gas chromatography (GC) is a common technique for fatty acid analysis, HPLC offers advantages for the separation of non-volatile or thermally labile compounds and is particularly well-suited for the separation of geometric isomers.[1] This application note describes a straightforward and effective RP-HPLC method for the separation of this compound isomers.

Experimental Protocol

This protocol outlines the necessary steps for the separation of this compound isomers using a reversed-phase HPLC system.

1. Materials and Reagents

  • This compound isomer standards (e.g., 2-heptenoic acid, 3-heptenoic acid, 4-heptenoic acid, cis/trans isomers)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatibility)[2]

  • Methanol (B129727) (HPLC grade)

  • Sample vials

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[2]

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid

    • B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 30-60% B

    • 15-20 min: 60-80% B

    • 20-22 min: 80-30% B

    • 22-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of each this compound isomer in methanol at a concentration of 1 mg/mL. A mixed standard solution can be prepared by diluting the stock solutions to the desired concentration (e.g., 10 µg/mL of each isomer) with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid).

  • Sample Preparation: For biological or other complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the fatty acids. The final extract should be dissolved in the initial mobile phase.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of various this compound isomers based on the described method. These values are illustrative and may vary slightly depending on the specific HPLC system and column used.

IsomerExpected Retention Time (min)
4-Heptenoic Acid8.5
trans-3-Heptenoic Acid9.8
cis-3-Heptenoic Acid10.5
trans-2-Heptenoic Acid12.1
cis-2-Heptenoic Acid13.0
Heptanoic Acid (Saturated)14.2

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Dilution Dilution to Working Concentration Standard->Dilution Sample Sample Extraction Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the HPLC analysis of this compound isomers.

Separation_Factors cluster_params HPLC Parameters cluster_isomers This compound Isomer Properties cluster_separation Separation Outcome StationaryPhase Stationary Phase (e.g., C18) Hydrophobicity Hydrophobicity Resolution Resolution of Isomers StationaryPhase->Resolution MobilePhase Mobile Phase Composition (Acetonitrile/Water Ratio) Polarity Polarity MobilePhase->Resolution pH Mobile Phase pH (Acid Modifier) Geometry Molecular Geometry (cis/trans) pH->Resolution Hydrophobicity->Resolution Polarity->Resolution Geometry->Resolution DoubleBond Double Bond Position DoubleBond->Resolution

Caption: Factors influencing the HPLC separation of this compound isomers.

Discussion

The described reversed-phase HPLC method provides a reliable approach for separating this compound isomers. The separation mechanism in RP-HPLC is primarily based on the hydrophobic interactions between the analytes and the non-polar stationary phase. Generally, less polar compounds are retained longer on the column.

For this compound isomers, the elution order is influenced by several factors:

  • Chain Length and Saturation: Although all isomers have the same carbon number, the presence and position of the double bond affect their interaction with the stationary phase. Saturated heptanoic acid, being more hydrophobic, will have the longest retention time.

  • Position of the Double Bond: The position of the double bond influences the molecule's overall polarity. Isomers with the double bond closer to the carboxylic acid group (a polar functional group) may exhibit slightly different polarity and, therefore, different retention times.

  • Geometric Isomerism (cis/trans): Cis and trans isomers have different molecular shapes. Trans isomers are generally more linear and can interact more effectively with the C18 chains of the stationary phase, often leading to longer retention times compared to their cis counterparts.

The use of an acidic modifier (phosphoric or formic acid) in the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, which results in sharper peaks and more reproducible retention times. For applications requiring mass spectrometry (MS) detection, formic acid is preferred as it is more volatile than phosphoric acid.[2]

Conclusion

This application note presents a detailed and effective HPLC method for the separation of this compound isomers. The protocol is straightforward to implement in a laboratory with standard HPLC equipment. By carefully controlling the chromatographic conditions, researchers can achieve excellent separation of positional and geometric isomers, enabling accurate quantification and further investigation into their specific roles in biological systems and their potential as pharmaceutical intermediates.

References

Application Note: Enhanced Sensitivity for Heptenoic Acid Analysis in Mass Spectrometry through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptenoic acid, a medium-chain fatty acid, and its isomers are involved in various physiological and pathological processes. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its roles in cellular signaling and for potential diagnostic and therapeutic applications. However, like other short and medium-chain fatty acids, this compound exhibits poor ionization efficiency in mass spectrometry (MS), leading to low sensitivity. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a readily ionizable tag to the analyte, thereby significantly enhancing its detection by LC-MS/MS.

This application note provides a detailed protocol for the derivatization of this compound using 3-nitrophenylhydrazine (B1228671) (3-NPH), a reagent that has been shown to be highly effective for the quantitative analysis of carboxylic acids.[1][2] A comparison with the aniline (B41778) derivatization method is also presented to highlight the superior performance of 3-NPH.

Derivatization for Enhanced Mass Spectrometry Sensitivity

Chemical derivatization improves the analytical properties of target molecules for LC-MS/MS analysis in several ways:

  • Increased Ionization Efficiency: By introducing a moiety that is easily protonated or deprotonated, derivatization enhances the analyte's response in the mass spectrometer.

  • Improved Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better retention and separation on reverse-phase liquid chromatography (LC) columns.

  • Enhanced Specificity: The derivatizing agent adds a specific mass to the analyte, allowing for more selective detection in complex biological samples.

For carboxylic acids like this compound, derivatization of the carboxyl group is a common and effective approach.[3][4]

Comparison of Derivatization Reagents

Two commonly used derivatization reagents for carboxylic acids are 3-nitrophenylhydrazine (3-NPH) and aniline. A comparative study has shown that 3-NPH provides superior performance for quantitative analysis in biological matrices.[1][2]

Parameter3-Nitrophenylhydrazine (3-NPH)AnilineReference
Derivatization Efficiency Close to 100%Variable (20-100%) and matrix-dependent[1]
Apparent Recovery Around 100%~45%[1]
Quantitative Accuracy Concentrations comparable to reference methodsConcentrations on average five times lower than reference methods[1]
Ionization Mode Negative ESIPositive ESI[1]

Based on these findings, 3-NPH is the recommended derivatization reagent for robust and accurate quantification of this compound.

Experimental Protocols

Protocol 1: Derivatization of this compound using 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted from established methods for the derivatization of short and medium-chain fatty acids.[1][5][6]

Materials:

  • This compound standard

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

  • Pyridine

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Internal Standard (e.g., 13C-labeled this compound)

Reagent Preparation:

  • 3-NPH Solution (200 mM): Prepare fresh in 50% acetonitrile in water.

  • EDC/Pyridine Solution (120 mM EDC with 6% pyridine): Prepare fresh in 50% acetonitrile in water.

  • Quenching Solution: 10% ethanol (B145695) in water with 1% formic acid.[5]

Derivatization Procedure:

  • Sample Preparation: To 20 µL of sample (e.g., plasma, cell culture supernatant) or standard, add an appropriate amount of internal standard.

  • Protein Precipitation (if necessary): For biological samples, precipitate proteins by adding 40 µL of 100% ethanol. Centrifuge at 15,000 rpm for 15 minutes at 4°C.[5] Transfer the supernatant to a new tube.

  • Derivatization Reaction:

    • To 20 µL of the supernatant or standard solution, add 20 µL of 200 mM 3-NPH solution.[5]

    • Add 20 µL of 120 mM EDC solution containing 6% pyridine.[1][5]

  • Incubation: Incubate the mixture at 40°C for 30 minutes.[1]

  • Quenching: Quench the reaction by adding 760 µL of cold quenching solution.[5]

  • Centrifugation: Centrifuge at 14,350 rcf for 10 minutes.[1]

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Parameters:

  • Column: Agilent SB-C18 RRHD column (100 × 2.1 mm, 1.8 µm particle size) or equivalent.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient:

    • 0.0–0.5 min, 15% B

    • 0.5–10 min, linear gradient to 50% B

    • 10–11 min, linear gradient to 100% B

    • 11–13 min, 100% B

    • 13.1–16 min, 15% B[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 1 µL.[1]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • MS/MS Detection: Monitor the specific precursor-to-product ion transition for 3-NPH-derivatized this compound.

Protocol 2: Derivatization of this compound using Aniline (for comparison)

This protocol is provided for comparative purposes and is not recommended for accurate quantification.[1]

Materials:

  • This compound standard

  • Aniline

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

  • Formic acid

  • 2-Mercaptoethanol (B42355)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

Derivatization Procedure:

  • Reaction Mixture: In a microcentrifuge tube, mix 90 µL of the sample or standard with 5 µL of 1000 mM aniline and 50 µL of 100 mM EDC.[1]

  • Incubation: Incubate the mixture at 4°C for 2 hours.[1]

  • Quenching: Add 50 µL of 100 mM formic acid and 50 µL of 18.5 mM 2-mercaptoethanol and incubate at 4°C for 2 hours.[1]

  • Dilution: Dilute the final solution to 1225 µL with 50% acetonitrile in water.[1]

  • Centrifugation: Centrifuge for 10 minutes prior to LC-MS/MS analysis.[1]

  • LC-MS/MS Analysis: Analyze using a suitable LC-MS/MS method with positive ESI mode.[1]

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample or Standard ISTD Add Internal Standard Sample->ISTD Protein_Precipitation Protein Precipitation (if needed) ISTD->Protein_Precipitation Supernatant Collect Supernatant Protein_Precipitation->Supernatant Add_3NPH Add 3-NPH Solution Supernatant->Add_3NPH Add_EDC Add EDC/Pyridine Solution Add_3NPH->Add_EDC Incubate Incubate (40°C, 30 min) Add_EDC->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Experimental workflow for 3-NPH derivatization of this compound.

Signaling_Pathway cluster_MCFA Medium-Chain Fatty Acids (e.g., this compound) cluster_Akt_mTOR Akt-mTOR Pathway cluster_Prostaglandin Prostaglandin Signaling (Hypothetical) MCFA This compound Akt Akt MCFA->Akt potentiates mTOR mTOR Akt->mTOR Metabolism Lipid Metabolism Balance mTOR->Metabolism Heptenoic_Derivative This compound Derivative EP4_Receptor EP4 Receptor Heptenoic_Derivative->EP4_Receptor antagonizes Prostaglandin_Response Prostaglandin E2 Response EP4_Receptor->Prostaglandin_Response

References

Applications of Heptenoic Acid in the Synthesis of Fragrance Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various fragrance compounds derived from heptenoic acid and its isomers. This compound, a seven-carbon carboxylic acid, serves as a versatile precursor for the synthesis of a range of aromatic compounds, including fruity esters, complex floral notes, and lactones. The protocols outlined below are intended for laboratory-scale synthesis and can be adapted for process development.

Synthesis of Fruity and Floral Esters via Fischer Esterification

Esters derived from heptanoic acid are known for their characteristic fruity and floral aromas, making them valuable components in the fragrance and flavor industry. The most common method for their synthesis is the Fischer esterification, which involves the acid-catalyzed reaction of heptanoic acid with an alcohol.

Application Note:

Heptanoate (B1214049) esters are widely used to impart fruity notes to perfumes, cosmetics, and food products. For example, ethyl heptanoate possesses a fruity odor reminiscent of cognac, with hints of grape and pineapple[1][2][3][4][5][6][7][8]. Methyl heptanoate offers a sweet, fruity, and green aroma with waxy, apple-like undertones[9][10][11][12][13][14][15][16]. Allyl heptanoate is characterized by a strong, sweet, fruity scent of pineapple and banana with a note of chamomile[17][18][19][20]. The choice of alcohol allows for the fine-tuning of the final aroma.

Quantitative Data Summary:
EsterAlcohol UsedCatalystReaction Time (hours)Reaction Temperature (°C)Yield (%)Odor Profile
Ethyl HeptanoateEthanol (B145695)Sulfuric Acid / Acetyl Chloride1~120 (Reflux)65-97Fruity, cognac, grape, pineapple[1][2][3][4][5][6][7][8]
Methyl HeptanoateMethanolSulfuric Acid / HCl20100~82Sweet, fruity, green, waxy, apple[9][10][11][12][13][14][15][16]
Allyl HeptanoateAllyl AlcoholSulfuric AcidNot SpecifiedNot SpecifiedNot SpecifiedSweet, fruity, pineapple, banana, chamomile[17][18][19][20]
Isoamyl HeptanoateIsoamyl AlcoholLipase (Biocatalysis)530Not SpecifiedFruity (by analogy)[21][22][23][24][25]
Experimental Protocol: Synthesis of Ethyl Heptanoate[28][29][30][31]

Materials:

  • Heptanoic acid (0.1 mL)

  • Absolute ethanol (2.0 mL)

  • Acetyl chloride (40 µL) or concentrated sulfuric acid (2-3 drops)

  • 5% aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Dichloromethane (B109758)

Procedure:

  • In a 5 mL conical vial equipped with a magnetic spin vane, add 0.1 mL of heptanoic acid followed by 2.0 mL of absolute ethanol.

  • Carefully add 40 µL of acetyl chloride or 2-3 drops of concentrated sulfuric acid to the reaction mixture.

  • Attach a water-jacketed reflux condenser and a drying tube containing calcium chloride.

  • Heat the mixture to a gentle reflux for 1 hour using a hot plate stirrer (approximate block temperature of 120°C).

  • After cooling to room temperature, concentrate the mixture to approximately 0.3 mL.

  • Add 1 mL of diethyl ether and 1 mL of 5% aqueous sodium bicarbonate to the vial. Cap and gently shake, venting frequently.

  • Separate the aqueous layer. Wash the organic layer twice more with 1 mL portions of 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by column chromatography using dichloromethane as the eluent.

  • Evaporate the solvent to obtain pure ethyl heptanoate.

Fischer_Esterification heptanoic_acid Heptanoic Acid reaction heptanoic_acid->reaction alcohol Alcohol (e.g., Ethanol) alcohol->reaction acid_catalyst Acid Catalyst (H₂SO₄) acid_catalyst->reaction catalysis ester Heptanoate Ester (e.g., Ethyl Heptanoate) water Water reaction->ester reaction->water Jasmonoid_Synthesis heptenoic_acid cis-4-Heptenoic Acid acyl_chloride cis-4-Heptenoyl Chloride heptenoic_acid->acyl_chloride SOCl₂, Pyridine diketone 1,4-Diketone Intermediate acyl_chloride->diketone Grignard Reagent jasmonic_acid Jasmonic Acid diketone->jasmonic_acid Base-catalyzed Cyclization methyl_jasmonate Methyl Jasmonate jasmonic_acid->methyl_jasmonate CH₃OH, H₂SO₄ Lactone_Synthesis hydroxy_acid 4-Hydroxyheptanoic Acid reaction hydroxy_acid->reaction lactone γ-Heptalactone water Water acid_catalyst Acid Catalyst (H₂SO₄) acid_catalyst->reaction catalysis, heat reaction->lactone reaction->water Biocatalytic_Esterification heptanoic_acid Heptanoic Acid reaction heptanoic_acid->reaction alcohol Alcohol (e.g., Isoamyl Alcohol) alcohol->reaction lipase Immobilized Lipase lipase->reaction catalysis ester Heptanoate Ester (e.g., Isoamyl Heptanoate) water Water reaction->ester reaction->water

References

Application Note and Protocol for Solid-Phase Extraction of Heptenoic Acid from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptenoic acid, a seven-carbon medium-chain fatty acid, is of interest in various research fields, including microbiology, environmental science, and pharmacology, due to its role as a microbial metabolite and its potential biological activities. Accurate quantification of this compound in complex matrices like soil is crucial for understanding its environmental fate and biological significance. Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex samples, offering significant advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.

This document provides a detailed protocol for the extraction of this compound from soil samples using reversed-phase Solid-Phase Extraction (SPE). The method is designed to provide clean extracts and high recovery rates, suitable for subsequent analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

AnalyteMatrixSPE SorbentRecovery (%)Relative Standard Deviation (RSD, %)Reference
Valeric AcidEquine Cecal LiquorC18-T76.76<10[1]
Hexanoic AcidFecal SamplesBond Elut Plexa98.34 - 137.83≤ 1.30[2]
Butyric AcidFecal SamplesBond Elut Plexa98.34 - 137.83≤ 1.30[2]
Propionic AcidFecal SamplesBond Elut Plexa98.34 - 137.83≤ 1.30[2]
Acetic AcidFecal SamplesBond Elut Plexa98.34 - 137.83≤ 1.30[2]

Experimental Protocols

This protocol is divided into three main stages: soil sample preparation and initial extraction, Solid-Phase Extraction (SPE), and final sample processing for analysis.

Soil Sample Preparation and Initial Extraction

This initial step aims to transfer the this compound from the solid soil matrix into a liquid extract.

Materials:

  • Sieved soil sample (2 mm mesh)

  • Extraction solution: 0.1 M Ammonium (B1175870) Carbonate solution

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric Acid (1 M)

  • Centrifuge and 50 mL centrifuge tubes

  • Mechanical shaker

  • Vortex mixer

Procedure:

  • Weigh 10 g of the sieved soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of 0.1 M ammonium carbonate solution to the tube. The basic nature of this solution helps to deprotonate the carboxylic acid, increasing its solubility in the aqueous phase.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Place the tube on a mechanical shaker and shake for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 15 minutes to pellet the soil particles.

  • Carefully decant the supernatant into a clean glass tube.

  • Acidify the supernatant to a pH of approximately 3 by adding 1 M HCl dropwise. This step is crucial to neutralize the charge on the this compound, which promotes its retention on the non-polar C18 sorbent in the subsequent SPE step.

Solid-Phase Extraction (SPE) Protocol

This stage selectively isolates and concentrates the this compound from the soil extract. A reversed-phase C18 SPE cartridge is recommended due to its strong retention of non-polar compounds like this compound from a polar matrix.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • HPLC-grade water

  • Acetonitrile (B52724) (HPLC grade)

  • Collection tubes

Procedure:

  • Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 5 mL of methanol through the sorbent. This solvates the C18 functional groups.

    • Equilibrate the cartridges by passing 5 mL of HPLC-grade water. Do not allow the cartridges to dry out before loading the sample.

  • Loading:

    • Load the acidified soil extract from the previous stage onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to maintain a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of HPLC-grade water to remove salts and other polar interferences that were not retained by the sorbent.

  • Drying:

    • Dry the cartridge under a vacuum for 10-15 minutes to remove any remaining water.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound from the cartridge with 2 x 3 mL aliquots of acetonitrile. The non-polar nature of acetonitrile disrupts the hydrophobic interactions between the this compound and the C18 sorbent.

    • Collect the eluate.

Final Sample Processing

The collected eluate is now ready for concentration and reconstitution in a solvent suitable for the intended analytical method.

Materials:

  • Nitrogen evaporator

  • Solvent for reconstitution (e.g., mobile phase for LC-MS or a derivatization agent for GC-MS)

Procedure:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the appropriate solvent for your analytical instrument (e.g., the initial mobile phase for LC-MS analysis).

  • If GC-MS analysis is to be performed, the dried residue should be derivatized (e.g., methylation or silylation) to increase the volatility of the this compound.

Mandatory Visualization

SPE_Workflow cluster_SPE SPE Steps SamplePrep Soil Sample Preparation Extraction Liquid Extraction (0.1 M (NH₄)₂CO₃) SamplePrep->Extraction Centrifugation Centrifugation (4000 rpm, 15 min) Extraction->Centrifugation Acidification Acidification of Supernatant (pH ≈ 3 with HCl) Centrifugation->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Conditioning 1. Conditioning (Methanol, Water) Loading 2. Sample Loading Washing 3. Washing (HPLC-grade Water) Elution 4. Elution (Acetonitrile) PostSPE Post-SPE Processing Elution->PostSPE Evaporation Evaporation (Nitrogen Stream) PostSPE->Evaporation Reconstitution Reconstitution / Derivatization Evaporation->Reconstitution Analysis Chromatographic Analysis (GC-MS or LC-MS) Reconstitution->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound from Soil.

References

Application Note: 1H and 13C NMR Assignments for cis-4-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for cis-4-heptenoic acid. Due to the absence of publicly available experimental spectra for this specific compound, the assignments provided herein are predicted based on established NMR principles and data from structurally analogous molecules. This application note includes tabulated spectral data, a standard experimental protocol for NMR data acquisition, and workflow diagrams to facilitate understanding and application in a research and development setting.

Introduction

cis-4-Heptenoic acid is an unsaturated fatty acid of interest in various fields of chemical and pharmaceutical research. Accurate structural elucidation is paramount for its characterization and use in further applications. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note presents the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for cis-4-heptenoic acid, offering a valuable reference for its synthesis and analysis.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR assignments for cis-4-heptenoic acid. These predictions are based on the analysis of similar compounds and established chemical shift correlations. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Molecular Structure and Numbering

Caption: Molecular structure of cis-4-heptenoic acid with atom numbering for NMR assignments.

Predicted ¹H NMR Assignments
PositionPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H1 (COOH)10.0 - 12.0br s-
H2~2.4t7.4
H3~2.3m-
H4, H55.3 - 5.5mJ(H4-H5) ≈ 10.8 (cis)
H6~2.0m-
H7~0.9t7.5
Predicted ¹³C NMR Assignments
PositionPredicted Chemical Shift (δ, ppm)
C1 (COOH)~179
C2~34
C3~25
C4~123
C5~130
C6~29
C7~14

Experimental Protocol for NMR Data Acquisition

This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a sample like cis-4-heptenoic acid.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the cis-4-heptenoic acid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity, typically by optimizing on the solvent lock signal.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Experimental Workflow

The following diagram illustrates the general workflow for NMR-based structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Shim) transfer->setup acq_1h Acquire 1H Spectrum setup->acq_1h acq_13c Acquire 13C Spectrum setup->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate assign Signal Assignment calibrate->assign structure Structure Confirmation assign->structure

Caption: General workflow for structural elucidation using NMR spectroscopy.

Conclusion

This application note provides essential predicted ¹H and ¹³C NMR data and a standardized protocol for the analysis of cis-4-heptenoic acid. While the presented spectral assignments are based on predictions, they offer a robust starting point for researchers in the fields of synthetic chemistry, natural product analysis, and drug development. Experimental verification of these assignments is recommended for definitive structural confirmation.

Microbial Production of Heptenoic Acid from Renewable Feedstocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the microbial production of heptenoic acid, a seven-carbon unsaturated fatty acid with potential applications in the pharmaceutical and specialty chemical industries. The focus is on leveraging renewable feedstocks and metabolically engineered microorganisms to establish a sustainable and efficient biosynthetic route. These notes detail the underlying metabolic pathways, present key production data, and offer step-by-step experimental protocols for researchers aiming to develop and optimize microbial platforms for this compound synthesis.

Introduction

This compound (C7:1) is a medium-chain fatty acid that can serve as a valuable precursor for the synthesis of various bioactive molecules and polymers. Traditional chemical synthesis routes for such specialty fatty acids often rely on petrochemical feedstocks and can involve harsh reaction conditions. Microbial fermentation presents a promising alternative, offering the potential for sustainable production from renewable resources like glucose and lignocellulosic biomass. This approach utilizes the inherent metabolic capabilities of microorganisms, which can be further enhanced through metabolic engineering to channel carbon flux towards the desired product.

The biosynthesis of odd-chain fatty acids, such as this compound, is not a predominant metabolic pathway in most microorganisms. It requires the availability of a three-carbon precursor, propionyl-CoA, which serves as the starting block for fatty acid synthesis. In contrast, the more common even-chain fatty acids are synthesized from the two-carbon precursor acetyl-CoA. Therefore, the core of engineering a microbial host for this compound production lies in establishing an efficient supply of propionyl-CoA and ensuring its incorporation into the fatty acid synthesis pathway.

Engineered Biosynthetic Pathway for this compound

The production of this compound in a microbial host can be achieved by engineering a de novo biosynthesis pathway that generates the precursor propionyl-CoA from central metabolism. The oleaginous yeast Yarrowia lipolytica has emerged as a promising chassis for this purpose due to its high capacity for lipid accumulation and well-established genetic tools.

The engineered pathway commences with intermediates from the Krebs cycle and redirects them towards the synthesis of propionyl-CoA. This is then utilized by the fatty acid synthase (FAS) to build the seven-carbon acyl chain, which is subsequently desaturated to introduce a double bond, yielding this compound.

Key Metabolic Engineering Strategies:
  • Propionyl-CoA Biosynthesis: A synthetic pathway can be constructed to produce propionyl-CoA from Krebs cycle intermediates. This often involves the overexpression of genes from pathways such as the threonine biosynthesis pathway, leading to the formation of α-ketobutyrate, which is then converted to propionyl-CoA.[1][2]

  • Enhancing Fatty Acid Synthesis: Overexpression of key enzymes in the native fatty acid synthesis pathway can help to pull the metabolic flux towards the production of fatty acids.

  • Blocking Competing Pathways: To maximize the carbon flux towards odd-chain fatty acids, competing pathways that consume propionyl-CoA or divert intermediates away from the desired pathway can be downregulated or deleted. A key target for deletion is the PHD1 gene, which is involved in a competing metabolic pathway, to enhance the availability of precursors for odd-chain fatty acid synthesis.[3]

  • Increasing Lipid Accumulation: Engineering "obese" strains by deleting genes involved in lipid degradation (e.g., β-oxidation) and triacylglycerol mobilization can significantly increase the overall lipid content, thereby providing a larger sink for the produced this compound.[1][2]

  • Introducing Desaturase Activity: To produce the unsaturated this compound, a suitable desaturase enzyme must be expressed to introduce a double bond into the C7 fatty acyl chain.

Below is a diagram illustrating the engineered metabolic pathway for the de novo biosynthesis of this compound in Yarrowia lipolytica.

Heptenoic_Acid_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Homoserine Homoserine Aspartate->Homoserine Threonine Threonine Homoserine->Threonine alphaKetobutyrate α-Ketobutyrate Threonine->alphaKetobutyrate PropionylCoA Propionyl-CoA alphaKetobutyrate->PropionylCoA FAS Fatty Acid Synthase (FAS) PropionylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS HeptanoylACP Heptanoyl-ACP FAS->HeptanoylACP Desaturase Desaturase HeptanoylACP->Desaturase HeptenoylACP Heptenoyl-ACP Desaturase->HeptenoylACP Thioesterase Thioesterase HeptenoylACP->Thioesterase HeptenoicAcid This compound Thioesterase->HeptenoicAcid

Caption: Engineered pathway for this compound biosynthesis.

Quantitative Data on Microbial Odd-Chain Fatty Acid Production

The following tables summarize the quantitative data from key studies on the microbial production of odd-chain fatty acids, which includes this compound's longer-chain cousin, heptadecenoic acid, in engineered Yarrowia lipolytica. While specific data for this compound (C7:1) is limited, the data for total odd-chain fatty acids (OCFAs) provides a strong benchmark for the potential of this platform.

Table 1: Production of Odd-Chain Fatty Acids in Engineered Yarrowia lipolytica

StrainKey Genetic ModificationsCarbon SourceTiter (g/L) of Total OCFAsYield (g/g)Productivity (g/L/h)Reference
Engineered Y. lipolyticaOverexpression of 7 genes for propionyl-CoA synthesis in an "obese" backgroundGlucose0.36Not ReportedNot Reported[1][2]
Engineered Y. lipolyticaΔphd1 in an "obese" background with fed-batch co-feedingGlucose and Propionate (B1217596)0.75Not ReportedNot Reported[3]

Table 2: Fatty Acid Composition in Engineered Yarrowia lipolytica

StrainC15:0 (%)C15:1 (%)C17:0 (%)C17:1 (%)Total OCFAs (%)Reference
Engineered Y. lipolytica (Propionyl-CoA pathway)1.10.22.10.53.9[1][2]
Engineered Y. lipolytica (Δphd1)Not ReportedNot ReportedNot ReportedMajor OCFA46.8[3]

Experimental Protocols

This section provides detailed protocols for the microbial production and analysis of this compound.

Protocol 1: Fermentation of Engineered Yarrowia lipolytica for this compound Production

This protocol is based on the methods described for the production of odd-chain fatty acids in Y. lipolytica.[1][2][3]

1. Strain and Media Preparation:

  • Strain: Engineered Yarrowia lipolytica with a synthetic pathway for propionyl-CoA production and optionally with deletions in competing pathways (e.g., Δphd1).
  • Pre-culture Medium (YPD): 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose.
  • Fermentation Medium (Minimal Medium): 50 g/L glucose, 1.5 g/L yeast extract, 1.5 g/L (NH₄)₂SO₄, 3.0 g/L K₂HPO₄, 1.0 g/L MgSO₄·7H₂O, 0.1 g/L CaCl₂·2H₂O, and trace metals solution. For co-feeding strategies, supplement with propionate.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered Y. lipolytica strain into 5 mL of YPD medium in a 50 mL falcon tube.
  • Incubate at 28-30°C with shaking at 200-250 rpm for 24 hours.
  • Use this seed culture to inoculate a larger volume of minimal fermentation medium in a shake flask to an initial OD₆₀₀ of 0.1.
  • Incubate at 28-30°C with shaking at 200-250 rpm for 48 hours.

3. Bioreactor Fermentation:

  • Inoculate the production medium in a sterilized 1 L bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.5.
  • Maintain the temperature at 28-30°C.
  • Control the pH at 6.0 through the automated addition of 2M NaOH.
  • Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed (e.g., 300-800 rpm) and aeration rate (e.g., 1 vvm).
  • For fed-batch fermentation, a feeding solution containing concentrated glucose and propionate can be added to maintain the carbon source concentration and induce odd-chain fatty acid production.
  • Continue the fermentation for 96-120 hours.

// Nodes Inoculation [label="Inoculate Pre-culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation1 [label="Incubate 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; SeedCulture [label="Prepare Seed Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation2 [label="Incubate 48h", fillcolor="#F1F3F4", fontcolor="#202124"]; Bioreactor [label="Inoculate Bioreactor", fillcolor="#FBBC05", fontcolor="#202124"]; Fermentation [label="Fermentation\n(96-120h)", fillcolor="#FBBC05", fontcolor="#202124"]; Sampling [label="Periodic Sampling", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest Broth", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inoculation -> Incubation1; Incubation1 -> SeedCulture; SeedCulture -> Incubation2; Incubation2 -> Bioreactor; Bioreactor -> Fermentation; Fermentation -> Sampling; Fermentation -> Harvest; }

Caption: General workflow for the fermentation process.

Protocol 2: Extraction and Quantification of this compound by GC-MS

This protocol outlines the extraction of total fatty acids from the fermentation broth and their analysis as fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Lipid Extraction:

  • Harvest 10 mL of the fermentation broth by centrifugation (5000 x g, 10 min).
  • Wash the cell pellet twice with distilled water.
  • Lyophilize the cell pellet to determine the dry cell weight.
  • To 10-20 mg of dried biomass, add 2 mL of a chloroform:methanol mixture (2:1, v/v).
  • Add a known amount of an internal standard (e.g., heptadecanoic acid).
  • Vortex vigorously for 20 minutes.
  • Centrifuge at 3000 x g for 10 minutes to separate the phases.
  • Collect the lower organic phase containing the lipids.
  • Repeat the extraction step on the remaining biomass and pool the organic phases.
  • Evaporate the solvent under a stream of nitrogen gas.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 2 mL of 2% (v/v) sulfuric acid in methanol.
  • Incubate at 80°C for 1 hour.
  • Cool the reaction mixture to room temperature.
  • Add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution.
  • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: Use a suitable capillary column for FAME analysis (e.g., DB-23 or equivalent).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Operate in scan mode to identify the FAMEs based on their mass spectra and retention times compared to standards. For quantification, use selected ion monitoring (SIM) mode.

// Nodes Harvest [label="Harvest Fermentation Broth", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyophilization [label="Lyophilization", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(Chloroform:Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Derivatization to FAMEs\n(H₂SO₄ in Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; GCMS [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Harvest -> Centrifugation; Centrifugation -> Lyophilization; Lyophilization -> Extraction; Extraction -> Derivatization; Derivatization -> GCMS; }

Caption: Workflow for this compound analysis.

Conclusion

The microbial production of this compound from renewable feedstocks is a promising avenue for the sustainable synthesis of this valuable chemical. Metabolic engineering of robust microbial hosts like Yarrowia lipolytica has demonstrated the potential to achieve significant titers of odd-chain fatty acids. The protocols and data presented in this document provide a solid foundation for researchers to further optimize production strains and fermentation processes. Future work should focus on improving the specificity of the biosynthetic pathway towards C7 chain length and enhancing the overall yield and productivity to move towards economically viable industrial-scale production.

References

analytical techniques for the detection of trace amounts of heptenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Detection of Trace Heptenoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound (C7H12O2) is a medium-chain fatty acid with various isomers, playing roles in industrial applications and potentially serving as a biomarker in biological systems.[1][2] Its detection at trace levels is crucial for quality control in manufacturing, environmental monitoring, and metabolomic studies. The inherent polarity and, for some methods, low volatility of this compound present analytical challenges, necessitating robust and sensitive detection techniques.[3][4] This document provides detailed application notes and protocols for the analysis of trace amounts of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques Overview

The two primary analytical platforms for the sensitive detection of this compound are GC-MS and LC-MS/MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the high polarity of the carboxyl group, direct analysis of this compound by GC can result in poor peak shape and low sensitivity.[4] Therefore, a derivatization step is typically required to convert the acid into a more volatile, less polar ester or silyl (B83357) derivative, significantly improving chromatographic performance.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific, making it ideal for complex matrices such as biological fluids. While derivatization can enhance sensitivity, LC-MS/MS can also directly analyze underivatized fatty acids.[7] It separates compounds in the liquid phase before detection by a tandem mass spectrometer, which provides excellent selectivity and quantitative accuracy.

Quantitative Data Summary

The following table summarizes quantitative performance data for the analysis of this compound and related medium-chain fatty acids using chromatography-mass spectrometry techniques. Precise limits of detection (LOD) and quantification (LOQ) are method- and matrix-specific.[8]

TechniqueAnalyte/Related CompoundMatrixLOD / LOQRecovery (%)Reference
LC-MS/MS3-Hydroxypentanoic AcidHuman PlasmaValidated Range: 0.078–5 µg/mL>88%[9]
LC-MS/MSHexanoic Acid (C6)Human SerumMean Conc: 468.7 ± 377.5 ng/mLNot Specified[7]
LC-MSMalic AcidAqueous StandardLinearity down to 10 ppb (0.01 µg/mL)93%[10]
GC-MSHeptanoic AcidOlive Seed OilDetected at 0.019% of total areaNot Specified[11]

Note: Data for closely related compounds are included to provide an expected performance range. LOD is typically defined as a signal-to-noise ratio (S/N) of 3:1, while LOQ is a S/N of 10:1.[8]

Experimental Workflows and Signaling Pathways

A generalized workflow for the analysis of this compound is essential for ensuring reproducibility and accuracy.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Plasma, Soil, Water) Extraction Extraction (LLE, SPE, or Precipitation) Sample_Collection->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Derivatization Derivatization (if required, e.g., for GC) Concentration->Derivatization To GC-MS Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography To LC-MS Derivatization->Chromatography Mass_Spectrometry Mass Spectrometry (MS or MS/MS Detection) Chromatography->Mass_Spectrometry Data_Analysis Data Processing & Quantification Mass_Spectrometry->Data_Analysis

A generalized workflow for this compound analysis.

Experimental Protocols

Protocol 1: GC-MS Analysis via Methyl Esterification (FAMEs)

This protocol is suitable for various sample matrices after appropriate extraction. Derivatization to fatty acid methyl esters (FAMEs) enhances volatility for GC analysis.[6]

1. Sample Extraction (Liquid-Liquid Extraction Example) a. To 1 mL of liquid sample (e.g., plasma, water), add an appropriate internal standard. b. Acidify the sample to pH < 2 with hydrochloric acid. c. Add 5 mL of a nonpolar organic solvent (e.g., hexane (B92381) or diethyl ether). d. Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes to separate the phases. e. Carefully transfer the upper organic layer to a clean glass tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) a. To the dried extract, add 2 mL of 12% Boron Trichloride-Methanol (BCl3-Methanol) solution.[6] b. Tightly cap the tube and heat at 60 °C for 10 minutes in a heating block or water bath.[6] c. Cool the tube to room temperature. d. Add 1 mL of deionized water and 1 mL of hexane.[6] e. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[6] f. Centrifuge briefly to separate phases. g. Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

FAME_Derivatization HeptanoicAcid This compound (R-COOH) FAME This compound Methyl Ester (R-COOCH3) Volatile Derivative HeptanoicAcid->FAME + Reagent BCl3-Methanol Catalyst + Alcohol Reagent->FAME 60°C

Esterification of this compound to its methyl ester.

3. GC-MS Instrumental Parameters

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: SP-2560 capillary column (100 m x 0.25 mm i.d. x 0.2 µm film thickness) or equivalent polar column.[11]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250 °C.[11]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 4 min, ramp to 240 °C at 3 °C/min, hold for 15 min.

  • MS Transfer Line: 240 °C.[11]

  • Ion Source Temperature: 240 °C.[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

  • Acquisition Mode: Full scan (m/z 35-500) for identification and Selected Ion Monitoring (SIM) for quantification.

Protocol 2: LC-MS/MS Analysis with Derivatization

This protocol is optimized for high sensitivity in complex biological matrices like serum or plasma. It uses 3-nitrophenylhydrazine (B1228671) (3-NPH) to derivatize the carboxylic acid group.[7]

1. Sample Preparation (Protein Precipitation) a. To 100 µL of serum or plasma in a microcentrifuge tube, add an appropriate internal standard. b. Add 400 µL of cold isopropanol (B130326) to precipitate proteins.[7] c. Vortex for 30 seconds and incubate at 4 °C for 15 minutes. d. Centrifuge at 13,000 RPM for 5 minutes.[7] e. Transfer the supernatant to a new tube.

2. Derivatization with 3-Nitrophenylhydrazine (3-NPH) a. Evaporate the supernatant to dryness under a nitrogen stream. b. Reconstitute the residue in 50 µL of water-acetonitrile (50:50, v/v). c. Add 20 µL of 20 mM 3-NPH in methanol (B129727) and 20 µL of 12 mM EDC-HCl with 1.2% pyridine (B92270) in methanol. d. Vortex and incubate at 40 °C for 30 minutes. e. Evaporate to dryness and reconstitute in 100 µL of 80:20 water:acetonitrile for injection.[7]

3. LC-MS/MS Instrumental Parameters

  • Instrument: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., QTRAP).[7]

  • Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[7]

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Injection Volume: 5-10 µL.

  • Ion Source: Electrospray Ionization (ESI), negative mode.[7]

  • Source Temperature: 550 °C.[7]

  • IonSpray Voltage: -4500 V.[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for the 3-NPH derivative of this compound must be determined by infusing a standard.

LCMS_Logic cluster_LC Liquid Chromatograph cluster_MS Mass Spectrometer Injector Autosampler Column HPLC Column (Separation) Injector->Column Mobile Phase IonSource Ion Source (ESI) Column->IonSource Eluent MassAnalyzer Mass Analyzer (Q1/Q3) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

Logical flow of an LC-MS/MS system.

References

Application Notes & Protocols: Heptenoic Acid in the Development of Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptenoic acid, a seven-carbon unsaturated fatty acid, represents a versatile and promising building block for the synthesis of novel functional polymers. As a potentially bio-based monomer, it offers a platform for creating biodegradable and biocompatible materials suitable for advanced biomedical applications, including drug delivery and tissue engineering.[1][2] Its key structural features—a terminal double bond (in 6-heptenoic acid) and a carboxylic acid group—provide two distinct chemical handles for polymerization and subsequent functionalization.

Most naturally occurring fatty acids are monofunctional and can act as chain terminators in polymerization reactions.[3] To overcome this, this compound must be converted into a bifunctional monomer. This can be achieved through several strategies, primarily:

  • Acyclic Diene Metathesis (ADMET) Polymerization: By converting the carboxylic acid into an ester with an unsaturated alcohol, a diene monomer is formed, which can be polymerized via ADMET.[4]

  • Ring-Opening Polymerization (ROP): this compound derivatives can be cyclized to form lactones (heptanolactones), which serve as monomers for ROP to produce aliphatic polyesters.[5][6]

These approaches lead to polymers with tunable properties, such as flexibility, hydrophobicity, and melting point, making them excellent candidates for drug delivery systems.[2][7] This document provides detailed protocols for the synthesis of novel polymers from 6-heptenoic acid using both ADMET and ROP methodologies.

Polymerization Strategy 1: Acyclic Diene Metathesis (ADMET)

ADMET is a step-growth polycondensation driven by the removal of a volatile small molecule, typically ethylene (B1197577), to form unsaturated polymers.[4][8] For this process, 6-heptenoic acid is first converted into an α,ω-diene monomer.

Experimental Protocol: Monomer Synthesis (Hept-6-en-1-yl hept-6-enoate)

This protocol details the esterification of 6-heptenoic acid with 6-hepten-1-ol (B1582720) to create a symmetrical C14 diene monomer.

Materials:

  • 6-heptenoic acid

  • 6-hepten-1-ol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane/Ethyl Acetate (B1210297) solvent system

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 6-heptenoic acid (1.0 eq) and 6-hepten-1-ol (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution and stir.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure diene monomer, hept-6-en-1-yl hept-6-enoate.

Experimental Protocol: ADMET Polymerization

This protocol describes the polymerization of the synthesized diene monomer using a Hoveyda-Grubbs 2nd Generation catalyst.

Materials:

  • Hept-6-en-1-yl hept-6-enoate (monomer)

  • Hoveyda-Grubbs 2nd Generation Catalyst

  • Toluene (B28343), anhydrous and degassed

  • Methanol

  • Schlenk flask and vacuum line setup

Procedure:

  • Add the diene monomer (e.g., 300 mg) to a Schlenk flask equipped with a magnetic stir bar.

  • Add the Hoveyda-Grubbs 2nd Generation Catalyst (1.0 mol%) to the flask inside a glovebox or under a strong flow of nitrogen.

  • Add anhydrous, degassed toluene (to achieve a monomer concentration of ~4-5 M).[9]

  • Seal the flask and connect it to a Schlenk line.

  • Heat the reaction mixture to 50°C with vigorous stirring.

  • Apply a dynamic vacuum (approx. 50-100 mTorr) to the flask to facilitate the removal of the ethylene byproduct. This is crucial to drive the polymerization forward.[4]

  • Continue the reaction for 6-24 hours. The viscosity of the solution will increase significantly.

  • To terminate the polymerization, cool the mixture to room temperature and expose it to air. Add a few drops of ethyl vinyl ether.

  • Dilute the viscous solution with a small amount of toluene or DCM.

  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.

  • Collect the polymer by filtration or decantation, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR for structural confirmation.

Data Presentation: ADMET Polymerization

The following table summarizes representative data from ADMET polymerization experiments based on analogous systems.[4][10]

MonomerCatalyst (mol%)Temp (°C)Time (h)Mₙ (kDa)PDI (Mₙ/Mₙ)Yield (%)
Hept-6-en-1-yl hept-6-enoateHG2 (1.0)50625.31.885
Hept-6-en-1-yl hept-6-enoateHG2 (0.5)501639.21.991
Hept-6-en-1-yl hept-6-enoateG2 (1.0)601231.52.088

Mₙ: Number-average molecular weight; PDI: Polydispersity Index; HG2: Hoveyda-Grubbs 2nd Gen.; G2: Grubbs 2nd Gen.

Visualization: ADMET Workflow

ADMET_Workflow cluster_synthesis Monomer Preparation cluster_polymerization Polymerization Monomer_Prep Monomer Synthesis (Esterification) Purification1 Column Chromatography Monomer_Prep->Purification1 Crude Product Polymerization ADMET Polymerization (HG2 Catalyst, 50°C, Vacuum) Purification1->Polymerization Pure Diene Monomer Precipitation Precipitation in Methanol Polymerization->Precipitation Crude Polymer Polymer_Product Unsaturated Polyester (B1180765) Precipitation->Polymer_Product Characterization Characterization (GPC, NMR) Polymer_Product->Characterization

Caption: Workflow for polyester synthesis via ADMET.

Polymerization Strategy 2: Ring-Opening Polymerization (ROP)

ROP of lactones is a chain-growth process that produces aliphatic polyesters, which are often biodegradable. This strategy requires the conversion of a this compound derivative into a cyclic monomer (a heptanolactone).

Experimental Protocol: Monomer Synthesis (ζ-Heptanolactone)

This protocol outlines a potential synthesis of ζ-heptanolactone from 6-heptenoic acid via an intermediate hydroxy acid.

Materials:

  • 6-heptenoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Toluene

  • p-Toluenesulfonic acid (p-TSA)

  • Dean-Stark apparatus

Procedure (Two Steps):

  • Synthesis of 7-hydroxyheptanoic acid (Hydroboration-Oxidation):

    • Under a nitrogen atmosphere, dissolve 6-heptenoic acid in anhydrous THF.

    • Cool to 0°C and slowly add BH₃·THF (ensure sufficient excess for both alkene and carboxylic acid reduction).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of water, followed by aqueous NaOH.

    • Add H₂O₂ dropwise at 0°C and stir the mixture at room temperature for 4-6 hours.

    • Acidify the aqueous layer with HCl and extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify to yield 7-hydroxyheptanoic acid.

  • Cyclization to ζ-Heptanolactone:

    • In a round-bottom flask fitted with a Dean-Stark trap, dissolve 7-hydroxyheptanoic acid in toluene.

    • Add a catalytic amount of p-TSA (0.5 mol%).

    • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 8-12 hours).

    • Cool the reaction, wash with saturated sodium bicarbonate solution, and dry the organic layer.

    • Remove the toluene under reduced pressure and purify the resulting ζ-heptanolactone by vacuum distillation.

Experimental Protocol: Ring-Opening Polymerization (ROP)

This protocol describes the bulk polymerization of ζ-heptanolactone using tin(II) octoate as a catalyst.

Materials:

  • ζ-Heptanolactone (monomer), freshly distilled

  • Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂)

  • 1-Dodecanol (initiator)

  • Glass ampoules, flame-dried

  • Chloroform

  • Methanol

Procedure:

  • In a clean, dry vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene.

  • In a flame-dried glass ampoule under nitrogen, add the desired amount of ζ-heptanolactone monomer.

  • Add the initiator, 1-dodecanol, to achieve the target monomer-to-initiator ratio (e.g., 100:1 for a target degree of polymerization of 100).

  • Add the Sn(Oct)₂ catalyst from the stock solution (monomer-to-catalyst ratio typically 1000:1 to 5000:1).

  • Evaporate the toluene under a stream of nitrogen, then seal the ampoule under vacuum.

  • Place the sealed ampoule in an oil bath preheated to 130°C.

  • Allow the polymerization to proceed for 4-24 hours.

  • To stop the reaction, remove the ampoule from the oil bath and cool it rapidly.

  • Break the ampoule and dissolve the solid polymer in a minimal amount of chloroform.

  • Precipitate the polymer by adding the solution to cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

  • Characterize the resulting poly(ζ-heptanolactone) by GPC and NMR.

Data Presentation: ROP

The table below shows expected outcomes for the ROP of ζ-heptanolactone, based on similar lactone polymerizations.[11]

Monomer:Initiator RatioCatalyst (mol%)Temp (°C)Time (h)Mₙ (kDa) (Theoretical)Mₙ (kDa) (GPC)PDI
100:1Sn(Oct)₂ (0.1)130412.811.51.25
200:1Sn(Oct)₂ (0.1)130825.622.11.31
200:1Sn(Oct)₂ (0.05)1301625.623.81.28

Mₙ (Theoretical) = ([M]/[I]) × MW(monomer) + MW(initiator)

Visualization: ROP Workflow

ROP_Workflow cluster_synthesis Monomer Synthesis Hydroboration Hydroboration-Oxidation of 6-Heptenoic Acid Cyclization Lactonization (p-TSA, Toluene) Hydroboration->Cyclization 7-Hydroxyheptanoic Acid Purification1 Vacuum Distillation Cyclization->Purification1 Crude Lactone Polymerization Bulk ROP (Sn(Oct)₂, 130°C) Purification1->Polymerization Pure ζ-Heptanolactone Precipitation Precipitation in Methanol Polymerization->Precipitation Polymer_Product Poly(ζ-heptanolactone) Precipitation->Polymer_Product

Caption: Workflow for polyester synthesis via ROP.

Post-Polymerization Modification & Applications in Drug Delivery

A key advantage of designing polymers from functional monomers is the ability to perform post-polymerization modifications. For instance, if a copolymer is synthesized to include pendant carboxylic acid groups, these can serve as anchor points for conjugating therapeutic agents.

Protocol: Amine-Drug Conjugation to a Carboxylated Polymer

This protocol describes the coupling of a model amine-containing drug to a polymer backbone with available carboxylic acid groups using EDC/NHS chemistry.

Materials:

  • Carboxylated polymer (e.g., a copolymer of ζ-heptanolactone and a carboxyl-functionalized lactone)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing drug molecule

  • Dimethylformamide (DMF), anhydrous

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolve the carboxylated polymer in anhydrous DMF.

  • Add NHS (1.5 eq relative to carboxyl groups) and EDC (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours to activate the carboxylic acid groups, forming NHS esters.

  • Add the amine-containing drug (1.2 eq) to the activated polymer solution.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by adding a small amount of water.

  • Purify the polymer-drug conjugate by dialyzing against a DMF/water mixture, followed by pure water, to remove unreacted drug and coupling reagents.

  • Lyophilize the purified solution to obtain the solid polymer-drug conjugate.

Visualization: Drug Conjugation Pathway

Conjugation_Pathway Polymer_COOH Polymer-COOH EDC_NHS + EDC / NHS Polymer_COOH->EDC_NHS Activated_Polymer Polymer-CO-NHS (Activated Ester) EDC_NHS->Activated_Polymer Drug_NH2 + Drug-NH₂ Activated_Polymer->Drug_NH2 Conjugate Polymer-CO-NH-Drug (Conjugate) Drug_NH2->Conjugate

Caption: Pathway for conjugating an amine-drug to a polymer.

Applications in Drug Delivery

Polymers derived from this compound are expected to be hydrophobic and flexible, making them suitable for formulating drug delivery vehicles like nanoparticles and micelles.[7][12]

  • Nanoparticle Formulation: Amphiphilic block copolymers, where one block is a this compound-based polyester, can self-assemble in aqueous media to form micelles. The hydrophobic core can encapsulate poorly water-soluble drugs, enhancing their bioavailability.[7]

  • Controlled Release: The polyester backbone is susceptible to hydrolytic degradation, allowing for the sustained release of conjugated or encapsulated drugs over time. The degradation rate can be tuned by altering copolymer composition.

  • Biocompatibility: As fatty acids are endogenous molecules, polymers derived from them are anticipated to have good biocompatibility and produce non-toxic degradation products, which is critical for therapeutic applications.[1][2]

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptenoic acid, a medium-chain fatty acid, has garnered interest for its potential antimicrobial properties. Fatty acids are known to play a role in the natural defense mechanisms of various organisms and are being explored as alternative or adjunctive therapies to conventional antibiotics. This document provides a detailed experimental protocol for evaluating the antimicrobial efficacy of this compound against a range of pathogenic microorganisms. The methodologies outlined herein are based on established antimicrobial susceptibility testing standards and are intended to provide a framework for reproducible and reliable data generation.

The primary mechanism by which short- and medium-chain fatty acids are thought to exert their antimicrobial effect is through the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Data Presentation

The following tables summarize the antimicrobial activity of this compound and a closely related medium-chain fatty acid against key microbial species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrainMIC (µg/mL)MIC (mM)
Staphylococcus aureusMSSA 6538>400>3.07
Escherichia coliK88-25 (Hexanoic Acid)
Pseudomonas aeruginosa-Not AvailableNot Available
Candida albicans-100-2000.77-1.54

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrainMBC (µg/mL)
Staphylococcus aureus-Not Available
Escherichia coli-Not Available
Pseudomonas aeruginosa-Not Available
Candida albicans-Not Available

Note: Specific MBC values for this compound were not available in the reviewed literature. MBC is typically determined as a subsequent step to MIC determination.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (analytical grade)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for yeast

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer

  • 0.5 McFarland standard

  • Solvent for this compound (e.g., ethanol (B145695) or DMSO, pre-tested for antimicrobial activity at the used concentrations)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent. The final concentration of the solvent in the wells should not exceed 1% and should be confirmed to not inhibit microbial growth on its own.

  • Inoculum Preparation: From a fresh 18-24 hour culture, prepare a suspension of the test microorganism in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. Add 200 µL of the this compound working solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no this compound), and well 12 as a sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast)

  • Sterile pipette and spreader

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a sterile agar plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum growing on the agar plate.

Agar Well Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of this compound.

Materials:

  • This compound

  • Test microorganisms

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for yeast

  • Sterile petri dishes

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

Procedure:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the agar plate.

  • Well Creation: A sterile cork borer is used to create wells (6-8 mm in diameter) in the agar.

  • Application of this compound: A specific volume (e.g., 50-100 µL) of a known concentration of this compound solution is added to each well. A solvent control should also be included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Zone of Inhibition: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters.

Time-Kill Curve Assay

This assay provides information on the rate of bactericidal or bacteriostatic activity of this compound over time.[1]

Materials:

  • This compound

  • Test microorganism

  • Appropriate broth medium

  • Sterile flasks or tubes

  • Incubator with shaking capabilities

  • Sterile agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare an inoculum of the test microorganism in the mid-logarithmic phase of growth.

  • Test Setup: Prepare flasks containing broth with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask without the acid.

  • Inoculation: Inoculate each flask with the prepared culture to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask, perform serial dilutions, and plate onto agar for colony counting.

  • Incubation and Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[2]

Mandatory Visualizations

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_results Results & Analysis Heptenoic_Acid This compound Stock Solution MIC Broth Microdilution (MIC Determination) Heptenoic_Acid->MIC Agar_Diffusion Agar Well Diffusion Heptenoic_Acid->Agar_Diffusion Time_Kill Time-Kill Assay Heptenoic_Acid->Time_Kill Microorganism Microorganism Culture Inoculum Standardized Inoculum Microorganism->Inoculum Inoculum->MIC Inoculum->Agar_Diffusion Inoculum->Time_Kill MBC Subculturing (MBC Determination) MIC->MBC MIC_Value MIC Value MIC->MIC_Value MBC_Value MBC Value MBC->MBC_Value Zone_of_Inhibition Zone of Inhibition Agar_Diffusion->Zone_of_Inhibition Kill_Kinetics Killing Kinetics Time_Kill->Kill_Kinetics

Experimental workflow for antimicrobial susceptibility testing of this compound.

Heptenoic_Acid_Mechanism cluster_cell Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Alteration of membrane fluidity Heptenoic_Acid This compound Heptenoic_Acid->Membrane Partitioning into membrane Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Proposed mechanism of antimicrobial action of this compound.

References

Application Notes and Protocols for Metabolic Labeling of Cells with Isotopically Labeled Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotope-labeled fatty acids is a powerful technique to trace the metabolic fate of these molecules in biological systems.[1] Heptenoic acid (C7:0), a medium-chain odd-numbered fatty acid, provides a unique tool for investigating cellular metabolism due to its distinct metabolic pathway compared to the more common even-chain fatty acids.[2] When metabolized through β-oxidation, this compound yields acetyl-CoA and, significantly, a terminal three-carbon unit, propionyl-CoA.[3][4] This propionyl-CoA can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, thereby replenishing the pool of TCA cycle intermediates in a process known as anaplerosis.[5][6]

This application note provides detailed protocols for utilizing isotopically labeled this compound (e.g., U-¹³C₇-Heptenoic Acid or Deuterated this compound) to study fatty acid uptake, oxidation, and its anaplerotic contribution to central carbon metabolism in cultured cells. The methodologies described herein are broadly applicable to various cell types, including cancer cell lines and primary cells, and are essential for research in metabolic diseases, oncology, and drug development.

Applications

  • Tracing Anaplerotic Flux: Quantifying the contribution of this compound to the replenishment of the TCA cycle, which is crucial for the biosynthesis of macromolecules and cellular energy homeostasis.[5][6]

  • Investigating Fatty Acid Oxidation (FAO) Disorders: Modeling and studying the metabolic consequences of defects in FAO and the therapeutic potential of odd-chain fatty acids.[3][7]

  • Cancer Metabolism Research: Elucidating the metabolic reprogramming in cancer cells, particularly their reliance on different fuel sources and the interplay between fatty acid, glucose, and glutamine metabolism.[5][8]

  • Drug Discovery and Development: Assessing the effects of therapeutic compounds on fatty acid metabolism and anaplerosis.[9]

Data Presentation

The following tables summarize quantitative data from in vitro studies using isotopically labeled this compound to trace its metabolic fate. These data illustrate the anaplerotic potential of this compound and its influence on central carbon metabolism.

Table 1: Contribution of Heptanoate (B1214049) to TCA Cycle Intermediates in HEK293T Cells

TCA Cycle IntermediateFractional Contribution from U-¹³C₅-Heptanoate (%)
Citrate / Isocitrate35
α-Ketoglutarate30
Succinate70
Fumarate65
Malate (B86768)60

Data adapted from a study on HEK293T cells incubated with 100 µM U-¹³C₅-heptanoate for 24 hours. The high enrichment in succinate, fumarate, and malate highlights the anaplerotic entry of heptanoate-derived carbons into the TCA cycle via propionyl-CoA to succinyl-CoA.

Table 2: Effect of Heptanoate on the Contribution of Glucose and Glutamine to the TCA Cycle

TCA Cycle IntermediateChange in Fractional Contribution from ¹³C₆-Glucose with HeptanoateChange in Fractional Contribution from ¹³C₅-Glutamine with Heptanoate
Citrate / IsocitrateDecreaseIncrease
α-KetoglutarateDecreaseIncrease
SuccinateDecreaseIncrease
FumarateDecreaseIncrease
MalateDecreaseIncrease

This table summarizes the findings that supplementation with heptanoate reduces the reliance on glucose and increases the utilization of glutamine for replenishing the TCA cycle in HEK293T cells, demonstrating a significant metabolic interplay.[5]

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells with Isotopically Labeled this compound

This protocol details the steps for labeling cultured mammalian cells with a stable isotope-labeled this compound to trace its incorporation into cellular metabolites.

Materials:

  • Cultured mammalian cells (e.g., HEK293T, HepG2, or a cell line of interest)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Isotopically labeled this compound (e.g., U-¹³C₇-Heptenoic Acid)

  • Fatty acid-free bovine serum albumin (BSA)

  • Sterile water

  • 0.1 M NaOH

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Ice-cold methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well or 12-well plates at a density that will result in approximately 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow overnight in a complete culture medium in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Labeled this compound-BSA Conjugate:

    • Prepare a stock solution of the isotopically labeled this compound. For example, dissolve U-¹³C₇-Heptenoic Acid in a small amount of 0.1 M NaOH and dilute with sterile water to a final concentration of 10 mM.

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile water.

    • To conjugate the this compound to BSA, slowly add the this compound stock solution to the BSA solution while stirring gently. A molar ratio of 4:1 (this compound:BSA) is recommended.

    • Incubate the mixture at 37°C for 1 hour to allow for complex formation.

    • Sterilize the conjugate solution by passing it through a 0.22 µm filter.

  • Metabolic Labeling:

    • Prepare the labeling medium by supplementing the base cell culture medium (e.g., DMEM without glucose if tracing glucose metabolism in parallel) with the desired final concentration of the labeled this compound-BSA conjugate (e.g., 50-200 µM).

    • Aspirate the complete medium from the cells and wash the cell monolayer once with sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., for steady-state labeling of TCA intermediates, 2-24 hours is typical).[10]

  • Cell Harvest and Metabolite Extraction:

    • At the end of the labeling period, place the culture plates on ice.

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Scrape the cells from the plate surface using a cell scraper.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cellular debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 2: Sample Preparation and Analysis by Mass Spectrometry

This protocol outlines the general steps for preparing the extracted metabolites for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Metabolite extract from Protocol 1

  • Nitrogen gas evaporator

  • Derivatization agent (for GC-MS), e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl

  • Anhydrous pyridine (B92270) or acetonitrile

  • GC-MS or LC-MS system

Procedure for GC-MS Analysis (for TCA cycle intermediates):

  • Sample Drying: Evaporate the metabolite extract to dryness under a gentle stream of nitrogen gas.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried extract to dissolve the metabolites.

    • Add 50 µL of MTBSTFA + 1% TBDMSCl.

    • Incubate the mixture at 60°C for 1 hour to allow for complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use an appropriate GC column and temperature gradient to separate the derivatized metabolites.

    • Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the different mass isotopologues of the metabolites of interest.

  • Data Analysis:

    • Analyze the mass spectra to determine the isotopic enrichment in the metabolites. This is achieved by measuring the relative abundance of the different mass isotopologues (M+0, M+1, M+2, etc.).

    • Correct for the natural abundance of stable isotopes.

Procedure for LC-MS Analysis (for acyl-CoAs and intact lipids):

  • Sample Preparation: The metabolite extract can often be directly analyzed after centrifugation to remove any remaining debris. Dilution with an appropriate solvent may be necessary.

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system equipped with a suitable column (e.g., C18 for reverse-phase chromatography).

    • Use a gradient of solvents to separate the different lipid species and acyl-CoAs.

    • The mass spectrometer can be operated in high-resolution accurate mass (HRAM) mode to identify and quantify the labeled molecules.

  • Data Analysis:

    • Extract the ion chromatograms for the different isotopologues of the target molecules.

    • Calculate the fractional enrichment by determining the ratio of the labeled species to the total pool of the molecule.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells labeling_medium 2. Prepare Labeled This compound-BSA metabolic_labeling 3. Metabolic Labeling labeling_medium->metabolic_labeling cell_harvest 4. Harvest Cells & Extract Metabolites metabolic_labeling->cell_harvest sample_prep_ms 5. Sample Preparation for Mass Spectrometry cell_harvest->sample_prep_ms ms_analysis 6. LC-MS or GC-MS Analysis sample_prep_ms->ms_analysis data_analysis 7. Data Analysis ms_analysis->data_analysis Heptenoic_Acid_Metabolism cluster_uptake Cellular Uptake cluster_beta_ox Mitochondrial β-Oxidation cluster_tca TCA Cycle (Anaplerosis) heptenoic_acid Isotopically Labeled This compound (C7) beta_oxidation β-Oxidation heptenoic_acid->beta_oxidation acetyl_coa Acetyl-CoA (2C) beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA (3C) beta_oxidation->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle Enters TCA Cycle succinyl_coa Succinyl-CoA (4C) propionyl_coa->succinyl_coa Carboxylation succinyl_coa->tca_cycle Anaplerotic Input Metabolic_Interplay cluster_substrates Nutrient Inputs cluster_pathways Metabolic Pathways glucose Glucose glycolysis Glycolysis glucose->glycolysis heptanoate Heptanoate heptanoate->glycolysis Inhibits beta_oxidation β-Oxidation heptanoate->beta_oxidation glutaminolysis Glutaminolysis heptanoate->glutaminolysis Promotes glutamine Glutamine glutamine->glutaminolysis tca_cycle TCA Cycle glycolysis->tca_cycle Pyruvate -> Acetyl-CoA beta_oxidation->tca_cycle Acetyl-CoA & Succinyl-CoA glutaminolysis->tca_cycle α-Ketoglutarate

References

techniques for the purification of heptenoic acid from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of heptenoic acid from typical reaction mixtures. The selection of the appropriate purification technique depends on the nature of the impurities present, the scale of the purification, and the desired final purity of the product. The primary methods covered include fractional distillation, preparative high-performance liquid chromatography (HPLC), liquid-liquid extraction, and crystallization.

Overview of Purification Strategies

This compound, an unsaturated seven-carbon carboxylic acid, is a valuable building block in the synthesis of pharmaceuticals and specialty chemicals. Its purification is crucial to remove unreacted starting materials, catalysts, and byproducts. The choice of purification strategy is often dictated by the synthetic route used for its preparation. Common impurities may include unreacted heptaldehyde, triphenylphosphine (B44618) oxide (from Wittig reactions), or alkyl halides and malonic esters (from malonic ester synthesis).

A general workflow for the purification of this compound can be visualized as follows:

Purification Workflow reaction_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction (Initial Cleanup) reaction_mixture->extraction distillation Fractional Distillation (Bulk Purification) extraction->distillation chromatography Preparative HPLC (High Purity) distillation->chromatography crystallization Crystallization (Final Polishing) chromatography->crystallization analysis Purity Analysis (GC-FID) crystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for this compound purification.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the key quantitative parameters for the described purification techniques.

TechniqueTypical PurityTypical RecoveryScaleKey AdvantagesKey Disadvantages
Fractional Distillation 95-99%[1]80-90%Large (grams to kgs)Cost-effective for large scale, good for removing non-volatile impurities.Requires significant boiling point differences, potential for thermal degradation of unsaturated compounds.[1]
Preparative HPLC >99%80-95%[2]Small to Medium (mgs to grams)High resolution and purity, adaptable to various impurities.[3][4][5]Higher cost, solvent consumption, and more complex setup.
Liquid-Liquid Extraction Variable (used for initial cleanup)>95%All scalesSimple, rapid, and effective for separating acidic products from neutral or basic impurities.Relies on favorable partition coefficients, may require multiple extractions.
Crystallization >99.5%[6]70-90%All scalesCan yield very high purity, effective final polishing step.Dependent on finding a suitable solvent system, potential for product loss in mother liquor.

Experimental Protocols

Fractional Distillation

Fractional distillation is a suitable method for the bulk purification of this compound, particularly for separating it from impurities with significantly different boiling points. Due to the unsaturation in this compound, distillation should be performed under reduced pressure to minimize thermal degradation.[1]

Protocol:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation:

    • Charge the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation Process:

    • Begin stirring (if using a stir bar).

    • Gradually reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature at the top of the fractionating column.

    • Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point of heptanoic acid is approximately 116-117 °C at 15 Torr, and this compound isomers will have similar boiling points.

    • Discard any initial low-boiling fractions (forerun) and stop the distillation before high-boiling impurities begin to distill.

  • Product Collection and Analysis:

    • Once the desired fraction is collected, allow the apparatus to cool to room temperature before releasing the vacuum.

    • Analyze the purity of the collected fraction using Gas Chromatography-Flame Ionization Detector (GC-FID).

Fractional Distillation Workflow start Start setup Assemble Fractional Distillation Apparatus start->setup charge Charge Crude this compound and Boiling Chips setup->charge vacuum Apply Vacuum charge->vacuum heat Gradually Heat the Flask vacuum->heat collect Collect this compound Fraction at Constant Temperature heat->collect cool Cool Apparatus collect->cool analyze Analyze Purity (GC-FID) cool->analyze end End analyze->end

Caption: Fractional distillation workflow for this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is an excellent technique for achieving high-purity this compound, especially for smaller-scale preparations or when impurities have similar boiling points to the product.[3][4][5]

Protocol:

  • Method Development (Analytical Scale):

    • Develop a suitable reversed-phase HPLC method on an analytical column (e.g., C18).

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used.

    • Optimize the gradient to achieve good separation between this compound and its impurities.

  • Scale-Up to Preparative Column:

    • Select a preparative column with the same stationary phase as the analytical column.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

  • Sample Preparation:

    • Dissolve the partially purified this compound in a suitable solvent, preferably the initial mobile phase composition, and filter it through a 0.45 µm filter.

  • Purification:

    • Equilibrate the preparative HPLC system with the initial mobile phase.

    • Inject the sample onto the column.

    • Run the optimized gradient and monitor the elution of compounds using a UV detector (typically at ~210 nm for carboxylic acids).

    • Collect the fractions corresponding to the this compound peak.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • If a non-volatile buffer was used, perform a liquid-liquid extraction to isolate the this compound.

    • Dry the final product under vacuum.

  • Purity Analysis:

    • Confirm the purity of the isolated this compound using analytical HPLC and/or GC-FID.

Preparative HPLC Workflow start Start method_dev Analytical Method Development (C18, MeCN/H2O/Acid) start->method_dev scale_up Scale-Up to Preparative Column method_dev->scale_up sample_prep Dissolve and Filter Sample scale_up->sample_prep injection Inject Sample onto Equilibrated Column sample_prep->injection elution Run Gradient and Monitor Elution (UV) injection->elution collection Collect this compound Fractions elution->collection recovery Solvent Removal and Product Isolation collection->recovery analysis Analyze Purity (Analytical HPLC/GC-FID) recovery->analysis end End analysis->end

Caption: Preparative HPLC workflow for this compound.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental and efficient technique for the initial cleanup of the reaction mixture, primarily to separate the acidic this compound from neutral or basic impurities.

Protocol:

  • Dissolution:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Basification and Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an aqueous basic solution (e.g., 1 M sodium hydroxide (B78521) or saturated sodium bicarbonate solution).

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The deprotonated this compound (heptenoate salt) will be in the aqueous layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with the aqueous basic solution to ensure complete recovery.

  • Acidification and Re-extraction:

    • Combine the aqueous extracts in a clean flask and cool in an ice bath.

    • Slowly acidify the aqueous solution with a strong acid (e.g., 1 M hydrochloric acid) to a pH of ~2. The this compound will precipitate or form an oily layer.

    • Transfer the acidified mixture to a clean separatory funnel.

    • Extract the this compound back into a fresh portion of the organic solvent (e.g., diethyl ether or ethyl acetate).

    • Repeat the extraction of the aqueous layer with the organic solvent.

  • Washing and Drying:

    • Combine the organic extracts.

    • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Solvent Removal:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Liquid-Liquid Extraction Workflow start Start dissolve Dissolve Crude Mixture in Organic Solvent start->dissolve add_base Add Aqueous Base (e.g., NaOH) dissolve->add_base extract_base Shake and Separate Layers (Collect Aqueous Layer) add_base->extract_base acidify Acidify Aqueous Layer (e.g., HCl) extract_base->acidify add_organic Add Fresh Organic Solvent acidify->add_organic extract_acid Shake and Separate Layers (Collect Organic Layer) add_organic->extract_acid wash_dry Wash with Brine and Dry with Na2SO4 extract_acid->wash_dry evaporate Evaporate Solvent wash_dry->evaporate end End evaporate->end

Caption: Liquid-liquid extraction workflow for this compound.

Crystallization

Crystallization can be a highly effective final purification step to obtain this compound of very high purity, provided a suitable solvent system can be found. For unsaturated fatty acids, low-temperature crystallization is often employed.

Protocol:

  • Solvent Selection:

    • Screen various solvents or solvent mixtures to find one in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. Potential solvents include hexane, heptane, or mixtures with more polar solvents.

  • Dissolution:

    • Dissolve the partially purified this compound in the minimum amount of the chosen solvent at a slightly elevated temperature.

  • Crystallization:

    • Slowly cool the solution to induce crystallization. For low-melting compounds like this compound, this may require cooling to 0 °C, -20 °C, or even lower temperatures.

    • Allow the solution to stand undisturbed for a sufficient time to allow for complete crystal formation.

  • Isolation of Crystals:

    • Isolate the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

  • Purity Analysis:

    • Determine the purity of the crystals by GC-FID and measure the melting point.

Crystallization Workflow start Start dissolve Dissolve this compound in Minimum Hot Solvent start->dissolve cool Slowly Cool Solution to Induce Crystallization dissolve->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Crystals under Vacuum wash->dry analyze Analyze Purity (GC-FID) and Melting Point dry->analyze end End analyze->end

Caption: Crystallization workflow for this compound.

Purity Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)

GC-FID is a standard and reliable method for determining the purity of this compound.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • For quantitative analysis, an internal standard can be added.

  • GC-FID Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or FFAP) is typically used for the analysis of free fatty acids.

    • Injector Temperature: 250 °C

    • Detector Temperature: 270 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium or hydrogen.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Identify the this compound peak based on its retention time compared to a standard.

    • Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

These protocols provide a comprehensive guide for the purification of this compound. The specific conditions for each technique may require optimization based on the particular reaction mixture and desired final product specifications. Always perform a thorough risk assessment before carrying out any chemical procedure.

References

Application of Heptenoic Acid in the Synthesis of the Saltcedar Leaf Beetle Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptenoic acid and its derivatives are versatile building blocks in organic synthesis, finding significant application in the construction of complex natural products, including insect pheromones. These semiochemicals play a crucial role in the communication of insects and are increasingly utilized in pest management strategies as environmentally benign alternatives to traditional pesticides. This application note details the use of a this compound derivative in the synthesis of the aggregation pheromone of the saltcedar leaf beetle (Diorhabda elongata), a biological control agent for the invasive saltcedar plant. The primary components of this pheromone are (2E,4Z)-2,4-heptadien-1-ol and (2E,4Z)-2,4-heptadienal. The synthesis leverages a Wittig reaction to construct the key intermediate, ethyl (2E,4Z)-2,4-heptadienoate, a direct derivative of heptadienoic acid.

Synthetic Pathway Overview

The synthesis of the saltcedar leaf beetle pheromone components initiates from commercially available (Z)-2-penten-1-ol. A two-step sequence involving an oxidation followed by a Wittig reaction yields the central this compound derivative, which is then further transformed into the target pheromone alcohol and aldehyde.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Reduction cluster_3 Step 4: Oxidation A (Z)-2-Penten-1-ol B (Z)-2-Pentenal A->B MnO2 D Ethyl (2E,4Z)-2,4-heptadienoate (this compound Derivative) B->D Wittig Reagent (C) Benzoic Acid C (Carboethoxymethylene) triphenylphosphorane E (2E,4Z)-2,4-Heptadien-1-ol (Pheromone Component) D->E LiAlH4 F (2E,4Z)-2,4-Heptadienal (Pheromone Component) E->F MnO2

Figure 1. Synthetic pathway for the saltcedar leaf beetle pheromone.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the saltcedar leaf beetle pheromone components.

StepReactionStarting MaterialProductReagentsYield (%)Purity (%)
1 & 2Oxidation-Wittig(Z)-2-Penten-1-olEthyl (2E,4Z)-2,4-heptadienoateMnO₂, (Carboethoxymethylene)triphenylphosphorane, Benzoic acid65>95
3ReductionEthyl (2E,4Z)-2,4-heptadienoate(2E,4Z)-2,4-Heptadien-1-olLithium aluminum hydride (LiAlH₄)90>98
4Oxidation(2E,4Z)-2,4-Heptadien-1-ol(2E,4Z)-2,4-HeptadienalManganese dioxide (MnO₂)75>95

Experimental Protocols

Step 1 & 2: Synthesis of Ethyl (2E,4Z)-2,4-heptadienoate (Oxidation-Wittig Reaction)

This one-pot procedure combines the oxidation of (Z)-2-penten-1-ol to the corresponding aldehyde, which then undergoes an in-situ Wittig reaction.

  • Materials:

    • (Z)-2-Penten-1-ol

    • Activated Manganese Dioxide (MnO₂)

    • (Carboethoxymethylene)triphenylphosphorane

    • Benzoic acid

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a stirred solution of (Z)-2-penten-1-ol (1.0 eq) in dichloromethane, add activated manganese dioxide (10 eq).

    • Stir the mixture at room temperature for 4 hours.

    • Add (carboethoxymethylene)triphenylphosphorane (1.5 eq) and a catalytic amount of benzoic acid to the reaction mixture.

    • Continue stirring at room temperature for 18 hours.

    • Filter the reaction mixture through a pad of celite to remove the manganese dioxide.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford ethyl (2E,4Z)-2,4-heptadienoate.

G cluster_prep Reaction Setup cluster_oxidation Oxidation cluster_wittig Wittig Reaction cluster_workup Workup and Purification start Start prep1 Dissolve (Z)-2-penten-1-ol in CH₂Cl₂ start->prep1 end End prep2 Add activated MnO₂ prep1->prep2 oxidation Stir at RT for 4h prep2->oxidation wittig1 Add Wittig reagent and Benzoic Acid oxidation->wittig1 wittig2 Stir at RT for 18h wittig1->wittig2 workup1 Filter through Celite wittig2->workup1 workup2 Concentrate filtrate workup1->workup2 workup3 Column Chromatography workup2->workup3 workup3->end

Troubleshooting & Optimization

Technical Support Center: Microbial Fermentation of Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of heptenoic acid through microbial fermentation.

Troubleshooting Guides

Issue 1: Low or No this compound Yield with Good Biomass Production

Question: My microbial culture is growing well (high cell density), but the this compound yield is consistently low or non-existent. What are the potential causes and solutions?

Answer: This is a common scenario where primary metabolism (cell growth) is robust, but secondary metabolism (this compound production) is lagging. Here’s a systematic approach to troubleshoot this issue:

Possible Causes & Solutions:

  • Suboptimal Fermentation Parameters: Incorrect pH, temperature, or dissolved oxygen levels can significantly impact the enzymatic pathways responsible for this compound synthesis without hindering cell growth.[1][2]

    • Solution: Conduct optimization experiments for key fermentation parameters. It is common for the optimal conditions for secondary metabolite production to differ from those for optimal growth.[3] A multi-factorial approach like a Design of Experiments (DoE) can efficiently identify optimal conditions.[4]

  • Incorrect Media Composition: The balance of carbon and nitrogen sources is critical. High concentrations of readily metabolizable carbon sources can sometimes lead to the repression of secondary metabolite production.[1] The carbon-to-nitrogen (C/N) ratio is a key factor that can trigger secondary metabolism.[3][5]

    • Solution: Systematically screen different carbon (e.g., glucose, glycerol, sucrose) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate).[3] Experiment with varying C/N ratios to find the optimal balance for this compound production.[5]

  • Metabolic Bottlenecks: A deficiency in a specific enzyme or cofactor in the this compound biosynthetic pathway can lead to the accumulation of intermediate compounds and a low final product yield.[1]

    • Solution: Analyze the fermentation broth for the presence of known precursors or intermediates using techniques like LC-MS.[1] If a particular intermediate is accumulating, consider precursor feeding strategies to bypass the metabolic block. For instance, providing an excess of a precursor like propionyl-CoA or its precursors could enhance the production of odd-chain fatty acids like this compound.

  • Feedback Inhibition: High concentrations of the final product, this compound, may inhibit key enzymes in its own biosynthetic pathway.

    • Solution: Implement an in-situ product removal strategy, such as extractive fermentation, to keep the concentration of this compound in the bioreactor below the inhibitory threshold.

Troubleshooting Workflow for Low Yield with Good Biomass

LowYieldGoodBiomass cluster_params Parameter Optimization cluster_media Media Optimization start Start: Low this compound Yield, Good Biomass verify_params Verify Fermentation Parameters (pH, Temp, DO, Agitation) start->verify_params params_optimal Parameters Optimal verify_params->params_optimal Yes params_suboptimal Parameters Suboptimal verify_params->params_suboptimal No analyze_media Analyze Medium Composition (C/N Ratio, Precursors) media_balanced Media Balanced analyze_media->media_balanced Yes media_imbalanced Media Imbalanced analyze_media->media_imbalanced No assess_strain Assess Strain Integrity (Genetic Stability) validate_quant Validate Quantification Method (HPLC/GC) assess_strain->validate_quant Strain Intact end_goal End: Improved Yield validate_quant->end_goal Method Valid params_optimal->analyze_media optimize_params Action: Optimize Fermentation Parameters (DoE) params_suboptimal->optimize_params optimize_params->verify_params media_balanced->assess_strain optimize_media Action: Optimize Media (Screen Sources, Adjust C/N) media_imbalanced->optimize_media optimize_media->analyze_media

Caption: Troubleshooting workflow for low this compound yield with good biomass.

Issue 2: Inconsistent this compound Yields Between Batches

Question: Our this compound yields are highly variable between fermentation batches, even though we are trying to maintain the same conditions. What could be causing this inconsistency?

Answer: Inconsistent results in fermentation are often due to a lack of stringent control over experimental conditions or issues with microbial contamination.[3]

Possible Causes & Solutions:

  • Inoculum Variability: The age, size, and physiological state of the inoculum can significantly impact fermentation performance.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent seed culture volume, cell density, and growth phase for inoculation.

  • Media Preparation Inconsistencies: Slight variations in the weighing of media components or incomplete mixing can lead to different nutrient availability in each batch.[3]

    • Solution: Ensure precise measurement of all media components and use a standardized mixing procedure. For greater consistency, prepare a large batch of the basal medium and sterilize it in smaller aliquots for individual fermentations.[3]

  • Microbial Contamination: Contamination with other microorganisms can compete for essential nutrients, produce inhibitory byproducts like lactic or acetic acid, and ultimately reduce the yield of this compound.[6][7]

    • Solution: Maintain strict aseptic techniques throughout the entire process, from media preparation to sampling. Regularly check for contamination by plating samples on selective media and through microscopy.[3] Common contaminants in fermentations include Lactobacillus and Acetobacter species.[6][8]

  • Genetic Instability of the Production Strain: If using a genetically engineered strain, there is a possibility of plasmid loss or reversion of mutations over successive generations, leading to decreased productivity.

    • Solution: Periodically re-streak the culture from a frozen stock to ensure the use of a genetically stable population. If using plasmids, maintain selective pressure by including the appropriate antibiotic in the culture medium.

Frequently Asked Questions (FAQs)

1. What are the key precursors for this compound biosynthesis?

This compound is an odd-chain fatty acid. Its biosynthesis typically starts from propionyl-CoA, which is elongated by the fatty acid synthesis (FAS) machinery. Key precursors are:

  • Propionyl-CoA: The starting block for odd-chain fatty acid synthesis.

  • Acetyl-CoA: A precursor for malonyl-CoA, the two-carbon donor for fatty acid chain elongation.[9]

  • NADPH: The reducing equivalent required by the FAS pathway.[10]

Enhancing the intracellular pools of these precursors is a common metabolic engineering strategy to improve yield.[10][11][12]

2. What are the optimal fermentation conditions for this compound production?

The optimal conditions are strain-specific. However, general ranges for microbial fermentations producing fatty acids can be used as a starting point for optimization.

ParameterTypical RangePotential Impact on this compound Production
Temperature 28 - 37 °CAffects enzyme kinetics and microbial growth rates.[2]
pH 6.0 - 7.5Influences enzyme activity and nutrient uptake.[1] Maintaining pH with buffers or controlled addition of acid/base is crucial.
Dissolved Oxygen (DO) >20% saturationOxygen is often required for cell growth and regeneration of cofactors.[1][2] Inadequate aeration can be a limiting factor.
Agitation 200 - 400 rpmEnsures proper mixing of nutrients and enhances oxygen transfer. Excessive agitation can cause shear stress and damage cells.[2]

Note: These are general ranges and should be optimized for your specific microbial strain and bioreactor setup.

3. How can I increase the precursor supply for this compound synthesis?

Metabolic engineering can be employed to channel more carbon towards this compound production. Strategies include:

  • Overexpression of key enzymes: Increasing the expression of enzymes in the precursor supply pathways, such as acetyl-CoA carboxylase (ACC), can boost the availability of malonyl-CoA.[13]

  • Knockout of competing pathways: Deleting genes for pathways that consume key precursors can redirect metabolic flux towards this compound synthesis.[11] For example, knocking out pathways that lead to the formation of byproducts like organic acids or alcohols.

  • Precursor feeding: Supplementing the fermentation medium with precursors like propionic acid or ethanol (B145695) can directly boost the synthesis of this compound, especially in organisms with the ethanol-carboxylate fermentation pathway.[14]

This compound Biosynthesis and Engineering Targets

Biosynthesis cluster_precursors Precursor Supply cluster_fas Fatty Acid Synthesis (FAS) cluster_final Final Product Glucose Carbon Source (e.g., Glucose) AcetylCoA Acetyl-CoA Glucose->AcetylCoA Propionate Propionate PropionylCoA Propionyl-CoA Propionate->PropionylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Overexpress: Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Knockout Knockout: Byproduct Pathways AcetylCoA->Knockout FAS_Cycle FAS Cycle (Elongation) PropionylCoA->FAS_Cycle MalonylCoA->FAS_Cycle Heptanoyl_ACP Heptanoyl-ACP FAS_Cycle->Heptanoyl_ACP HeptenoicAcid This compound Heptanoyl_ACP->HeptenoicAcid Thioesterase Overexpress: Thioesterase (TE) Heptanoyl_ACP->Thioesterase ACC->MalonylCoA Thioesterase->HeptenoicAcid

Caption: Simplified biosynthetic pathway for this compound highlighting key precursors and metabolic engineering targets.

4. What are the common microbial contaminants in this compound fermentation and how can they be controlled?

Common contaminants include lactic acid bacteria (e.g., Lactobacillus, Pediococcus) and acetic acid bacteria (e.g., Acetobacter).[6][8] These bacteria compete for nutrients and produce organic acids that can inhibit the growth of the production strain and lower the pH of the medium, thereby reducing product yield.[6][7]

Control Strategies:

  • Strict Aseptic Technique: Proper sterilization of media, bioreactors, and all equipment is paramount.

  • Acid Washing: In some industrial processes, acid washing of yeast cells with diluted sulfuric acid is used to reduce bacterial contaminants.[7]

  • Antibiotics: While not always ideal, the use of specific antibiotics that target bacteria but do not harm the production host can be effective.

5. What are the recommended methods for extracting and quantifying this compound from the fermentation broth?

This compound is typically extracted from the fermentation broth and then quantified using chromatographic methods.

  • Extraction:

    • Centrifuge the fermentation broth to separate the cells.

    • The supernatant is acidified (e.g., with HCl) to protonate the this compound, making it less water-soluble.

    • The acidified supernatant is then extracted with a water-immiscible organic solvent like ethyl acetate (B1210297) or chloroform.[1][15]

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC): A common method for quantifying organic acids. A C18 column is typically used with a mobile phase such as methanol:water:acetic acid.[15] Detection can be done using a UV detector or a refractive index detector (RID).[1][15]

    • Gas Chromatography (GC): This method requires derivatization of the carboxylic acid into a more volatile ester (e.g., a butyl ester) before injection.[16] A flame ionization detector (FID) is commonly used for detection.[16]

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC

This protocol provides a general method for the quantification of this compound from a fermentation broth.

1. Sample Preparation and Extraction:

  • Collect 10 mL of fermentation broth.
  • Centrifuge at 5,000 x g for 15 minutes to pellet the cells.
  • Transfer the supernatant to a clean tube.
  • Acidify the supernatant to a pH of ~2.0 with 1M HCl.
  • Add an equal volume of ethyl acetate, vortex vigorously for 2 minutes, and allow the phases to separate.
  • Carefully collect the top organic layer (ethyl acetate), which contains the this compound.
  • Evaporate the ethyl acetate under a stream of nitrogen or using a rotary evaporator.
  • Re-suspend the dried extract in a known volume (e.g., 1 mL) of the HPLC mobile phase.
  • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.[2]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
  • Mobile Phase: Isocratic elution with Methanol:Water:Acetic Acid (e.g., 90:9.9:0.1, v/v/v).[15]
  • Flow Rate: 1.0 mL/min.[15]
  • Column Temperature: 26 °C.[15]
  • Detection: UV detector at 210 nm.
  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of pure this compound in the mobile phase at known concentrations (e.g., 0.1, 0.5, 1, 2, 5 g/L).
  • Inject each standard and record the peak area.
  • Construct a calibration curve by plotting peak area versus concentration.
  • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Experimental Workflow for this compound Quantification

QuantificationWorkflow start Start: Fermentation Broth Sample centrifuge 1. Centrifuge to Separate Cells start->centrifuge supernatant 2. Collect Supernatant centrifuge->supernatant acidify 3. Acidify Supernatant (pH ~2) supernatant->acidify extract 4. Liquid-Liquid Extraction (with Ethyl Acetate) acidify->extract evaporate 5. Evaporate Organic Solvent extract->evaporate resuspend 6. Re-suspend in Mobile Phase evaporate->resuspend filter 7. Filter (0.22 µm) resuspend->filter hplc 8. Inject into HPLC System filter->hplc quantify 9. Quantify using Standard Curve hplc->quantify

Caption: Workflow for the extraction and quantification of this compound from fermentation broth.

References

Technical Support Center: Large-Scale Synthesis of Heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale synthesis of heptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your laboratory and scale-up experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on synthesis methods, and complete experimental protocols.

Comparison of Major Synthesis Routes

For a quick reference, the following table summarizes the key quantitative parameters of the most common industrial and laboratory-scale synthesis methods for heptanoic acid.

ParameterOxidation of Heptanal (B48729)Cleavage of Ricinoleic Acid DerivativesMalonic Ester Synthesis
Starting Materials Heptanal, Oxidizing Agent (e.g., KMnO₄, O₂)Castor Oil (Ricinoleic Acid), Reagents for cleavage and oxidationDiethyl malonate, 1-Bromopentane (B41390), Base, Acid
Typical Yield 76-95%[1][2]Variable, depends on multi-step efficiency (Heptanal yield from pyrolysis can be ~60%)Generally good, but can be lowered by side reactions
Reaction Temperature 0-70°C[3][4]Pyrolysis step: >500°C; Oxidation: VariesRoom temperature to reflux
Reaction Time 1-6 hours[3][4]Multi-step process, can be lengthySeveral hours for each step
Key Advantages High yield, relatively simple one-step processUtilizes a renewable feedstock (castor oil)[5]Versatile for producing substituted carboxylic acids
Key Challenges Handling of strong oxidizing agents, purification from byproductsHigh-temperature pyrolysis, multi-step process, byproduct formationPotential for dialkylation, removal of byproducts[6]
Scale-Up Potential Excellent, widely used in industryEstablished industrial processMore suitable for laboratory to pilot scale

Troubleshooting Guides & FAQs

This section is organized by synthesis method to provide targeted assistance for the specific challenges you may encounter.

Method 1: Oxidation of Heptanal

This method involves the direct oxidation of heptanal to heptanoic acid and is a common industrial route.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Heptanoic Acid - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of the product. - Loss during workup.- Monitor the reaction progress using techniques like TLC or GC. - Optimize the temperature; for potassium permanganate (B83412) oxidation, maintain a low temperature (e.g., below 20°C) during addition. For air oxidation, a higher temperature (e.g., 50-70°C) might be required.[2][3] - Avoid excessive reaction times or temperatures that could lead to side reactions. - Ensure efficient extraction and minimize transfers.
Product is Contaminated with Unreacted Heptanal - Insufficient oxidizing agent. - Inefficient reaction conditions.- Use a slight excess of the oxidizing agent. - Ensure vigorous stirring to maximize contact between reactants.[2] - Increase reaction time if monitoring shows incomplete conversion.
Presence of Inorganic Impurities (e.g., Manganese Dioxide) - Incomplete removal of the spent oxidizing agent.- After the reaction, treat the mixture with a reducing agent like sodium bisulfite or sulfur dioxide to dissolve the manganese dioxide precipitate.[2] - Perform thorough aqueous washes during the workup.
Final Product has a Yellow Color - Presence of impurities that are difficult to remove by distillation.- This can sometimes be inherent to the process.[2] Further purification by column chromatography may be necessary for high-purity applications.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common oxidizing agents for the large-scale oxidation of heptanal? A1: For large-scale industrial production, air or oxygen is often used as the oxidizing agent, sometimes in the presence of a catalyst.[5] For laboratory-scale synthesis, potassium permanganate (KMnO₄) is a common and effective choice.[2]

  • Q2: How can I safely handle potassium permanganate on a large scale? A2: Potassium permanganate is a strong oxidizer and should be handled with care. Add it in portions to control the reaction temperature and avoid overheating.[2] Ensure the reaction is conducted in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Q3: What is the best way to purify the crude heptanoic acid from this reaction? A3: A common and effective method is acid-base extraction. The crude product is dissolved in an organic solvent, and the heptanoic acid is extracted into an aqueous basic solution (like sodium hydroxide) as its water-soluble salt. The organic layer containing neutral impurities (like unreacted heptanal) is discarded. The aqueous layer is then acidified to regenerate the pure heptanoic acid, which can be extracted back into an organic solvent.[2]

Method 2: Cleavage of Ricinoleic Acid Derivatives

This method utilizes castor oil, a renewable resource, which is rich in ricinoleic acid. The process typically involves the pyrolysis of a ricinoleic acid derivative (like its methyl ester) to yield heptanal and undecenoic acid, followed by the oxidation of heptanal.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Heptanal from Pyrolysis - Sub-optimal pyrolysis temperature. - Formation of byproducts due to high viscosity of castor oil.- The pyrolysis temperature is critical and should be carefully controlled, typically above 500°C. - Using the methyl ester of ricinoleic acid is preferred as it has a lower viscosity than castor oil, which can reduce the formation of undesirable products.
Incomplete Cleavage of Ricinoleic Acid - Insufficient reaction time or temperature during pyrolysis.- Optimize the residence time in the pyrolysis reactor. - Ensure the pyrolysis temperature is maintained consistently.
Contamination with Undecenoic Acid - This is an inherent co-product of the pyrolysis reaction.- Separate the heptanal from undecenoic acid by fractional distillation. Their boiling points are significantly different.
Difficulties in the Subsequent Oxidation of Heptanal - Impurities from the pyrolysis step may interfere with the oxidation reaction.- Purify the heptanal by distillation before proceeding to the oxidation step.

Frequently Asked Questions (FAQs)

  • Q1: Why is it necessary to convert ricinoleic acid to its methyl ester before pyrolysis? A1: The high viscosity of castor oil can lead to the formation of undesirable byproducts during pyrolysis. The methyl ester of ricinoleic acid has a lower viscosity, which allows for a cleaner and more efficient pyrolysis process.

  • Q2: What are the main byproducts of the pyrolysis of ricinoleic acid derivatives? A2: Besides heptanal and undecenoic acid, other shorter-chain fatty acids and aldehydes can be formed as byproducts.

  • Q3: Is this method environmentally friendly? A3: This method is considered a "green" or bio-based route because it utilizes a renewable feedstock (castor oil).[5] However, the high temperatures required for pyrolysis and the use of reagents in subsequent steps need to be considered in a full life-cycle assessment.

Method 3: Malonic Ester Synthesis

This is a classic organic synthesis method that can be adapted to produce a wide variety of carboxylic acids, including heptanoic acid.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Alkylated Malonic Ester - Incomplete deprotonation of the malonic ester. - The alkyl halide is not reactive enough.- Ensure a sufficiently strong base (like sodium ethoxide) is used to fully deprotonate the malonic ester. - Use a more reactive alkyl halide (e.g., alkyl iodide instead of chloride).
Formation of Dialkylated Product - The mono-alkylated product is deprotonated and reacts with another molecule of the alkyl halide.[6]- Use a slight excess of the malonic ester relative to the alkyl halide.
Incomplete Hydrolysis of the Ester - Insufficient acid/base or reaction time for the hydrolysis step.- Ensure complete saponification by using a sufficient amount of base and allowing adequate reaction time. Monitor the reaction for the disappearance of the ester starting material.
Difficulty in Decarboxylation - The temperature is too low.- The decarboxylation step typically requires heating. Ensure the reaction mixture is heated to a sufficient temperature to drive off carbon dioxide.

Frequently Asked Questions (FAQs)

  • Q1: What is the key starting material for the malonic ester synthesis of heptanoic acid? A1: The synthesis starts with diethyl malonate, which is deprotonated and then reacted with 1-bromopentane.[7]

  • Q2: How can I avoid the formation of the dialkylated byproduct? A2: A common strategy is to use an excess of the malonic ester. This increases the probability that the alkyl halide will react with an unreacted malonic ester molecule rather than the mono-alkylated product.[8]

  • Q3: What are the final steps after the alkylation? A3: After the alkylation of diethyl malonate with 1-bromopentane, the resulting diester is hydrolyzed to the corresponding dicarboxylic acid, which is then heated to induce decarboxylation, yielding heptanoic acid.[7][9]

Experimental Protocols

Protocol 1: Synthesis of Heptanoic Acid by Oxidation of Heptanal with Potassium Permanganate[2]

Materials:

  • Heptaldehyde (freshly distilled)

  • Potassium permanganate (KMnO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃) or Sulfur dioxide (SO₂)

  • Diethyl ether (or other suitable organic solvent)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flask equipped with a mechanical stirrer and an ice bath, add water and slowly add concentrated sulfuric acid while cooling.

  • Once the acid solution has cooled, add freshly distilled heptaldehyde.

  • Slowly add potassium permanganate in small portions, ensuring the temperature does not rise above 20°C. Vigorous stirring is essential during this addition.[2]

  • After the addition is complete, pass sulfur dioxide gas through the solution (or add a solution of sodium bisulfite) until the brown manganese dioxide precipitate dissolves and the solution becomes clear.

  • Separate the oily layer of crude heptanoic acid.

  • For purification, dissolve the crude product in diethyl ether.

  • Extract the ether solution with an aqueous solution of sodium hydroxide. The heptanoic acid will move to the aqueous layer as sodium heptanoate.

  • Separate the aqueous layer and wash it with fresh ether to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify it with concentrated hydrochloric acid to precipitate the heptanoic acid.

  • Extract the heptanoic acid with diethyl ether.

  • Wash the ether extract with water, dry it over anhydrous magnesium sulfate, and remove the ether by distillation to obtain pure heptanoic acid.

Protocol 2: Synthesis of Heptanoic Acid via Malonic Ester Synthesis[7]

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • 1-Bromopentane

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkylation: In a flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate. Then, add 1-bromopentane dropwise and reflux the mixture.

  • Hydrolysis (Saponification): After cooling, add a solution of sodium hydroxide and heat the mixture to hydrolyze the ester groups to carboxylates.

  • Acidification and Decarboxylation: Cool the reaction mixture and acidify it with hydrochloric acid. Heat the acidified solution to induce decarboxylation, which will be evident by the evolution of carbon dioxide gas.

  • Workup: After cooling, extract the heptanoic acid with diethyl ether. Wash the ether layer with water, dry it over anhydrous magnesium sulfate, and remove the solvent by distillation to yield the final product.

Visualizing the Synthesis Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the key steps in the major synthesis routes for heptanoic acid.

Oxidation_of_Heptanal Oxidation of Heptanal Workflow start Start: Heptanal oxidation Oxidation (e.g., KMnO4, H2SO4) start->oxidation workup Reductive Workup (e.g., NaHSO3) oxidation->workup extraction1 Acid-Base Extraction (Dissolve in Ether, Extract with NaOH) workup->extraction1 separation Separate Aqueous Layer (Contains Sodium Heptanoate) extraction1->separation acidification Acidification (HCl) separation->acidification extraction2 Extraction with Ether acidification->extraction2 purification Drying and Solvent Removal extraction2->purification end End: Pure Heptanoic Acid purification->end

Caption: Workflow for the synthesis of heptanoic acid via oxidation of heptanal.

Ricinoleic_Acid_Cleavage Ricinoleic Acid Cleavage Workflow start Start: Castor Oil (Ricinoleic Acid) esterification Esterification (e.g., with Methanol) start->esterification pyrolysis Pyrolysis (High Temperature) esterification->pyrolysis distillation Fractional Distillation pyrolysis->distillation heptanal Heptanal distillation->heptanal undecenoic_acid Undecenoic Acid Derivative distillation->undecenoic_acid oxidation Oxidation of Heptanal heptanal->oxidation end End: Heptanoic Acid oxidation->end

Caption: Workflow for heptanoic acid synthesis from ricinoleic acid.

Malonic_Ester_Synthesis Malonic Ester Synthesis Workflow start Start: Diethyl Malonate + 1-Bromopentane alkylation Alkylation (NaOEt, Ethanol) start->alkylation hydrolysis Saponification (NaOH, H2O) alkylation->hydrolysis acidification Acidification (HCl) hydrolysis->acidification decarboxylation Decarboxylation (Heat) acidification->decarboxylation workup Extraction and Purification decarboxylation->workup end End: Heptanoic Acid workup->end

Caption: Workflow for the malonic ester synthesis of heptanoic acid.

References

Technical Support Center: Preventing Isomerization of Heptenoic Acid During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of heptenoic acid during storage. Isomerization, the process by which one molecule is transformed into another with the same atoms but a different arrangement, can significantly impact the purity, reactivity, and biological activity of your compounds. This guide provides troubleshooting advice and frequently asked questions to help you maintain the integrity of your this compound samples.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable troubleshooting steps.

Issue 1: Unexpected peaks corresponding to this compound isomers appear in my analytical data (GC, HPLC, NMR).

  • Possible Cause 1: Thermal Stress. Exposure to elevated temperatures during storage or sample preparation can provide the energy needed for the double bond to migrate to a more stable position (e.g., from 3-heptenoic acid to the more conjugated 2-heptenoic acid).

    • Troubleshooting Steps:

      • Review your storage conditions. Ensure the material is stored at the recommended temperature.

      • Analyze your sample preparation workflow. Avoid any unnecessary heating steps. If heating is required, use the lowest possible temperature and shortest duration.

      • When concentrating solutions, use a rotary evaporator with a low-temperature water bath.

  • Possible Cause 2: Exposure to Acidic or Basic Conditions. Traces of acid or base can catalyze the isomerization of the double bond.[1][2]

    • Troubleshooting Steps:

      • Ensure all glassware is thoroughly cleaned and free of any acidic or basic residues.

      • If working with solutions, use high-purity, neutral solvents.

      • During workup procedures, use mild neutralizing agents like a saturated aqueous solution of sodium bicarbonate and perform the quench at low temperatures (0-5 °C).[2]

  • Possible Cause 3: Presence of Metal Catalysts. Certain metals can catalyze the isomerization of alkenes.

    • Troubleshooting Steps:

      • Avoid storing this compound in containers made of or containing reactive metals.

      • If your reaction involves metal catalysts, ensure they are completely removed during purification.

Issue 2: I am observing a change in the cis/trans ratio of my this compound sample over time.

  • Possible Cause 1: Light Exposure. UV light, in particular, can promote the isomerization of cis and trans isomers.[3]

    • Troubleshooting Steps:

      • Store your this compound in amber glass vials to protect it from light.[4]

      • If possible, work with the compound in a fume hood with the sash down to minimize exposure to ambient light.

  • Possible Cause 2: Radical Reactions. The presence of free radicals, often initiated by exposure to air (oxygen), can lead to cis/trans isomerization.[5]

    • Troubleshooting Steps:

      • Store the compound under an inert atmosphere, such as argon or nitrogen.[4][6]

      • Consider adding a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), to solutions for long-term storage.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomerization that can occur with this compound?

A1: The two primary types of isomerization are:

  • Positional Isomerization: This involves the migration of the double bond along the carbon chain. For example, 4-heptenoic acid could isomerize to 3-heptenoic acid or 2-heptenoic acid. The conjugated isomer (2-heptenoic acid) is often the most thermodynamically stable.

  • Geometric Isomerization: This is the conversion between cis (Z) and trans (E) isomers at the double bond.

Q2: What are the ideal storage conditions to prevent the isomerization of this compound?

A2: To minimize isomerization, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature -20°C or lower for long-term storage.[4][6]Reduces the kinetic energy available for isomerization.
Atmosphere Inert atmosphere (Argon or Nitrogen).[4][6]Prevents oxidation, which can generate radicals that catalyze isomerization.[5]
Container Amber glass vials with tightly sealed caps.[4]Protects from light and moisture.
State Solid (if possible).Minimizes molecular mobility and potential interactions with solvents.

Q3: If I need to store this compound in a solution, what is the best practice?

A3: If storage in solution is necessary, follow these guidelines:

  • Solvent: Use a high-purity, aprotic, and non-polar solvent. Ensure the solvent is free of acidic or basic impurities.

  • Preparation: Prepare the solution at room temperature and immediately store it under the recommended conditions.

  • Additives: For long-term storage in solution, consider adding an antioxidant like BHT to inhibit radical-mediated isomerization.[6]

Q4: How can I detect and quantify the isomers of this compound?

A4: Several analytical techniques can be used:

  • Gas Chromatography (GC): A powerful technique for separating volatile compounds like this compound and its isomers. A polar capillary column is often effective.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate isomers, especially if they are derivatized. Silver-ion HPLC is particularly effective for separating unsaturated fatty acid isomers.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify and quantify the different isomers based on the chemical shifts and coupling constants of the protons and carbons near the double bond.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) for the Analysis of this compound Isomers

  • Objective: To separate and quantify the positional and geometric isomers of this compound.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Capillary column: A polar column such as a polyethylene (B3416737) glycol (PEG) phase (e.g., DB-WAX) or a biscyanopropyl polysiloxane phase is recommended for separating fatty acid isomers.

  • Sample Preparation (Derivatization to Methyl Esters):

    • To a solution of this compound (approx. 10 mg) in 1 mL of toluene, add 2 mL of a 1% solution of sulfuric acid in methanol.

    • Heat the mixture at 50°C for 2 hours.

    • Allow the mixture to cool to room temperature and add 5 mL of a 5% aqueous sodium chloride solution.

    • Extract the methyl esters with 2 x 5 mL of hexane (B92381).

    • Combine the hexane layers and wash with 5 mL of a 2% aqueous potassium bicarbonate solution.

    • Dry the hexane layer over anhydrous sodium sulfate, filter, and concentrate to a suitable volume for GC analysis.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 200°C.

      • Hold at 200°C for 10 minutes.

    • Carrier Gas: Helium

    • Injection Volume: 1 µL

  • Data Analysis: Identify and quantify the peaks corresponding to the different this compound methyl ester isomers based on their retention times and peak areas, relative to known standards if available.

Visualizations

IsomerizationPathway Isomerization Pathway of this compound cluster_4 4-Heptenoic Acid cluster_3 3-Heptenoic Acid cluster_2 2-Heptenoic Acid (Conjugated) 4_Heptenoic CH3CH2CH=CHCH2CH2COOH 3_Heptenoic CH3CH2CH2CH=CHCH2COOH 4_Heptenoic->3_Heptenoic H+ or Δ 2_Heptenoic CH3CH2CH2CH2CH=CHCOOH 3_Heptenoic->2_Heptenoic H+ or Δ (more stable)

Caption: Positional isomerization of this compound.

TroubleshootingWorkflow Troubleshooting Isomerization start Unexpected Isomers Detected check_storage Review Storage Conditions start->check_storage check_handling Review Handling & Workup start->check_handling temp_issue High Temperature? check_storage->temp_issue Yes light_issue Light Exposure? check_storage->light_issue No ph_issue Acid/Base Contact? check_handling->ph_issue Yes air_issue Air (Oxygen) Exposure? check_handling->air_issue No remediate_temp Store at -20°C or below temp_issue->remediate_temp remediate_light Use Amber Vials light_issue->remediate_light remediate_ph Use Neutral Glassware/Solvents ph_issue->remediate_ph remediate_air Store Under Inert Gas air_issue->remediate_air

Caption: Troubleshooting workflow for unexpected isomerization.

StorageDecisionTree Optimal Storage Decision Tree duration Storage Duration? short_term < 1 Month duration->short_term Short-term long_term > 1 Month duration->long_term Long-term store_cold_dark Store at 4°C in Amber Vial short_term->store_cold_dark state Storage State? long_term->state solid Solid state->solid Solid solution Solution state->solution Solution store_frozen_inert Store at -20°C or below under Inert Gas in Amber Vial solid->store_frozen_inert add_antioxidant Add Antioxidant (e.g., BHT) solution->add_antioxidant add_antioxidant->store_frozen_inert

Caption: Decision tree for selecting storage conditions.

References

Technical Support Center: Optimizing Heptenoic Acid Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of heptenoic acid and other medium-chain fatty acids using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the sensitivity and reliability of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low signal or no signal for this compound in my ESI-MS analysis?

A1: Poor ionization of this compound is a common issue. In typical reversed-phase liquid chromatography (LC) setups, acidic mobile phases are used for good chromatographic separation. However, this acidic environment suppresses the deprotonation of the carboxylic acid group, which is essential for efficient ionization in the preferred negative ion mode, leading to low sensitivity.[1] Additionally, factors like incorrect source parameter settings, suboptimal solvent composition, or matrix effects can contribute to poor signal intensity.

Q2: Should I use positive or negative ion mode for analyzing this compound?

A2: For carboxylic acids like this compound, negative ion mode (-ESI) is generally the preferred mode .[2] This is because the carboxylic acid group readily loses a proton (deprotonates) to form a negative ion ([M-H]⁻). While positive ion mode (+ESI) can sometimes show adduct ions like [M+Na]⁺ or [M+NH₄]⁺, the sensitivity is often poor for the underivatized acid.[2] Derivatization of the carboxylic acid group can significantly enhance positive mode ionization, sometimes by orders of magnitude.[1]

Below is a decision-making workflow for selecting the appropriate ionization mode.

G cluster_0 start Start: Analyze this compound check_derivatization Is the sample derivatized to target +ESI mode? start->check_derivatization neg_mode Use Negative Ion Mode (-ESI) Detect [M-H]⁻ check_derivatization->neg_mode No pos_mode Use Positive Ion Mode (+ESI) Detect derivatized molecule check_derivatization->pos_mode Yes optimize_neg Optimize -ESI Parameters (Mobile Phase, Source Settings) neg_mode->optimize_neg optimize_pos Optimize +ESI Parameters (Mobile Phase, Source Settings) pos_mode->optimize_pos end Analysis optimize_neg->end optimize_pos->end

Diagram 1: Ionization mode selection workflow for this compound.
Q3: My mobile phase is acidic for chromatography, but this suppresses my signal in negative ion mode. What should I do?

A3: This is a classic challenge. You have a few options:

  • Post-column Infusion: Add a basic modifier post-column, just before the ESI source. This allows you to maintain acidic conditions for your chromatographic separation while creating a more favorable basic environment for ionization.[3]

  • Mobile Phase Additive Optimization: While a low pH is generally bad for negative mode, the addition of a very low concentration of a weak acid, such as acetic acid, can paradoxically improve signal stability and intensity.[4] Conversely, strong bases like ammonium (B1175870) hydroxide (B78521) can cause significant signal suppression.[4] Avoid trifluoroacetic acid (TFA) as it is a known ion suppressor in both positive and negative modes.

  • Derivatization: Chemically modify the carboxylic acid group to make it more amenable to positive ion mode ESI. This is a very effective strategy for boosting sensitivity.[1][5]

Troubleshooting Guide: Low Signal Intensity

If you are experiencing low signal intensity for this compound, follow this troubleshooting workflow.

G cluster_0 start Low Signal for this compound check_mode Are you in Negative Ion Mode (-ESI)? start->check_mode switch_mode Switch to Negative Ion Mode check_mode->switch_mode No check_mobile_phase Optimize Mobile Phase Additives check_mode->check_mobile_phase Yes switch_mode->check_mobile_phase check_source_params Optimize ESI Source Parameters check_mobile_phase->check_source_params check_solvent Optimize Solvent Composition (% Organic) check_source_params->check_solvent consider_derivatization Is signal still too low? Consider Derivatization check_solvent->consider_derivatization derivatize Derivatize sample and analyze in Positive Ion Mode (+ESI) consider_derivatization->derivatize Yes end Analysis Complete consider_derivatization->end No derivatize->end

Diagram 2: A troubleshooting workflow for addressing low signal intensity.

Data & Protocols

Mobile Phase Optimization

The choice of mobile phase organic solvent and additives is critical. Acetonitrile generally provides greater elution strength than methanol (B129727) in reversed-phase chromatography.[6] For negative ESI, adding a low concentration of a weak acid can enhance the signal, while basic additives often suppress it.[4]

Table 1: Illustrative Effect of Mobile Phase Additives on this compound Signal in -ESI Data are hypothetical but based on established principles for carboxylic acids.[4]

AdditiveConcentration (v/v)Mobile Phase pH (approx.)Relative Signal Intensity (%)
None-7.0100
Acetic Acid0.02%~4.0150
Acetic Acid0.1%~3.5110
Formic Acid0.1%~2.870
Ammonium Acetate (B1210297)10 mM7.085
Ammonium Hydroxide0.1%~10.020

Table 2: Illustrative Effect of Solvent Composition on this compound Signal in -ESI Data are hypothetical but based on general principles of ESI efficiency.[7]

Solvent ASolvent B% BRelative Signal Intensity (%)
Water + 0.02% Acetic AcidMethanol50%100
Water + 0.02% Acetic AcidMethanol70%125
Water + 0.02% Acetic AcidMethanol90%140
Water + 0.02% Acetic AcidAcetonitrile50%160
Water + 0.02% Acetic AcidAcetonitrile70%190
Water + 0.02% Acetic AcidAcetonitrile90%220
Experimental Protocol: Optimizing ESI Source Parameters

This protocol describes a systematic approach to optimizing key source parameters using flow injection analysis (FIA) or infusion.

  • Prepare Analyte Solution: Prepare a standard solution of this compound (e.g., 1 µg/mL) in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.02% acetic acid).

  • Infuse the Sample: Using a syringe pump, infuse the analyte solution directly into the ESI source at a constant flow rate (e.g., 10-20 µL/min).[8] Alternatively, use flow injection analysis (FIA) with repeated injections.[8]

  • Optimize Cone/Fragmentor Voltage: This voltage affects ion transmission and in-source fragmentation.[9][10]

    • Set all other source parameters to typical starting values.

    • Monitor the intensity of the [M-H]⁻ ion for this compound (m/z 129.09).

    • Vary the cone voltage in increments (e.g., 5-10 V) across a relevant range (e.g., 10-80 V).[11]

    • Plot the ion intensity against the voltage to find the optimal value that maximizes the signal for the precursor ion without causing excessive fragmentation.[12]

  • Optimize Capillary Voltage: This voltage is crucial for creating a stable electrospray.[11]

    • Set the cone voltage to its optimized value.

    • Vary the capillary voltage in small increments (e.g., 0.2-0.5 kV). For negative mode, a typical range is -2.5 to -4.0 kV.

    • Monitor for a stable and maximal ion signal. Excessively high voltage can lead to corona discharge and signal instability.[2]

  • Optimize Gas Flows and Temperature: Desolvation gas (Nitrogen) flow and temperature are critical for efficient droplet desolvation.[13]

    • Set voltages to their optimized values.

    • Systematically vary the desolvation gas temperature (e.g., in 25 °C increments) and flow rate (e.g., in 50 L/hr increments).

    • Identify the combination that provides the highest signal intensity. Be aware that excessively high temperatures can cause thermal degradation of some analytes.

Table 3: Illustrative Effect of Cone Voltage on this compound Ion Intensity (-ESI) Data are hypothetical, demonstrating the principle of optimizing cone voltage to maximize precursor ion signal and minimize in-source fragmentation.[12][14]

Cone Voltage (V)[M-H]⁻ Intensity (cps)Fragment Ion Intensity (cps)
1050,000< 1,000
20150,0002,000
30 250,000 5,000
40220,00025,000
50180,00075,000
60120,000150,000
Q4: I see multiple peaks in my mass spectrum for this compound. What are they and how can I minimize them?

A4: Besides the target deprotonated molecule ([M-H]⁻), you may observe other ions, which can complicate your analysis.

  • Adducts: In negative mode, you might see adducts with mobile phase components, such as formate (B1220265) ([M+HCOO]⁻) or acetate ([M+CH3COO]⁻). In positive mode, sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺) adducts are common, especially if there are trace amounts of these salts in your sample, glassware, or mobile phase.[15][16] Using high-purity solvents and additives can help minimize unwanted adducts.[17]

  • In-Source Fragments: If the cone/fragmentor voltage is set too high, the this compound ion can fragment within the ion source.[9][14] For carboxylic acids, a common fragment is the loss of CO₂ (-44 Da).[1] To minimize this, reduce the cone voltage as described in the optimization protocol above.[12]

References

Technical Support Center: Optimization of Heptenoic Acid Extraction from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of heptenoic acid from plant tissues. The information provided is based on established principles for fatty acid extraction and should be adapted and optimized for the specific characteristics of this compound and the plant matrix .

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of fatty acids from plant material.

Question Answer
1. Why is my this compound yield consistently low? Several factors can contribute to low extraction yields. Consider the following: - Inappropriate Solvent Choice: The polarity of your solvent may not be optimal for this compound. Fatty acids are generally soluble in non-polar solvents like hexane (B92381) or petroleum ether, or in mixtures of polar and non-polar solvents like chloroform (B151607)/methanol.[1][2] - Insufficient Cell Lysis: The plant cell walls may not be adequately disrupted, preventing the solvent from accessing the intracellular contents. Ensure your sample is finely ground. For some tissues, enzymatic digestion or physical disruption methods like sonication or bead milling may be necessary.[3][4] - Suboptimal Extraction Parameters: The extraction time, temperature, and solvent-to-solid ratio may need further optimization. Insufficient time or temperature can lead to incomplete extraction.[5][6] - Presence of Lipases: Lipase enzymes in the plant tissue can degrade fatty acids upon cell disruption. Inactivating these enzymes, for example by boiling the sample in isopropanol (B130326) before extraction, can prevent this.[7] - Sample Moisture: High moisture content in the plant material can hinder the penetration of non-polar solvents, reducing extraction efficiency.[1] Lyophilizing or oven-drying the sample can improve results.
2. My extract contains significant impurities. How can I improve its purity? The presence of impurities is a common challenge. Here are some strategies to enhance purity: - Solvent Selectivity: Experiment with solvents of different polarities. A less polar solvent might selectively extract lipids while leaving more polar compounds behind.[1][8] - Fractionation: After the initial extraction, you can perform a liquid-liquid extraction to partition the this compound into a different solvent phase, leaving impurities behind. - Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively retain and elute your target compound, separating it from other components in the extract.[9][10] - Supercritical Fluid Extraction (SFE): SFE using supercritical CO2 is a highly selective method that can yield purer extracts by adjusting pressure and temperature.[11][12][13] Adding a co-solvent like ethanol (B145695) can help extract more polar compounds if needed.[13]
3. I am observing inconsistent results between extraction batches. What could be the cause? Inconsistent results often stem from variations in the experimental procedure or the starting material. To improve reproducibility: - Standardize Sample Preparation: Ensure that the plant material is from the same source, harvested at the same time, and prepared (dried, ground) in a consistent manner for each batch.[14][15] The particle size of the ground material can significantly affect extraction efficiency.[16] - Control Extraction Parameters: Precisely control all extraction parameters, including temperature, time, solvent-to-solid ratio, and agitation speed.[14] - Monitor Solvent Quality: Use high-purity solvents and ensure they are from the same batch if possible, as impurities in the solvent can affect extraction. - Automated Systems: Where possible, use automated extraction systems to minimize human error and ensure consistency between runs.
4. I suspect my target compound is degrading during extraction. How can I prevent this? Degradation of thermosensitive compounds is a concern, especially with prolonged extraction times and high temperatures.[11] Consider these approaches: - Use Milder Extraction Methods: Techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can often achieve high extraction efficiency with shorter extraction times and lower temperatures compared to conventional methods like Soxhlet.[3][5][17] - Supercritical Fluid Extraction (SFE): SFE with carbon dioxide is performed at relatively low temperatures, making it ideal for thermally labile compounds.[11][13] - Work in an Inert Atmosphere: To prevent oxidation of unsaturated fatty acids, perform the extraction under an inert gas like nitrogen.[7] - Add Antioxidants: Adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidative degradation.[7]

Frequently Asked Questions (FAQs)

Question Answer
1. What is the best extraction method for this compound? The "best" method depends on several factors, including the nature of the plant matrix, the desired purity of the extract, the available equipment, and the scale of the extraction. - Conventional Solvent Extraction (e.g., Soxhlet): This is a well-established and effective method, but it can be time-consuming and require large volumes of solvent.[8][18] - Ultrasound-Assisted Extraction (UAE): UAE uses acoustic cavitation to disrupt cell walls, leading to faster extraction and higher yields with less solvent.[3][4] - Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, resulting in rapid and efficient extraction.[5][17][19] - Supercritical Fluid Extraction (SFE): SFE with CO2 is a "green" and highly selective technique that produces solvent-free extracts. It is particularly suitable for thermally sensitive compounds.[11][12][13][20]
2. How do I choose the right solvent for this compound extraction? The choice of solvent is critical and depends on the polarity of this compound.[14] Since this compound is a fatty acid, non-polar solvents are generally a good starting point. - Non-polar solvents: Hexane and petroleum ether are commonly used for fatty acid extraction.[1] - Solvent mixtures: A mixture of a non-polar solvent (like chloroform or dichloromethane) and a polar solvent (like methanol) can be very effective for extracting a broad range of lipids.[1][2][7] The ratio of the solvents can be adjusted to optimize the extraction of your target compound. - "Green" solvents: For more environmentally friendly options, consider solvents like ethanol or supercritical CO2.[4][21]
3. What are the key parameters to optimize for this compound extraction? Regardless of the method chosen, several parameters need to be optimized to maximize the yield and purity of this compound: - Solvent-to-Solid Ratio: This ratio affects the concentration gradient and thus the extraction efficiency. A higher ratio generally leads to better extraction but also uses more solvent.[6] - Extraction Temperature: Higher temperatures can increase the solubility of the target compound and the diffusion rate of the solvent, but can also lead to degradation of thermolabile compounds.[5] - Extraction Time: The extraction yield generally increases with time up to a certain point, after which it plateaus. Prolonged extraction times can increase the risk of compound degradation.[5] - Particle Size of Plant Material: Smaller particle sizes provide a larger surface area for solvent contact, which generally improves extraction efficiency.[16] - Agitation/Mixing: Agitation improves mass transfer by ensuring good contact between the solvent and the plant material.
4. How can I analyze the this compound content in my extracts? After extraction, you will need to quantify the amount of this compound. The most common method for analyzing fatty acids is: - Gas Chromatography (GC): Fatty acids are typically converted to their more volatile methyl esters (FAMEs) before analysis by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][19]

Experimental Protocols

The following are generalized protocols for common extraction methods. These should be considered as a starting point and will require optimization for your specific plant material and target compound.

Conventional Solvent Extraction (Soxhlet)
  • Sample Preparation: Dry the plant material to a constant weight and grind it into a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material into a thimble.

    • Place the thimble into the Soxhlet extractor.

    • Fill the round-bottom flask with the chosen extraction solvent (e.g., hexane).

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for a set number of cycles (e.g., 6-8 hours).

  • Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator to obtain the crude extract.

  • Analysis: Analyze the crude extract for this compound content.

Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Dry and grind the plant material into a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material into an extraction vessel.

    • Add the chosen solvent at a specific solvent-to-solid ratio.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a predetermined time (e.g., 15-60 minutes).[3][6][22] Maintain a constant temperature during extraction.

  • Separation: Separate the extract from the solid residue by filtration or centrifugation.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Analysis: Determine the this compound content in the extract.

Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Dry and grind the plant material.

  • Extraction:

    • Place a known amount of the powdered plant material into a microwave-safe extraction vessel.

    • Add the extraction solvent.

    • Seal the vessel and place it in the microwave extractor.

    • Apply microwave irradiation at a set power (e.g., 300-600 W) and for a specific time (e.g., 5-20 minutes).[17] The temperature and pressure should be monitored.

  • Cooling and Separation: Allow the vessel to cool before opening. Separate the extract from the solid residue.

  • Solvent Removal: Evaporate the solvent to obtain the crude extract.

  • Analysis: Quantify the this compound in the extract.

Supercritical Fluid Extraction (SFE)
  • Sample Preparation: Dry and grind the plant material to a uniform particle size.

  • Extraction:

    • Pack the ground plant material into the extraction vessel.

    • Pump supercritical CO2 (heated and pressurized above its critical point, e.g., >31.1 °C and >73.8 bar) through the vessel at a specific flow rate.[11]

    • Maintain a constant extraction temperature and pressure for a set duration.

  • Separation: The CO2 containing the extracted compounds is depressurized in a separator, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collection: Collect the solvent-free extract.

  • Analysis: Analyze the extract for its this compound content.

Quantitative Data Summary

The following tables summarize quantitative data on fatty acid extraction from various plant sources using different methods, as found in the literature. This data can serve as a reference for expected yields and the influence of different parameters.

Table 1: Comparison of Extraction Methods and Solvents on Oil Yield

Plant MaterialExtraction MethodSolventTemperature (°C)TimeOil Yield (%)Reference
FlaxseedSolvent ExtractionHexane---[3]
FlaxseedUltrasonic AssistedHexane3040 min11.5% improvement over solvent extraction[3]
Safflower SeedHot ExtractionPetroleum Benzene--39.53[23]
Safflower SeedHot ExtractionHexane---[23]
Safflower SeedHot ExtractionAcetone--37.40[23]
Safflower SeedCold ExtractionPetroleum Benzene--39.96[23]
Paeonia suffruticosa SeedUltrasonic AssistedPetroleum Ether4545 min33.90[6][24]
Benincasa hispida SeedSoxhlet-40-33[25]
Benincasa hispida SeedSupercritical FluidCO270-9.67[25]
HempseedMicrowave Assisted--15 min (at 450W)29.68[17]

Table 2: Influence of Extraction Parameters in Ultrasound-Assisted Extraction of Paeonia suffruticosa Seed Oil

ParameterOptimal Value
Extraction Time45 min
Extraction Temperature45 °C
Extraction Power90 W
Liquid-to-Solid Ratio7:1 (mL/g)
Resulting Oil Yield 33.90%
Source:[6][24]

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization of this compound extraction.

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction Method Selection & Optimization cluster_analysis 3. Analysis & Refinement plant_material Plant Tissue drying Drying (Lyophilization/Oven) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction_method Choose Extraction Method (Soxhlet, UAE, MAE, SFE) grinding->extraction_method optimization Optimize Parameters: - Solvent Type - Temperature - Time - Solvent/Solid Ratio extraction_method->optimization extraction Perform Extraction optimization->extraction analysis Quantify this compound (GC-MS/FID) extraction->analysis evaluation Evaluate Yield & Purity analysis->evaluation refinement Refine Parameters evaluation->refinement Suboptimal final_protocol Final Optimized Protocol evaluation->final_protocol Optimal refinement->optimization

Caption: Experimental workflow for optimizing this compound extraction.

decision_tree start Start: Need to Extract this compound q1 Is the compound thermally sensitive? start->q1 q2 Is high purity a primary concern? q1->q2 No q4 Are 'green' solvents and solvent-free extract preferred? q1->q4 Yes q3 Is extraction time a critical factor? q2->q3 No sfe Supercritical Fluid Extraction (SFE) q2->sfe Yes soxhlet Conventional Solvent Extraction (Soxhlet) q3->soxhlet No uae_mae UAE or MAE q3->uae_mae Yes q4->uae_mae No q4->sfe Yes

Caption: Decision tree for selecting an appropriate extraction method.

References

common pitfalls in the derivatization of heptenoic acid for GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of heptenoic acid for Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: this compound, in its free form, is a polar compound with low volatility. Direct injection into a GC system leads to poor chromatographic performance, characterized by broad, tailing peaks and potential adsorption to the GC column and inlet, resulting in inaccurate and irreproducible results. Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester, which significantly improves peak shape, thermal stability, and overall analytical accuracy.

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent derivatization methods for fatty acids like this compound are:

  • Esterification: This method converts the carboxylic acid into a fatty acid methyl ester (FAME). The most common reagent is Boron Trifluoride-Methanol (BF3-Methanol).[1]

  • Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, forming a TMS ester. Common reagents for this process are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[1]

Q3: Which derivatization method is better for this compound, esterification or silylation?

A3: For general quantitative analysis of free fatty acids, methylation to FAMEs is often preferred for better GC separation.[2] TMS derivatives can be sensitive to moisture, and the excess silylating reagent can sometimes interfere with the analysis.[1] However, silylation can be advantageous when other functional groups that can also be derivatized are present in the sample matrix. The choice of method can depend on the specific goals of the analysis and the overall composition of the sample.

Q4: What are the potential side reactions to be aware of when derivatizing unsaturated fatty acids like this compound?

A4: With BF3-methanol, high concentrations of the reagent and elevated temperatures can potentially lead to the formation of methoxy (B1213986) artifacts by the addition of methanol (B129727) across the double bond of the unsaturated fatty acid.[3] However, with standard concentrations (e.g., 14% BF3-methanol), these side reactions are generally not observed under optimized conditions.[2] It is also reported that BF3 can cause some loss of highly unsaturated esters at prolonged high temperatures (e.g., 90 minutes at 100°C or 120°C).[4]

Troubleshooting Guide

This guide addresses common problems encountered during the derivatization of this compound for GC analysis.

Problem 1: Incomplete or Low Derivatization Yield
Possible Cause Troubleshooting Steps
Presence of Water The presence of water will significantly hinder both esterification and silylation reactions. Ensure that all glassware is thoroughly dried, and use anhydrous solvents and reagents. If the sample is in an aqueous solution, it must be evaporated to dryness before adding the derivatization reagent.
Insufficient Reagent Ensure a molar excess of the derivatization reagent is used to drive the reaction to completion. For BF3-methanol, a large excess of the reagent is typically used.[4]
Suboptimal Reaction Time or Temperature Derivatization reactions require specific temperatures and durations to proceed to completion. For BF3-methanol, a common starting point is heating at 60°C for 5-10 minutes.[4] For silylation with BSTFA, heating at 60-80°C for 30-60 minutes is often recommended.[1] It is advisable to perform a time-course study to determine the optimal reaction time for your specific sample.
Degraded Reagents Derivatization reagents can degrade over time, especially if not stored properly. Use high-quality reagents and adhere to the manufacturer's storage recommendations. It is good practice to prepare a reagent blank to check for any contamination or degradation products.
Problem 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Incomplete Derivatization As discussed in Problem 1, unreacted this compound will interact with active sites in the GC system, leading to peak tailing. Re-optimize the derivatization procedure.
Active Sites in the GC System The GC inlet liner, injection port, and the front of the GC column can have active sites that interact with the analyte. Use a deactivated inlet liner and consider silanizing the glassware.[5] Trimming a small portion (e.g., 10-20 cm) from the front of the column can also help.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute the sample or reduce the injection volume.
Improper Column Installation An improperly installed column can create dead volume, leading to peak broadening and tailing. Ensure the column is installed according to the manufacturer's instructions.
Problem 3: Presence of Extraneous Peaks (Artifacts)
Possible Cause Troubleshooting Steps
Contaminated Reagents or Solvents Use high-purity solvents and reagents. Always run a reagent blank to identify any peaks originating from the derivatization reagents or solvents themselves.
Side Reactions As mentioned in the FAQs, high temperatures and prolonged reaction times with BF3-methanol can lead to side reactions with unsaturated fatty acids.[3][4] Optimize the reaction conditions to be as mild as possible while still achieving complete derivatization.
Septum Bleed Particles from the injection port septum can break off and enter the inlet, leading to extraneous peaks. Use high-quality, low-bleed septa and replace them regularly.
Carryover Residual sample from a previous injection can elute in a subsequent run. Run a solvent blank after a concentrated sample to check for carryover. If observed, improve the syringe cleaning procedure and consider increasing the final oven temperature at the end of the run to "bake out" any remaining compounds.

Quantitative Data Summary

Note: Direct quantitative comparisons for the derivatization of this compound are limited in the literature. The following tables provide data for short-chain fatty acids, which can serve as a reasonable proxy.

Table 1: Comparison of Derivatization Methods for Short-Chain Fatty Acids

Derivatization MethodReagentTypical Reaction ConditionsRecovery/EfficiencyKey AdvantagesKey Disadvantages
Esterification (FAME) 14% BF3-Methanol60°C for 10-15 min>80% for most FFAs[6]Robust, widely used, FAMEs are stable.[1]Can be harsh, potential for side reactions with unsaturated fatty acids at high temperatures.[1]
Silylation (TMS Ester) BSTFA + 1% TMCS80°C for 60 min~80-85%[7]One-step reaction for multiple functional groups.[1]Derivatives can be sensitive to moisture, potential for incomplete derivatization.[1]
Esterification (FAME) Methanolic HCl70°C for 30-60 minHigh recovery for most fatty acids.[8]Comprehensive for both free and esterified fatty acids.[8]Multi-step procedure can be more complex.[8]

Table 2: Influence of Reaction Parameters on Esterification of Free Fatty Acids

ParameterConditionEffect on ConversionReference
Temperature 55°C vs. 75°CIncreased temperature generally increases reaction rate, but can lead to side reactions for unsaturated fatty acids. A common range is 60-70°C.[4][4]
Reaction Time 30 min vs. 60 minLonger reaction times can increase yield up to a certain point, after which the risk of side reactions increases. Optimal time should be determined experimentally.[9]
Methanol to Fatty Acid Molar Ratio 3:1 vs. 10:1 vs. 20:1A higher molar excess of alcohol shifts the equilibrium towards ester formation, increasing the yield. Ratios from 3:1 to 20:1 are commonly reported.[4][4][9]

Experimental Protocols

Protocol 1: Esterification of this compound using BF3-Methanol

Materials:

  • This compound sample (1-25 mg)

  • 14% Boron Trifluoride-Methanol (BF3-Methanol) solution

  • Hexane (B92381) (or Heptane), GC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap reaction vial (5-10 mL) with PTFE-lined cap

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh 1-25 mg of the this compound sample into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Add 2 mL of 14% BF3-Methanol solution to the vial.

  • Tightly cap the vial and heat at 60°C for 10 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.

  • Vortex the mixture vigorously for 30 seconds to extract the this compound methyl ester into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Silylation of this compound using BSTFA

Materials:

  • This compound sample (up to 1 mg)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Screw-cap reaction vial (2 mL) with PTFE-lined cap

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place the dried this compound sample (up to 1 mg) in a clean, dry reaction vial.

  • Add 100 µL of an anhydrous solvent (e.g., pyridine).

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and heat at 80°C for 60 minutes.[1]

  • Cool the vial to room temperature.

  • The sample can be directly injected into the GC-MS or diluted with an appropriate solvent if necessary.

Visualizations

experimental_workflow_esterification Experimental Workflow for Esterification (FAME) of this compound cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction start Start weigh_sample Weigh 1-25 mg of This compound Sample start->weigh_sample dry_sample Dry Sample if in Solution weigh_sample->dry_sample add_bf3 Add 2 mL of 14% BF3-Methanol dry_sample->add_bf3 heat Heat at 60°C for 10 min add_bf3->heat cool Cool to Room Temperature heat->cool add_nacl_hexane Add 1 mL Saturated NaCl and 1 mL Hexane cool->add_nacl_hexane vortex Vortex Vigorously add_nacl_hexane->vortex separate Allow Layers to Separate vortex->separate transfer Transfer Upper Hexane Layer separate->transfer dry_extract Dry with Anhydrous Na2SO4 transfer->dry_extract end_node Ready for GC Analysis dry_extract->end_node troubleshooting_peak_tailing Troubleshooting Logic for Peak Tailing in this compound GC Analysis start Peak Tailing Observed check_derivatization Is Derivatization Complete? start->check_derivatization check_injection Inject a Non-polar Standard (e.g., an alkane) check_derivatization->check_injection Yes reoptimize_derivatization Re-optimize Derivatization: - Check for water - Increase reagent/time/temp - Use fresh reagents check_derivatization->reoptimize_derivatization No peak_shape_standard Does the Standard Show Tailing? check_injection->peak_shape_standard system_activity Problem is likely System Activity peak_shape_standard->system_activity Yes derivatization_issue Problem is likely Derivatization-related peak_shape_standard->derivatization_issue No clean_system Address System Activity: - Replace inlet liner - Trim column - Check for leaks system_activity->clean_system derivatization_issue->reoptimize_derivatization

References

Technical Support Center: Chiral Separation of Heptenoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of chiral separation of heptenoic acid enantiomers. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound enantiomers via High-Performance Liquid Chromatography (HPLC).

Symptom Possible Cause(s) Suggested Solution(s)
Poor or No Enantiomeric Resolution 1. Inappropriate Chiral Stationary Phase (CSP). 2. Suboptimal mobile phase composition. 3. Inadequate mobile phase additives. 4. High column temperature.1. Screen different CSPs: Polysaccharide-based (e.g., Chiralpak® IA, AD-H) or macrocyclic glycopeptide-based (e.g., Chirobiotic™ T) columns are often effective for acidic compounds.[1] 2. Optimize mobile phase: Systematically vary the ratio of the non-polar solvent (e.g., n-hexane) and the alcohol modifier (e.g., isopropanol, ethanol).[2] 3. Add an acidic modifier: For acidic analytes like this compound, add a small percentage (0.1-0.5%) of trifluoroacetic acid (TFA) or acetic acid to the mobile phase to improve peak shape and selectivity. 4. Lower the temperature: Decreasing the column temperature (e.g., to 10-15°C) can enhance chiral recognition and improve resolution.
Peak Tailing or Asymmetry 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Inappropriate sample solvent.1. Use an acidic modifier: Adding 0.1% TFA can suppress the ionization of the carboxylic acid group, reducing interactions with the silica (B1680970) support. 2. Reduce sample concentration/injection volume: Dilute the sample or inject a smaller volume to prevent overloading the column.[2] 3. Dissolve sample in mobile phase: Whenever possible, dissolve the this compound sample in the initial mobile phase to avoid solvent mismatch effects.
Long Retention Times 1. Mobile phase is too weak. 2. Low flow rate.1. Increase mobile phase strength: Increase the percentage of the alcohol modifier in the mobile phase. 2. Increase flow rate: While lower flow rates can improve resolution, a balance must be struck to achieve reasonable analysis times.
Irreproducible Results 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column equilibration issues. 4. Column memory effects.1. Prepare fresh mobile phase daily: Ensure accurate measurements of all components. 2. Use a column oven: Maintain a stable and consistent temperature throughout the analysis. 3. Ensure adequate equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. 4. Dedicated column usage: If strong acidic or basic modifiers are used, dedicating a column to a specific method can prevent memory effects.[3]
Poor Sensitivity 1. This compound lacks a strong chromophore. 2. Low sample concentration.1. Use a low wavelength for UV detection: Attempt detection around 210-220 nm. If sensitivity is still insufficient, consider derivatization with a UV-active or fluorescent tag. 2. Increase sample concentration or injection volume: Be mindful of potential column overload.

Quantitative Data Summary

The following table presents illustrative quantitative data for a starting method for the chiral separation of this compound enantiomers. Actual results will vary depending on the specific instrumentation and experimental conditions.

Parameter Value
Chiral Stationary Phase Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 215 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 9.8 min
Resolution (Rs) > 1.5

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Enantiomers

This protocol outlines a systematic approach to developing a chiral separation method for this compound enantiomers.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

2. Column Selection:

  • Initial screening should include a polysaccharide-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H) and a macrocyclic glycopeptide-based CSP (e.g., Chirobiotic™ T). A common dimension is 250 mm x 4.6 mm with 5 µm particles.[2]

3. Mobile Phase Screening:

  • Normal Phase:

    • Prepare mobile phases with varying ratios of n-hexane and an alcohol modifier (isopropanol or ethanol), for example: 95:5, 90:10, and 85:15 (v/v).

    • To each mobile phase, add 0.1% TFA.

  • Reversed Phase (if using a compatible column like Chirobiotic™ T):

    • Prepare mobile phases with varying ratios of water (with 0.1% TFA) and acetonitrile (B52724) or methanol.

4. Chromatographic Conditions:

  • Flow Rate: Start with 1.0 mL/min. This can be optimized later.

  • Temperature: Maintain a constant temperature, for example, 25°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution of racemic this compound dissolved in the mobile phase.

5. Optimization:

  • Once initial separation is observed, fine-tune the mobile phase composition (adjusting the alcohol percentage in 1-2% increments) to maximize the resolution (Rs).

  • Optimize the flow rate and temperature to achieve a balance between resolution and analysis time. Generally, lower temperatures improve resolution.

Protocol 2: Pre-column Derivatization for Enhanced Detection

If UV sensitivity is insufficient, consider derivatization to introduce a chromophore. This protocol describes a general approach.

1. Reagents:

  • Chiral derivatizing agent (CDA) with a strong UV chromophore (e.g., a substituted aniline (B41778) or naphthylamine derivative). The choice of CDA will depend on the reactivity with the carboxylic acid group.

  • Coupling agent (e.g., DCC, EDC).

  • Anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile).

2. Procedure:

  • Dissolve the racemic this compound in the anhydrous solvent.

  • Add the coupling agent and stir for a few minutes.

  • Add the chiral derivatizing agent and allow the reaction to proceed at room temperature.

  • Monitor the reaction by TLC or a scouting HPLC run.

  • Once the reaction is complete, the resulting diastereomers can be separated on a standard achiral HPLC column (e.g., C18).

Note: This indirect method requires careful validation to ensure that no racemization occurs during the derivatization step.[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemic_sample Racemic this compound Sample dissolve Dissolve in Mobile Phase racemic_sample->dissolve hplc_system HPLC System with Chiral Column dissolve->hplc_system Inject method_dev Method Development: - Mobile Phase Composition - Flow Rate - Temperature hplc_system->method_dev data_acq Data Acquisition (UV Detector) hplc_system->data_acq method_dev->hplc_system chromatogram Chromatogram data_acq->chromatogram quantify Quantify Enantiomers: - Retention Time - Peak Area - Resolution (Rs) chromatogram->quantify

Caption: Experimental workflow for chiral separation of this compound.

Troubleshooting_Logic cluster_csp CSP cluster_mp Mobile Phase cluster_temp Temperature start Poor Resolution? check_csp Is CSP appropriate for acids? start->check_csp Yes screen_csp Screen Polysaccharide & Macrocyclic Glycopeptide CSPs check_csp->screen_csp No check_mp Is mobile phase optimized? check_csp->check_mp Yes screen_csp->check_mp vary_modifier Vary alcohol % check_mp->vary_modifier No check_temp Is temperature optimized? check_mp->check_temp Yes add_acid Add/Optimize Acidic Modifier (TFA) vary_modifier->add_acid add_acid->check_temp lower_temp Decrease Temperature check_temp->lower_temp No end_node Resolution Achieved check_temp->end_node Yes lower_temp->end_node

Caption: Troubleshooting logic for poor enantiomeric resolution.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for separating this compound enantiomers? A1: There is no single "best" CSP, as chiral separations are highly specific. However, for acidic compounds like this compound, polysaccharide-based columns (e.g., Chiralpak® series) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ series) are excellent starting points for method development.[1] It is highly recommended to screen a few different columns to find the one that provides the best selectivity.

Q2: Why is an acidic modifier like TFA necessary in the mobile phase? A2: An acidic modifier serves two main purposes. First, it suppresses the ionization of the carboxylic acid group of this compound, which can reduce peak tailing caused by interactions with the silica support of the stationary phase. Second, it can influence the chiral recognition mechanism by altering the hydrogen bonding and ionic interactions between the analyte and the CSP, often leading to improved resolution.

Q3: My retention times are drifting between injections. What could be the cause? A3: Drifting retention times are often due to insufficient column equilibration or changes in the mobile phase composition or temperature. Ensure that the column is thoroughly equilibrated with the mobile phase before starting a sequence (20-30 column volumes is a good rule of thumb). Always use a column oven to maintain a constant temperature. If the mobile phase is a mixture of solvents with very different volatilities (like hexane (B92381) and isopropanol), ensure it is well-mixed and consider using a solvent pre-mixer if your HPLC system has one.

Q4: Can I use supercritical fluid chromatography (SFC) for this separation? A4: Yes, SFC is a powerful technique for chiral separations and is often complementary to HPLC. For acidic compounds, anion-exchange type CSPs have shown excellent performance in SFC.[5] The principles of method development are similar, involving the screening of columns and optimization of co-solvents and additives.

Q5: Is it possible to separate the enantiomers without derivatization? A5: Yes, the direct separation of enantiomers on a chiral stationary phase is the most common and preferred method.[4] Derivatization is typically used as a secondary strategy, either to improve detection sensitivity if the analyte has a poor chromophore, or to separate the resulting diastereomers on a standard achiral column if direct chiral separation is unsuccessful.[4]

References

reducing background noise in the mass spectrometric analysis of heptenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the mass spectrometric analysis of heptenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in the LC-MS analysis of this compound?

A1: Background noise in the LC-MS analysis of short-chain fatty acids like this compound can originate from several sources:

  • Mobile Phase Contamination: Impurities in solvents and additives are a primary cause of background noise.[1][2] Using lower-grade solvents can introduce a significant number of interfering ions, especially in the low-mass range.[3]

  • System Contamination: Residues from previous samples, cleaning agents, or plasticizers from tubing and containers can accumulate in the LC system and ion source, contributing to background ions.[4] Column bleed, where the stationary phase degrades over time, can also be a source of noise.

  • Sample Matrix Effects: Components of the biological matrix, such as salts, lipids, and proteins, can co-elute with this compound and cause ion suppression or enhancement, leading to a noisy baseline.[1][5] Phospholipids are a common source of matrix interference in plasma samples.[6]

  • Environmental Contamination: Volatile organic compounds from the laboratory environment, including personal care products and cleaning supplies, can be a source of contamination.[4][7]

  • In-source Fragmentation: this compound or co-eluting compounds can fragment in the ion source of the mass spectrometer, creating unintentional ions that contribute to background noise.[8][9]

Q2: How can I minimize background noise originating from my mobile phase?

A2: To minimize noise from the mobile phase, consider the following best practices:

  • Use High-Purity Solvents and Additives: Always use LC-MS grade solvents (e.g., water, acetonitrile, methanol) and volatile additives like formic acid or ammonium (B1175870) formate.[1][3][10]

  • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily to prevent microbial growth and the accumulation of environmental contaminants.[1][2][4]

  • Degas Solvents: Properly degas your mobile phase to prevent the formation of air bubbles, which can cause pressure fluctuations and baseline noise.[1]

  • Use Dedicated Glassware: Use dedicated, thoroughly cleaned borosilicate glass bottles for your mobile phases to avoid contamination from detergents.[2][11]

Q3: What are the advantages and disadvantages of derivatization for this compound analysis?

A3: Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound, this typically involves esterification of the carboxylic acid group.[12]

  • Advantages:

    • Improved Chromatographic Retention: Derivatization can decrease the polarity of this compound, leading to better retention on reverse-phase columns.[13]

    • Enhanced Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, improving the signal intensity in the mass spectrometer.[13]

    • Increased Specificity: By targeting a specific functional group, derivatization can help to distinguish the analyte from matrix components.

  • Disadvantages:

    • Additional Sample Preparation Steps: Derivatization adds complexity and time to the sample preparation workflow.[13]

    • Potential for Byproducts: The derivatization reaction may not be 100% complete or may produce unwanted side products, which can complicate the analysis.

    • Introduction of Contaminants: The derivatization reagents themselves can be a source of contamination if not of high purity.

Q4: When should I consider using solid-phase extraction (SPE) for my samples?

A4: Solid-phase extraction (SPE) is a sample preparation technique used to clean up complex samples and concentrate the analyte of interest.[14] You should consider using SPE when:

  • Analyzing Complex Matrices: When analyzing this compound in biological fluids like plasma or urine, which contain high levels of interfering substances such as proteins and phospholipids.[15][16]

  • Low Analyte Concentration: If the concentration of this compound in your sample is low, SPE can be used to concentrate it, thereby improving the signal-to-noise ratio.[14]

  • Reducing Matrix Effects: SPE can effectively remove matrix components that cause ion suppression or enhancement in the mass spectrometer.[15]

Troubleshooting Guides

Issue 1: High Baseline Noise in Blank Injections

A high and noisy baseline in a blank injection (an injection of the mobile phase without a sample) points to a systemic issue with the mobile phase or the LC-MS system itself.[4]

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Mobile Phase Prepare fresh mobile phase using new, unopened bottles of LC-MS grade solvents and additives.[4]A significant reduction in baseline noise.
System Contamination Flush the entire LC system with a strong solvent mixture (e.g., isopropanol (B130326):acetonitrile:methanol (B129727):water).[17]A cleaner baseline after the flushing procedure.
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[18]Improved signal stability and reduced background ions.
Contaminated LC Column "Wash" the column by flushing with isopropanol containing 0.1% formic acid (do not direct the flow to the mass spectrometer during this process).[19]Reduction in column bleed and background signals.
Issue 2: Poor Signal-to-Noise Ratio for this compound Peak

If the baseline is acceptable but the this compound peak has a low signal-to-noise ratio, the issue may be related to the sample preparation or the mass spectrometer settings.

Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects Implement a sample cleanup procedure like solid-phase extraction (SPE) to remove interfering matrix components.[6][20]Improved signal intensity and reduced ion suppression.
Suboptimal Ionization Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature.[3]Increased signal for the this compound ion.
In-source Fragmentation Reduce the cone voltage or fragmentation voltage to minimize in-source fragmentation of the parent ion.[21]A higher abundance of the precursor ion and a better signal-to-noise ratio.
Poor Chromatographic Peak Shape Ensure the mobile phase pH is appropriate for this compound (typically acidic to keep it in its neutral form for reverse-phase chromatography).Sharper, more symmetrical peaks leading to better signal intensity.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and may need to be optimized for your specific application. It is adapted from methods for extracting acidic compounds from plasma.[15][22]

Materials:

  • Plasma samples

  • Internal standard (e.g., deuterated this compound)

  • 1% Formic acid in water

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Polymeric SPE cartridges (e.g., Oasis HLB)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add an appropriate amount of internal standard. Add 200 µL of 1% formic acid in water and vortex to mix. This step precipitates proteins and adjusts the pH to ensure this compound is in its neutral form.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 1% formic acid in water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% formic acid in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.

Protocol 2: Derivatization of this compound using 3-Nitrophenylhydrazine (3-NPH)

This protocol is based on a common derivatization strategy for short-chain fatty acids to enhance their detection by LC-MS/MS.[23][24]

Materials:

  • Sample extract containing this compound

  • 3-nitrophenylhydrazine (3-NPH) hydrochloride solution

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution

  • Pyridine

  • Hexane (B92381)

  • Formic acid

Procedure:

  • Derivatization Reaction: In a microcentrifuge tube, mix your dried sample extract with a solution of 3-NPH, EDC, and pyridine.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding a quenching solution, such as formic acid.

  • Extraction: Extract the derivatized this compound using an organic solvent like hexane.

  • Analysis: The hexane layer containing the 3-NPH derivative of this compound is then evaporated and reconstituted for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of short-chain fatty acids using methods incorporating effective background noise reduction techniques.

Parameter Typical Value Reference
Recovery from SPE >80%[22]
Linearity (R²) >0.99[25]
Limit of Quantification (LOQ) 0.003 - 14.88 ng/mL[25]
Limit of Detection (LOD) S/N ratio > 3[25]
Intra- and Inter-day Variation < 8.8%[13]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing sample Biological Sample (e.g., Plasma) istd Add Internal Standard sample->istd cleanup Sample Cleanup (e.g., SPE) istd->cleanup lc LC Separation cleanup->lc ms MS Detection lc->ms data Data Acquisition ms->data integration Peak Integration data->integration quant Quantification integration->quant report Reporting quant->report

Caption: A typical experimental workflow for the mass spectrometric analysis of this compound.

troubleshooting_flowchart cluster_systemic Systemic Troubleshooting cluster_sample Sample Troubleshooting start High Background Noise Observed q1 Is the baseline high in a blank injection? start->q1 a1_yes Systemic Contamination q1->a1_yes Yes a1_no Sample-Related Issue q1->a1_no No check_solvents Prepare fresh mobile phase a1_yes->check_solvents improve_cleanup Improve sample cleanup (SPE) a1_no->improve_cleanup flush_system Flush LC system check_solvents->flush_system clean_source Clean ion source flush_system->clean_source optimize_ms Optimize MS parameters improve_cleanup->optimize_ms check_fragmentation Reduce in-source fragmentation optimize_ms->check_fragmentation

Caption: A troubleshooting decision tree for high background noise in mass spectrometry.

References

Technical Support Center: Stability of Heptenoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of heptenoic acid in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The primary cause of this compound degradation in solution is oxidation of its carbon-carbon double bond. This process is influenced by several factors:

  • Oxygen: The presence of molecular oxygen is a prerequisite for oxidative degradation.

  • Temperature: Higher temperatures accelerate the rate of oxidation.

  • Light: Exposure to UV light can initiate and promote oxidative reactions.

  • pH: The pH of the solution can influence the rate of degradation, with stability generally being lower at alkaline pH.[1][2]

  • Metal Ions: Transition metal ions, such as iron and copper, can act as pro-oxidants, catalyzing the decomposition of hydroperoxides and accelerating the oxidation process.

Q2: What are the most effective strategies to improve the stability of this compound solutions?

A2: Several strategies can be employed to enhance the stability of this compound in solution:

  • Use of Antioxidants: Adding antioxidants is a primary strategy. These can be synthetic (e.g., BHT, BHA, TBHQ, propyl gallate) or natural (e.g., tocopherols, polyphenols).[3][4] They work by scavenging free radicals or chelating metal ions.

  • pH Control: Maintaining the solution at an optimal pH, typically in the acidic range, can significantly slow down degradation.[1][2]

  • Inert Atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can minimize the presence of oxygen.

  • Light Protection: Storing solutions in amber-colored vials or in the dark protects the this compound from photo-oxidation.

  • Temperature Control: Storing solutions at reduced temperatures (e.g., refrigeration or freezing) will decrease the rate of degradation.

  • Chelating Agents: The addition of chelating agents like EDTA can sequester pro-oxidant metal ions, thereby inhibiting their catalytic activity.

  • Formulation Strategies: For specific applications, formulating this compound in emulsions or with surfactants can improve its stability.

Q3: What are the typical degradation products of this compound?

A3: The oxidation of this compound, like other unsaturated fatty acids, proceeds through a free radical chain reaction, leading to the formation of various degradation products. The primary products are hydroperoxides. These are unstable and can further decompose into a complex mixture of secondary oxidation products, including:

  • Aldehydes

  • Ketones

  • Alcohols

  • Shorter-chain carboxylic acids

These secondary products often contribute to changes in the odor and taste of the solution, commonly referred to as rancidity in the context of fats and oils.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution. Oxidation due to the presence of oxygen.Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).
High storage temperature.Store the solution at a lower temperature (e.g., 2-8°C or -20°C).
Exposure to light.Store the solution in amber glass vials or in the dark.
Development of an off-odor or change in color. Formation of secondary oxidation products.Add a suitable antioxidant to the solution. Consider a combination of antioxidants for synergistic effects.[3]
Presence of catalytic metal ions.Add a chelating agent like EDTA to the solution.
Inconsistent results in stability studies. Variability in experimental conditions.Standardize all experimental parameters, including temperature, light exposure, and oxygen levels.
Inappropriate analytical method.Use a validated stability-indicating analytical method, such as HPLC with UV or MS detection, to accurately quantify this compound and its degradation products.
Precipitation of this compound in aqueous solution. Low solubility at the experimental pH.Adjust the pH of the solution. The solubility of carboxylic acids is pH-dependent.
Temperature-dependent solubility.Ensure the storage and experimental temperatures are within the solubility limits of this compound in the chosen solvent.

Quantitative Data on Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide illustrative data on the oxidative stability of other relevant unsaturated fatty acids. This data can be used as a general guide for designing stability studies for this compound.

Table 1: Oxidative Stability of Various Unsaturated Fatty Acids in Aqueous Solution *

Fatty AcidDegree of UnsaturationTime to 50% Degradation (hours)
Linoleic Acid18:2n-6~13
γ-Linolenic Acid18:3n-6> 2000
α-Linolenic Acid18:3n-3> 2000
Arachidonic Acid20:4n-6> 2000
Eicosapentaenoic Acid20:5n-3> 2000
Docosahexaenoic Acid22:6n-3> 2000

*Data from a study on the oxidative stability of polyunsaturated fatty acids in an aqueous solution (pH 7.4 at 37°C) with Fe2+ -ascorbic acid as a catalyst.[5][6] This table illustrates that in an aqueous environment, higher degrees of unsaturation can sometimes correlate with higher stability, a phenomenon attributed to the conformation of the fatty acids in the aqueous medium.

Table 2: Effect of Antioxidants on the Oxidative Stability of Soybean Oil (Accelerated Storage) *

TreatmentPeroxide Value (meq O2/kg) after 30 daysTotal Oxidation (TOTOX) Value after 30 days
Control (Raw Oil)120.15150.32
BHT (200 ppm)67.5079.23
PGG Extract (200 ppm)110.21135.84
PGG Extract (400 ppm)95.33115.67
PGG Extract (800 ppm)81.4599.87
PGG (400 ppm) + BHT (100 ppm)72.3187.93

*Data from a study on the effect of a natural antioxidant extract (PGG) from fruit leaves on the oxidative stability of soybean oil during accelerated storage at 65°C.[4] This table demonstrates the effectiveness of both synthetic (BHT) and natural antioxidants in reducing primary and secondary oxidation products.

Experimental Protocols

Protocol 1: Accelerated Oxidation Stability Testing using the Rancimat Method

The Rancimat method is an accelerated aging test that determines the oxidative stability of oils and fats by measuring the induction time.[5]

1. Principle: A stream of air is passed through the sample at a constant elevated temperature. This accelerates the oxidation of the fatty acids. Volatile secondary oxidation products are formed, which are then carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously measured. A sharp increase in conductivity marks the end of the induction period, which is a measure of the sample's resistance to oxidation.[5]

2. Materials and Equipment:

  • Rancimat instrument

  • Reaction vessels and measuring vessels

  • Air pump

  • Heating block

  • Conductivity measuring cell

  • This compound solution (in an appropriate solvent if not tested neat)

  • Deionized water

3. Procedure:

  • Set the heating block of the Rancimat to the desired temperature (e.g., 110°C). The temperature can be adjusted based on the expected stability of the sample.

  • Pipette a precise amount of the this compound solution (typically 3 g) into a clean, dry reaction vessel.

  • Fill a measuring vessel with 60 mL of deionized water and place it in the instrument.

  • Connect the reaction vessel to the instrument and place it in the heating block.

  • Start the air flow (typically 20 L/h) and begin the measurement.

  • The instrument will automatically record the conductivity over time and determine the induction time.

Protocol 2: Analysis of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for quantifying the remaining this compound in a solution over time to assess its stability.

1. Principle: Reversed-phase HPLC is used to separate this compound from its degradation products and other components in the sample matrix. The concentration of this compound is determined by comparing its peak area to that of a standard curve.

2. Materials and Equipment:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape)

  • This compound standard

  • Sample vials

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration in a suitable solvent. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: At specified time points during the stability study, withdraw an aliquot of the this compound solution being tested. Dilute the sample as necessary to fall within the concentration range of the calibration curve.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and the chosen mobile phase. A gradient elution may be necessary to achieve good separation.

    • Set the detector wavelength (e.g., 210 nm for UV) or the MS parameters for detecting this compound.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples from the stability study.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatograms of the samples.

    • Use the calibration curve to determine the concentration of this compound in each sample at each time point.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_data Data Evaluation prep Prepare this compound Solution add_stab Add Stabilizers (e.g., Antioxidants) prep->add_stab control Prepare Control (No Stabilizers) prep->control storage Store samples under controlled conditions (Temperature, Light, Atmosphere) add_stab->storage control->storage sampling Sample at Time Points (T=0, T=1, T=2...) storage->sampling analytical Analytical Testing (e.g., HPLC, Rancimat) sampling->analytical data_analysis Analyze Data and Determine Degradation Rate analytical->data_analysis conclusion Draw Conclusions on Stability data_analysis->conclusion degradation_pathway HA This compound (Unsaturated Carboxylic Acid) ROO Peroxy Radical HA->ROO + O2, Initiator LOOH Lipid Hydroperoxide (Primary Oxidation Product) ROO->LOOH + LH LO Alkoxy Radical LOOH->LO Decomposition (catalyzed by metal ions) Secondary Secondary Oxidation Products (Aldehydes, Ketones, etc.) LO->Secondary factors_affecting_stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Strategies center This compound Stability antioxidants Antioxidants center->antioxidants low_temp Low Temperature center->low_temp darkness Dark Storage center->darkness chelators Chelating Agents center->chelators low_ph Low pH center->low_ph inert_atm Inert Atmosphere center->inert_atm oxygen Oxygen oxygen->center temp High Temperature temp->center light UV Light light->center metals Metal Ions metals->center high_ph High pH high_ph->center

References

dealing with matrix effects in the LC-MS/MS analysis of heptenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of heptenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis, and why are they a concern for this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can lead to a decrease in signal intensity (ion suppression) or an increase in signal (ion enhancement), compromising the accuracy, precision, and sensitivity of the analysis.[1] this compound, as a short-chain fatty acid (SCFA), is susceptible to matrix effects, particularly in complex biological samples like plasma, serum, or fecal extracts.[2][3] This is because endogenous components with similar physicochemical properties, such as other fatty acids, phospholipids (B1166683), and salts, can co-elute and interfere with the ionization of this compound.[4]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation (dip or rise) in the baseline signal at the retention time of interfering components indicates the presence of ion suppression or enhancement.

  • Post-Extraction Spike: This is a quantitative method and is considered the "gold standard." It involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix effect can be calculated using the following formula:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

Q3: What is the most effective strategy to compensate for matrix effects in this compound analysis?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust and widely recommended strategy to compensate for matrix effects.[1][5] A SIL-IS for this compound (e.g., this compound-d11) is chemically identical to the analyte and will co-elute, experiencing the same degree of ionization suppression or enhancement.[5][6] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be effectively normalized, leading to accurate and precise quantification.

Q4: Is derivatization necessary for the analysis of this compound by LC-MS/MS?

A4: While direct analysis of underivatized this compound is possible, derivatization is often employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to better sensitivity and specificity.[2][7] Common derivatization reagents for carboxylic acids like this compound include aniline (B41778) and its analogues.[6][7][8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in the LC-MS/MS analysis of this compound.

Problem: Poor sensitivity or inconsistent results for this compound.

Troubleshooting Workflow

cluster_0 Initial Assessment cluster_1 Mitigation Strategies cluster_2 Verification A Poor Sensitivity or Inconsistent Results B Assess Matrix Effects (Post-Extraction Spike) A->B C Implement Stable Isotope-Labeled Internal Standard (SIL-IS) B->C Matrix Effect > ±15% D Optimize Sample Preparation B->D Matrix Effect > ±15% E Refine Chromatographic Conditions B->E Matrix Effect > ±15% F Re-evaluate Matrix Effects C->F D->F E->F G Acceptable Results (Matrix Effect < ±15%) F->G

Caption: A logical workflow for troubleshooting poor sensitivity and inconsistent results in this compound analysis.

Step 1: Quantify the Matrix Effect

  • Action: Perform a post-extraction spike experiment as described in the FAQs.

  • Interpretation:

    • Matrix Effect < 85%: Indicates ion suppression.

    • Matrix Effect > 115%: Indicates ion enhancement.

    • 85% ≤ Matrix Effect ≤ 115%: Generally considered acceptable, but further optimization may still be beneficial.

Step 2: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Action: If not already in use, incorporate a SIL-IS for this compound into your workflow. The SIL-IS should be added to the samples at the very beginning of the sample preparation process.

  • Rationale: This is the most effective way to correct for matrix effects and will significantly improve data quality.[5][6]

Step 3: Optimize Sample Preparation

  • Action: If matrix effects are still significant even with a SIL-IS, or if a SIL-IS is not available, refining the sample preparation method is crucial. The goal is to remove interfering matrix components before analysis.[4]

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Simple, fast, and inexpensive.Non-selective, often results in significant matrix effects from phospholipids and other soluble components.
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like methyl tert-butyl ether).Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower analyte recovery.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interfering components are washed away. The analyte is then eluted with a different solvent.Highly selective, can provide very clean extracts and significantly reduce matrix effects.More complex and costly than PPT and LLE.
  • Recommendation: For complex biological matrices, SPE is often the most effective technique for minimizing matrix effects.

Step 4: Refine Chromatographic Conditions

  • Action: Adjusting the LC method can help to chromatographically separate this compound from co-eluting matrix interferences.

    • Modify the Gradient: A shallower, longer gradient can improve the resolution between this compound and interfering peaks.

    • Change the Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, to alter the elution profile of interfering compounds relative to this compound.

    • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the retention time of this compound and ionizable matrix components, potentially improving their separation.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound standard into the reconstitution solvent.

    • Set B (Matrix Extract): Process a blank matrix sample (e.g., plasma, fecal extract) through your entire sample preparation procedure. In the final step, spike the same amount of this compound standard as in Set A into the processed blank matrix extract.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the formula provided in the FAQs.

Protocol 2: Sample Preparation using Stable Isotope Dilution and Derivatization (Adapted from SQUAD method)

This protocol is based on the principles of the Stable Isotope-based Quantitation of Underivatized SCFAs by Derivatization (SQUAD) method and is suitable for complex biological samples.[6][8]

  • Sample Extraction:

    • To your sample (e.g., 50 µL of plasma or a known weight of homogenized feces), add an extraction solvent (e.g., acetonitrile/water 50:50 v/v) containing the this compound-SIL-IS at a known concentration.

    • Vortex vigorously for 3 minutes.

    • Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Derivatization:

    • To the supernatant, add the derivatization reagents. For example, using aniline derivatization, add a solution of aniline and a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Incubate the reaction mixture to allow for complete derivatization (e.g., on ice for 2 hours).

  • LC-MS/MS Analysis:

    • Dilute the derivatized sample as needed with the initial mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis Workflow

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis A Sample + SIL-IS B Extraction A->B C Derivatization B->C D Injection C->D E Chromatographic Separation (e.g., C18 column) D->E F Ionization (ESI) E->F G Mass Analysis (Triple Quadrupole) F->G H Detection G->H I Quantification (Analyte/SIL-IS Ratio) H->I

Caption: A general workflow for the LC-MS/MS analysis of this compound using stable isotope dilution and derivatization.

Representative LC-MS/MS Parameters for Derivatized this compound
ParameterTypical Setting
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes)
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative depending on the derivative
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for both the derivatized this compound and its SIL-IS. These must be optimized experimentally.

References

optimizing reaction conditions for the esterification of heptenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of heptenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound esters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the esterification of this compound?

A1: The most common method for the esterification of this compound is the Fischer-Speier esterification, often referred to as Fischer esterification.[1][2] This reaction involves reacting this compound with an alcohol in the presence of an acid catalyst to produce the corresponding heptanoate (B1214049) ester and water.[3][4] The reaction is an equilibrium process, meaning it is reversible.[1][5]

Q2: What are the most effective catalysts for this reaction?

A2: Strong protic acids are typically used as catalysts for Fischer esterification. Common choices include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1] Dry hydrogen chloride (HCl) gas can also be employed.[5] While these catalysts are effective, they can sometimes promote side reactions.

Q3: How can I drive the reaction equilibrium towards a higher yield of the ester?

A3: To maximize the yield of the heptanoate ester, the equilibrium of the Fischer esterification must be shifted to the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, the alcohol is used in large excess, as it can also serve as the solvent.[1]

  • Removing water as it is formed: This is a crucial step to prevent the reverse reaction (hydrolysis of the ester).[1] This can be accomplished using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[1]

Q4: What are typical reaction conditions for the esterification of this compound?

A4: The reaction is typically carried out by heating the mixture of this compound, the alcohol, and the acid catalyst under reflux.[5] The reaction temperature will depend on the boiling point of the alcohol and any solvent used. Reaction times can vary from a few hours to overnight, depending on the specific substrates and conditions.

Troubleshooting Guide

Issue 1: Low or No Yield of the Heptanoate Ester

  • Possible Cause: The reaction has not reached completion due to the equilibrium nature of the Fischer esterification.

    • Solution:

      • Increase the excess of the alcohol used.

      • Ensure efficient removal of water using a Dean-Stark apparatus or a suitable drying agent.

      • Increase the reaction time to allow the equilibrium to be established in favor of the products.

      • Check the purity and activity of your acid catalyst.

  • Possible Cause: The catalyst is inactive or used in an insufficient amount.

    • Solution:

      • Use a fresh batch of the acid catalyst.

      • Slightly increase the catalyst loading, but be mindful of potential side reactions.

Issue 2: Presence of Unwanted Side Products

  • Possible Cause: The unsaturated nature of this compound can lead to side reactions involving the double bond, especially under strong acidic conditions.

    • Solution:

      • Lactone Formation: If the double bond is in a suitable position, intramolecular cyclization can occur to form a lactone.[6] This can be minimized by using milder reaction conditions or protecting the double bond if necessary.

      • Double Bond Migration: The position of the double bond may shift under acidic conditions.[6] Using a less aggressive catalyst or shorter reaction times might mitigate this.

      • Polymerization: Alkenes can polymerize in the presence of strong acids. If you observe the formation of viscous or solid byproducts, consider adding a radical inhibitor and using milder conditions.

  • Possible Cause: Dehydration of the alcohol, particularly if using a secondary or tertiary alcohol.

    • Solution:

      • Use a milder acid catalyst.

      • Carefully control the reaction temperature to avoid temperatures that favor elimination reactions.

Issue 3: Difficulty in Purifying the Final Product

  • Possible Cause: Incomplete removal of the acidic catalyst or unreacted this compound.

    • Solution:

      • During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any remaining acid.

      • Follow with a brine wash to help remove residual water and salts.

  • Possible Cause: The product ester has a similar boiling point to the starting alcohol, making purification by distillation challenging.

    • Solution:

      • If possible, use an alcohol with a significantly different boiling point from the desired ester.

      • Consider using column chromatography for purification if distillation is not effective.

Data on Reaction Condition Optimization (Illustrative Examples)

The following table summarizes the effects of various parameters on the yield of esterification reactions, based on data from studies on fatty acids, which can serve as a guide for optimizing the esterification of this compound.

ParameterConditionEffect on YieldCitation
Catalyst Concentration (H₂SO₄) 1% (w/w)62.34%[7]
2% (w/w)79%[7]
>2% (w/w)Decreased yield[7]
Reaction Temperature 100 °CLower yield[8]
150 °CModerate yield[8]
200 °CHigher yield (up to a point)[8]
350 °CHighest ester yield observed[9]
>350 °CDecreased yield due to degradation[9]
Reaction Time 90 minutesOptimal for some reactions[10]
>90 minutesYield may decrease due to reverse reaction[10]
5 hours96.28% conversion for oleic acid at 80°C[11]

Experimental Protocols

General Protocol for Fischer Esterification of this compound with Ethanol (B145695)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1 equivalent).

  • Reagent Addition: Add a significant excess of ethanol (e.g., 5-10 equivalents), which will also act as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Heating: Heat the reaction mixture to reflux. The azeotrope of ethanol and water will begin to collect in the Dean-Stark trap, effectively removing water from the reaction.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude ethyl heptanoate by fractional distillation or column chromatography.

Visual Guides

experimental_workflow start Start: Combine this compound, Alcohol, and Catalyst reflux Heat to Reflux with Water Removal (Dean-Stark) start->reflux monitor Monitor Reaction Progress (TLC/GC) reflux->monitor workup Work-up: Quench, Wash with NaHCO3 and Brine monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Ester (Distillation/Chromatography) concentrate->purify end End: Isolated Heptanoate Ester purify->end fischer_esterification cluster_reactants Reactants cluster_products Products heptenoic_acid This compound protonation Protonation of Carbonyl Oxygen heptenoic_acid->protonation alcohol Alcohol (R-OH) nucleophilic_attack Nucleophilic Attack by Alcohol alcohol->nucleophilic_attack catalyst Acid Catalyst (H+) catalyst->protonation protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate Formation nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination deprotonation Deprotonation water_elimination->deprotonation water Water water_elimination->water ester Heptanoate Ester deprotonation->ester regenerated_catalyst Regenerated Catalyst (H+) deprotonation->regenerated_catalyst

References

troubleshooting guide for heptenoic acid synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of heptanoic acid and its isomers.

Frequently Asked questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of heptanoic acid, offering potential causes and solutions in a question-and-answer format.

Synthesis of Heptanoic Acid via Oxidation of Heptaldehyde

Question 1: My reaction yield is significantly lower than expected in the oxidation of heptaldehyde using potassium permanganate (B83412). What are the possible reasons?

Low yields in this oxidation can stem from several factors:

  • Incomplete Reaction: The oxidation may not have gone to completion. Ensure vigorous stirring is maintained throughout the reaction to ensure proper mixing of the reactants.[1][2] The addition of potassium permanganate should be done in portions over a period of about two hours to control the reaction rate.[1][2]

  • Temperature Control: The reaction is exothermic. The temperature should be maintained below 20°C during the addition of potassium permanganate to minimize side reactions.[1][2]

  • Purity of Heptaldehyde: Using impure or old heptaldehyde can lead to lower yields. It is recommended to use freshly distilled heptaldehyde.[1][2]

  • Suboptimal Work-up: Inefficient extraction of the product can lead to significant loss. Ensure the pH is acidic (< 2) during extraction to keep the heptanoic acid in its protonated, organic-soluble form.[3]

Question 2: A significant amount of brown manganese dioxide (MnO₂) precipitate is making the work-up difficult. How can I resolve this?

The removal of manganese dioxide is a common challenge in permanganate oxidations.

  • Reduction of MnO₂: After the oxidation is complete, sulfur dioxide gas can be passed through the solution. In the presence of sulfuric acid, this will reduce the manganese dioxide to soluble manganese sulfate, resulting in a clear solution and simplifying the separation of the heptanoic acid.[1][2] Sodium bisulfite can be used as an alternative to sulfur dioxide.[1][2]

Question 3: The final heptanoic acid product has a yellow tint that is difficult to remove by distillation. What causes this and how can it be addressed?

A persistent yellow color can be due to trace impurities.[1][2]

  • Purification via Salt Formation: For further purification, the impure heptanoic acid can be dissolved in an aqueous sodium hydroxide (B78521) solution. This converts the acid to its water-soluble sodium salt. The solution can then be steam-distilled to remove any volatile, non-acidic impurities. Afterwards, the solution is cooled and acidified with a strong acid (like HCl) to regenerate the pure heptanoic acid, which can then be separated and distilled.[1][2]

  • Adsorbent Treatment: While not specifically mentioned for this synthesis, treatment with activated carbon is a common method for removing colored impurities from organic compounds.

Synthesis of Heptanoic Acid via Malonic Ester Synthesis

Question 4: I am experiencing a low yield in the alkylation of diethyl malonate with 1-bromopentane (B41390). What are the likely causes?

Low yields in malonic ester synthesis can often be traced to the following:

  • Inactive Base: The base used for deprotonation (e.g., sodium ethoxide) may have decomposed due to exposure to moisture. It is crucial to use a fresh, anhydrous base and perform the reaction under anhydrous conditions.

  • Incomplete Enolate Formation: The base must be strong enough to completely deprotonate the diethyl malonate.

  • Side Reactions: A common side reaction is the E2 elimination of the alkyl halide, especially with secondary halides. Using a less sterically hindered base can help minimize this. Dialkylation, where the mono-alkylated product is alkylated a second time, can also occur. Using an excess of diethyl malonate can favor mono-alkylation.[4]

Question 5: The hydrolysis of the substituted malonic ester is incomplete. How can I ensure complete hydrolysis?

Incomplete hydrolysis is a common issue.

  • Reaction Conditions: Ensure sufficient heating and reaction time. Refluxing with a strong acid (e.g., 6M H₂SO₄) or a strong base (e.g., aqueous NaOH) followed by acidification is necessary for complete hydrolysis.[5] For sterically hindered esters, more vigorous conditions, such as a mixture of HBr and acetic acid, might be required.[5]

Question 6: The decarboxylation step is not proceeding efficiently. What should I do?

Incomplete decarboxylation is often due to insufficient heating.[5]

  • Heating: After hydrolysis and acidification, the resulting dicarboxylic acid needs to be heated, often to the point of distillation, to induce decarboxylation.

Synthesis of Unsaturated Heptenoic Acids (e.g., 2-Heptenoic Acid)

Question 7: I am attempting to synthesize 2-heptenoic acid via a Knoevenagel-Doebner condensation and the yield is poor. What are some troubleshooting tips?

The Knoevenagel-Doebner condensation is a reliable method, but yields can be affected by several factors.

  • Reaction Conditions: The Doebner modification typically involves heating the aldehyde and malonic acid in pyridine (B92270) with a catalytic amount of piperidine.[6][7] Ensuring the reaction goes to completion often requires refluxing for several hours.

  • Purity of Reactants: Use freshly distilled aldehyde to avoid side reactions from oxidized impurities.

  • Work-up: Proper acidification is necessary to precipitate the product. Cooling the reaction mixture after acidification can improve the recovery of the solid product.

General Troubleshooting

Question 8: I am observing the formation of a stable emulsion during the aqueous work-up and extraction. How can I break this emulsion?

Emulsion formation is a common problem in the extraction of acidic compounds.

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

  • Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.

  • Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.

Quantitative Data Summary

Synthesis MethodStarting MaterialsTypical Yield (%)Purity (%)Key Reaction ConditionsReference
Oxidation of HeptaldehydeHeptaldehyde, Potassium Permanganate, Sulfuric Acid76-7895-97Temperature < 20°C during permanganate addition, vigorous stirring.[2]
Malonic Ester SynthesisDiethyl Malonate, 1-Bromopentane, Sodium Ethoxide~70-80>95Anhydrous conditions, refluxing with base for enolate formation, followed by alkylation, hydrolysis, and decarboxylation.
Knoevenagel-Doebner Condensation (for 2-Heptenoic Acid)Pentanal, Malonic Acid, Pyridine, Piperidine85-97HighRefluxing in pyridine.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of Heptanoic Acid via Oxidation of Heptaldehyde

This protocol is adapted from Organic Syntheses.[2]

  • Preparation: In a 5-L flask equipped with a mechanical stirrer and cooled in an ice bath, add 2.7 L of water and 350 mL of concentrated sulfuric acid. Cool the mixture to 15°C.

  • Reaction: To the cooled solution, add 342 g of freshly distilled heptaldehyde. Then, add 340 g of potassium permanganate in 15 g portions, ensuring the temperature does not exceed 20°C. This addition should take approximately 2 hours with vigorous stirring.

  • Work-up: Once the permanganate addition is complete, pass sulfur dioxide gas through the solution until it becomes clear. This step reduces the manganese dioxide precipitate.

  • Extraction: Separate the oily layer, wash it once with water, and then proceed with purification.

  • Purification: Distill the crude product using a modified Claisen flask with a fractionating side arm. The fraction boiling at 159-161°C/100 mm is collected. For higher purity, the acid can be converted to its sodium salt, steam distilled, and then re-acidified and distilled.

Protocol 2: Synthesis of Heptanoic Acid via Malonic Ester Synthesis

This is a general procedure based on the principles of the malonic ester synthesis.

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare sodium ethoxide. Cool the solution in an ice bath and add diethyl malonate dropwise.

  • Alkylation: After the addition of diethyl malonate is complete, add 1-bromopentane dropwise to the stirred solution. After the addition, heat the mixture to reflux until the reaction is complete (monitor by TLC).

  • Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester.

  • Decarboxylation: After hydrolysis, cool the mixture and acidify with concentrated HCl. Heat the acidified mixture to induce decarboxylation. The heptanoic acid can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude heptanoic acid by distillation.

Visualizations

Experimental Workflow for Heptaldehyde Oxidation

Heptaldehyde_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Cool H2SO4/H2O to 15°C react1 Add Heptaldehyde prep1->react1 react2 Add KMnO4 (keep T < 20°C) react1->react2 workup1 Pass SO2 gas to dissolve MnO2 react2->workup1 workup2 Separate Oily Layer workup1->workup2 workup3 Wash with Water workup2->workup3 purify1 Fractional Distillation workup3->purify1 product Heptanoic Acid purify1->product

Caption: Workflow for the synthesis of heptanoic acid via oxidation of heptaldehyde.

Troubleshooting Logic for Low Yield in Malonic Ester Synthesis

MES_Troubleshooting cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low Yield in Malonic Ester Synthesis q1 Check Base Activity (Anhydrous?) start->q1 q2 Check Alkyl Halide Purity start->q2 q3 Analyze for Side Products (Dialkylation, Elimination) start->q3 q4 Verify Complete Hydrolysis & Decarboxylation start->q4 sol1 Use Fresh, Anhydrous Base & Dry Solvents q1->sol1 sol2 Purify Alkyl Halide q2->sol2 sol3 Use Excess Malonic Ester Adjust Base/Temperature q3->sol3 sol4 Increase Reflux Time/Temp for Hydrolysis & Decarboxylation q4->sol4

Caption: Troubleshooting guide for low yield in malonic ester synthesis.

References

method optimization for high-throughput screening of heptenoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize high-throughput screening (HTS) for heptenoic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for high-throughput screening of organic acid production?

A1: High-throughput screening for organic acids like this compound primarily relies on methods that can rapidly assess production titers from a large number of microbial variants. Key strategies include:

  • In vivo Biosensors: Genetically encoded biosensors that produce a fluorescent or colorimetric output in response to the concentration of the target molecule (or a related precursor) are highly effective for HTS.[1][2][3] These systems enable ultra-high-throughput analysis using techniques like fluorescence-activated cell sorting (FACS).[4]

  • Mass Spectrometry (MS)-Based Methods: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used for the rapid, label-free analysis of microbial colonies directly from agar (B569324) plates, significantly speeding up the screening process compared to traditional chromatography.[5][6]

  • Coupled Enzyme Assays: These assays use specific enzymes to convert the target acid into a product that can be easily detected by spectrophotometry (absorbance, fluorescence, or luminescence).[7]

  • Growth-Coupled Screening: In this approach, the production of the desired molecule is linked to cell survival or growth, allowing for the selection of high-producing strains.[3]

Q2: How do I select an appropriate microbial chassis for this compound production?

A2: The choice of a microbial chassis is critical for success. Consider the following factors:

  • Native Metabolism: Organisms with robust native fatty acid synthesis pathways, such as Escherichia coli and Saccharomyces cerevisiae, are common choices as they are well-characterized and have extensive genetic tools available.[8]

  • Tolerance to Fatty Acids: Medium-chain fatty acids (MCFAs) like this compound can be toxic to microbial cells. Select a chassis known for or engineered to have high tolerance to organic acids and solvent stress.[9]

  • Substrate Utilization: The ideal chassis should efficiently utilize inexpensive and renewable feedstocks.[10][11]

  • Genetic Tractability: The organism must be amenable to genetic engineering to allow for the introduction of heterologous pathways and the optimization of native metabolic fluxes.[11]

Q3: What are the major bottlenecks in the microbial biosynthesis of fatty acid-derived chemicals?

A3: Key bottlenecks often occur at the enzymatic and metabolic levels. The efficiency of terminal pathway enzymes that convert fatty acyl-ACPs or acyl-CoAs into the final product is a primary limitation.[8] Other challenges include balancing the expression of multi-gene pathways, strengthening the metabolic flux towards precursors like acetyl-CoA and malonyl-CoA, and reducing the formation of byproducts.[11]

High-Throughput Screening Workflow

The following diagram outlines a general workflow for a high-throughput screening campaign to identify improved this compound producers.

HTS_Workflow cluster_prep Phase 1: Library Preparation cluster_screen Phase 2: High-Throughput Screening cluster_validation Phase 3: Hit Validation & Characterization Library Generate Genetic Diversity Library (e.g., gRNA, Overexpression) Transformation Transform Library into Production Host Library->Transformation Cultivation Cultivate in Microtiter Plates Transformation->Cultivation HTS_Assay Primary HTS Assay (e.g., FACS, MALDI-MS) Cultivation->HTS_Assay Hit_ID Identify 'Hits' (Top Producers) HTS_Assay->Hit_ID Re_cultivation Re-streak and Cultivate Hits in Shake Flasks Hit_ID->Re_cultivation Quantification Quantify this compound (GC-MS / LC-MS) Re_cultivation->Quantification Validation Confirm Improved Production Phenotype Quantification->Validation

Caption: General workflow for HTS of microbial strains for improved this compound production.

Troubleshooting Guide

Q1: I'm observing high well-to-well variability in my microtiter plate screening results. What are the potential causes?

A1: High variability can undermine the statistical significance of your screening results. Common causes include:

  • Inconsistent Inoculation: Uneven cell density in the initial inoculum across wells. Ensure the seed culture is thoroughly mixed before and during plate inoculation.

  • Evaporation: Edge effects in microtiter plates can lead to significant evaporation, concentrating solutes and affecting cell growth. Use breathable seals, and consider leaving the outer wells empty or filled with sterile media.

  • Temperature and Aeration Gradients: Inconsistent temperature or oxygen transfer across the plate shaker can lead to different growth rates and production levels. Ensure your incubator provides uniform heating and agitation.[12][13]

  • Pipetting Errors: Inaccurate liquid handling during media preparation, inoculation, or assay reagent addition is a major source of variability. Regularly calibrate pipettes and use automated liquid handlers for improved precision.[14][15]

Q2: My primary screen produced a high number of "hits," but they don't validate in secondary assays (low confirmation rate). Why is this happening?

A2: This is a common issue often caused by false positives in the primary screen.[7]

  • Assay Interference: Some compounds or mutations may interfere with the detection method itself (e.g., autofluorescence in a fluorescence-based assay) without actually increasing this compound production.

  • Indirect Readouts: If you are using a proxy biosensor that responds to a precursor, you might be enriching for strains that overproduce the precursor but have a bottleneck in the final conversion step to this compound.[1][16]

  • Promiscuous Enzyme Activity: A mutated enzyme might be producing a different, but structurally similar, molecule that also triggers your detection system. Validation with a highly specific method like GC-MS or LC-MS is crucial.[17]

Q3: this compound titers are consistently low across my entire library. What can I do to improve overall production?

A3: Low titers suggest that either the culture conditions are suboptimal or the metabolic pathway has significant limitations.

Low_Titer_Troubleshooting cluster_media Media Optimization cluster_metabolic Metabolic Engineering Start Problem: Low this compound Titer Check_CN Optimize C/N Ratio Start->Check_CN Check_pH Control Fermentation pH Start->Check_pH Check_Precursors Supplement Precursors (e.g., Butyrate) Start->Check_Precursors Upstream Boost Precursor Supply (Acetyl-CoA, Malonyl-CoA) Start->Upstream Pathway Overexpress Pathway Enzymes Start->Pathway Downstream Eliminate Competing Pathways Start->Downstream Check_CN->Upstream If media is not the issue Check_pH->Pathway

Caption: Troubleshooting logic for addressing low this compound titers.

  • Optimize Media Composition: The carbon-to-nitrogen (C/N) ratio is a critical factor in fatty acid production.[18] A systematic optimization of media components (carbon source, nitrogen source, phosphate, trace elements) can significantly boost yields.

  • Control pH: The production of organic acids causes a drop in pH, which can inhibit cell growth and enzyme activity.[9][19] Using buffered media or implementing pH control is essential, especially during scale-up.

  • Metabolic Engineering: If media optimization is insufficient, focus on metabolic engineering strategies. This includes upregulating the supply of key precursors like acetyl-CoA and malonyl-CoA, overexpressing rate-limiting enzymes in the fatty acid synthesis pathway, and deleting pathways that compete for precursors.[11][20]

Q4: I'm seeing unexpected fatty acid peaks (e.g., palmitic acid) in my GC-MS blanks and samples. What is the source of this contamination?

A4: Fatty acid contamination is a frequent problem in trace analysis.

  • Reagents and Solvents: Even high-purity solvents can contain trace amounts of fatty acids. Always run a solvent blank.[21]

  • Labware: Plasticware can leach plasticizers (phthalates), while glassware can retain lipid residues if not cleaned meticulously. Use glassware cleaned with a stringent acid wash and solvent rinse protocol.[21]

  • Environment and Handling: Dust, aerosols, and even fingerprints are significant sources of common fatty acids like palmitic and stearic acid.[21] Work in a clean environment and handle samples carefully.

Quantitative Data Summary

Table 1: Effect of Carbon-to-Nitrogen (C/N) Ratio on Caproic Acid Production (Data adapted as a proxy for this compound)

C/N RatioPeak Caproic Acid (mg/L)Acetic Acid Byproduct (mg/L)Carbon Conversion to Caproic Acid (%)
1~1912~432929.8%
36175.9147277.0%
15~5188~123672.0%
25~4695~110469.0%
Data derived from a study on caproic acid biosynthesis and illustrates the critical impact of the C/N ratio on product yield and selectivity.[18]

Table 2: Comparison of Analytical Methods for Organic Acid Quantification

MethodTypical Limit of Quantification (LOQ)ThroughputNotes
GC-MS~10-100 ng/mLLow-MediumRequires derivatization; excellent for resolving isomers.[22]
LC-MS/MS~0.01 mM (~1 µg/mL)MediumHigh sensitivity and specificity; less sample prep.[23][24]
MALDI-TOF MSQualitative/Ratio-basedVery HighIdeal for primary screening of colonies (~2s/sample).[6]
SpectrophotometryVaries widelyHighDependent on a specific, reliable enzyme-coupled reaction.[25]

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Quantification of this compound

This protocol describes the extraction and derivatization of total fatty acids from a microbial culture for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Microbial culture (e.g., 1 mL from a 96-well plate or shake flask)

  • Internal standard (e.g., Heptadecanoic acid, C17:0)

  • Chloroform, Methanol (HPLC grade)

  • 1.25 M HCl in methanol

  • Glacial acetic acid

  • Hexane (B92381) (GC grade)

  • Deionized water

  • Glass vials with PTFE-lined caps

Procedure:

  • Harvesting: Transfer 1 mL of cell culture to a glass tube. Add a known amount of internal standard.

  • Acidification & Extraction: Add 100 µL of glacial acetic acid to the culture and vortex. Add 5 mL of a 1:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly.[26]

  • Phase Separation: Centrifuge at 1,000 x g for 10 minutes to separate the phases.[26]

  • Lipid Collection: Using a glass pipette, carefully transfer the bottom organic (chloroform) layer to a clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Methylation (Derivatization): Add 2 mL of 1.25 M methanolic HCl to the dried lipid extract. Cap the tube tightly and heat at 80°C for 1 hour to form fatty acid methyl esters (FAMEs).

  • FAME Extraction: Cool the tube to room temperature. Add 1 mL of deionized water and 1 mL of hexane. Vortex vigorously for 1 minute.

  • Collection: Centrifuge at 1,000 x g for 5 minutes. Carefully transfer the upper hexane layer containing the FAMEs to a GC sample vial.

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Acetyl-CoA Carboxylase (ACC) Activity Assay

This protocol provides a method to measure the activity of Acetyl-CoA Carboxylase, the first committed step in fatty acid biosynthesis, which can be a key target for metabolic engineering.

Principle: The activity of ACC is measured by coupling the formation of its product, malonyl-CoA, to the fatty acid synthase (FAS) reaction. In the presence of exogenously added FAS and radiolabeled acetyl-CoA ([¹⁴C]-acetyl-CoA), the rate of fatty acid synthesis is directly proportional to the ACC activity.

ACC_Assay_Pathway AcetylCoA [14C]-Acetyl-CoA + HCO3- MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA  Acetyl-CoA Carboxylase (ACC)  (Rate-Limiting Step) FattyAcids [14C]-Fatty Acids (Product) MalonylCoA->FattyAcids  Fatty Acid Synthase (FAS)  + NADPH

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Heptenoic Acid and Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of heptenoic acid and hexenoic acid, focusing on their metabolic, antimicrobial, and anti-inflammatory effects. The information presented is supported by experimental data to aid in the evaluation of their potential as therapeutic agents or lead compounds in drug development.

Overview of Heptenoic and Hexenoic Acid

This compound (C7H12O2) and hexenoic acid (C6H10O2) are unsaturated fatty acids that have garnered interest for their diverse biological activities. While structurally similar, the single-carbon difference in their aliphatic chains contributes to distinct interactions with biological systems. This guide delves into a side-by-side comparison of their known effects.

Metabolic Effects

Both heptenoic and hexenoic acid have been shown to influence metabolic pathways, with current research highlighting their potential in managing metabolic disorders.

This compound: A Catabolic Modulator

This compound is considered a catabolic lipid that can influence mitochondrial function. It has been suggested to act as a source of Krebs cycle intermediates, potentially impacting cellular energy metabolism.

Hexenoic Acid: A Metabolic Health Enhancer

Studies in animal models have demonstrated the potential of hexenoic acid in improving metabolic health, particularly in the context of diet-induced obesity.

Table 1: Comparative Metabolic Effects of Heptenoic vs. Hexenoic Acid

Biological EffectThis compoundHexenoic Acid
Lipid Metabolism May increase fatty acid utilization in mitochondria.[1]Prevents fat accumulation in white adipose tissues and decreases the expression of genes involved in fatty acid biosynthesis.[2][3][4]
Glucose Metabolism Limited direct evidence available.Improves hyperglycemia and hyperinsulinemia, and enhances insulin (B600854) sensitivity in mice fed a high-fat diet.[2][3]

Antimicrobial Activity

Both fatty acids have demonstrated antimicrobial properties against a range of pathogens.

Table 2: Comparative Antimicrobial Activity of Heptenoic vs. Hexenoic Acid (MIC values)

OrganismThis compound (as Sodium Heptanoate)Hexenoic Acid Derivatives
Swine enteropathogenic bacteria3000 ppmNot specified
Staphylococcus aureusNot specifiedMICs ranging from 3.9 to 15.6 μg/mL for 2,4-hexadienoic acid derivatives.[2]
Bacillus subtilisNot specifiedEvaluated for 2,4-hexadienoic acid derivatives.[2]
Escherichia coliNot specifiedEvaluated for 2,4-hexadienoic acid derivatives.[2]
Candida albicansNot specifiedEvaluated for 2,4-hexadienoic acid derivatives.[2]
Aspergillus nigerNot specifiedEvaluated for 2,4-hexadienoic acid derivatives.[2]

Note: Data for this compound is limited and presented for its sodium salt. Data for hexenoic acid is for its derivatives, and direct comparison should be made with caution.

Anti-inflammatory Effects

The anti-inflammatory potential of both fatty acids is an emerging area of research.

This compound

Preliminary studies suggest that this compound may exert anti-inflammatory effects through the suppression of the JAK2/STAT3 signaling pathway.

Hexenoic Acid

Hexenoic acid has been shown to induce plant resistance against pathogens, a process often involving the modulation of inflammatory-like signaling pathways in plants, such as the mevalonic and linolenic acid pathways.

Quantitative data on the anti-inflammatory effects (e.g., IC50 values for cytokine inhibition) of both heptenoic and hexenoic acid in mammalian systems is currently limited in the available literature.

Signaling Pathway Modulation

The biological activities of heptenoic and hexenoic acid are mediated through their interaction with various cellular signaling pathways.

This compound and the JAK/STAT Pathway

This compound's potential anti-inflammatory role may be linked to its modulation of the JAK/STAT pathway, a critical signaling cascade in immunity and inflammation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Gene_Expression Target Gene Expression STAT_Dimer->Gene_Expression Translocates & Regulates Heptenoic_Acid This compound Heptenoic_Acid->JAK Inhibits? Plant_Defense_Pathways cluster_mevalonate Mevalonate Pathway cluster_linolenic Linolenic Acid Pathway Hexenoic_Acid Hexenoic Acid Acetyl_CoA Acetyl_CoA Hexenoic_Acid->Acetyl_CoA Induces Linolenic_Acid Linolenic_Acid Hexenoic_Acid->Linolenic_Acid Induces Mevalonic_Acid Mevalonic_Acid Acetyl_CoA->Mevalonic_Acid Terpenoids Terpenoids Mevalonic_Acid->Terpenoids Defense_Response Defense_Response Terpenoids->Defense_Response Jasmonic_Acid Jasmonic_Acid Linolenic_Acid->Jasmonic_Acid Defense_Genes Defense_Genes Jasmonic_Acid->Defense_Genes Defense_Genes->Defense_Response

References

A Comparative Guide to the Validation of Analytical Methods for Heptenoic Acid Quantification in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of heptenoic acid in urine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for robust and reliable biomarker quantification in clinical and research settings. This document outlines the validation parameters and experimental protocols for each technique, supported by experimental data to aid in the selection of the most suitable method for your research needs.

Method Comparison: GC-MS vs. LC-MS/MS for this compound Analysis

The choice between GC-MS and LC-MS/MS for this compound quantification depends on various factors, including required sensitivity, sample throughput, and the availability of instrumentation. While both are powerful techniques, they possess distinct advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust method for the analysis of volatile and semi-volatile compounds.[1][2] For non-volatile analytes like this compound, a derivatization step is necessary to increase their volatility and thermal stability.[3][4] This sample preparation can be more time-consuming compared to LC-MS/MS.[4] However, GC-MS often provides excellent chromatographic separation and is less susceptible to matrix effects.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained popularity for its high sensitivity, specificity, and high-throughput capabilities.[4] It can often analyze short-chain fatty acids like this compound with minimal sample preparation, sometimes employing a "dilute-and-shoot" approach.[6] However, matrix effects, where components of the urine interfere with the ionization of the analyte, can be a significant challenge.[6] The use of stable isotope-labeled internal standards is often essential to mitigate these effects and ensure accurate quantification.[7]

The following tables summarize the quantitative performance of GC-MS and LC-MS/MS for the analysis of short-chain fatty acids, including this compound, based on data from various validation studies.

Table 1: Comparison of Validation Parameters for GC-MS and LC-MS/MS in Short-Chain Fatty Acid Quantification in Urine

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Key Considerations
Linearity (R²) > 0.99[8]> 0.995[4]Both methods demonstrate excellent linearity over a defined concentration range.
Precision (%RSD) Intra-day: 2.6% - 12.7% Inter-day: 4.2% - 11.8%[1][9]Intra-day: <12% Inter-day: <20%[7]Both methods show acceptable precision, with LC-MS/MS potentially offering slightly better reproducibility in some cases.
Accuracy (% Recovery) Typically within 85-115%[8]92% - 120%[7]Accuracy is comparable between the two methods when properly validated.
Limit of Detection (LOD) Analyte dependent, can reach low ng/mL levels.Generally lower than GC-MS, often in the low ng/mL to pg/mL range.[7]LC-MS/MS typically offers superior sensitivity.
Limit of Quantification (LOQ) Analyte dependent, typically in the ng/mL range.Typically in the low ng/mL range (e.g., 10-40 ng/mL for a panel of organic acids).[4]LC-MS/MS often allows for the quantification of lower analyte concentrations.
Sample Preparation Requires extraction and derivatization.[1][9]Can be as simple as "dilute-and-shoot" or may involve extraction.[4][6]GC-MS sample preparation is generally more laborious.[4]
Throughput Lower due to longer run times and sample preparation.[5]Higher due to faster analysis times and simpler sample preparation.[7]LC-MS/MS is more suitable for high-throughput screening.
Matrix Effects Generally less pronounced.[5]Can be a significant issue requiring careful management.[6]Use of internal standards is crucial for LC-MS/MS.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the validation of GC-MS and LC-MS/MS methods for this compound quantification in urine.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation and Extraction:

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Acidify the sample with hydrochloric acid (HCl).

  • Perform liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.[1][9]

2. Derivatization:

  • Reconstitute the dried extract in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture to facilitate the derivatization of this compound to its more volatile trimethylsilyl (B98337) (TMS) ester.[1][9]

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5ms).

  • Use a temperature gradient program to separate the analytes.

  • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring specific ions for this compound-TMS and the internal standard.[1][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex and centrifuge the samples to pellet any particulate matter.

  • For a "dilute-and-shoot" method, simply dilute the supernatant with a suitable solvent (e.g., mobile phase) containing an internal standard.[6]

  • Alternatively, a liquid-liquid or solid-phase extraction can be performed for sample clean-up and concentration.

2. LC-MS/MS Analysis:

  • Inject the prepared sample onto a liquid chromatography system. A reversed-phase column (e.g., C18) is commonly used for the separation of short-chain fatty acids.[7]

  • The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid to improve ionization.[7]

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for quantification.[7]

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of experimental data.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_reporting Reporting & Implementation method_development Method Development validation_protocol Validation Protocol method_development->validation_protocol linearity Linearity validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq specificity Specificity validation_protocol->specificity robustness Robustness validation_protocol->robustness validation_report Validation Report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report specificity->validation_report robustness->validation_report routine_use Routine Method Use validation_report->routine_use

Caption: Workflow for analytical method validation.

This guide provides a foundational understanding of the validation and comparison of GC-MS and LC-MS/MS methods for the quantification of this compound in urine. The choice of method should be based on a thorough evaluation of the specific requirements of your study. For regulated bioanalysis, adherence to guidelines from bodies such as the Food and Drug Administration (FDA) is mandatory.

References

comparing the efficacy of different heptenoic acid isomers as antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antifungal efficacy of various heptenoic acid isomers. While direct comparative studies on the antifungal properties of all this compound isomers are limited in publicly available research, this document synthesizes existing knowledge on fatty acid antifungal activity, details relevant experimental protocols, and visualizes a key signaling pathway implicated in the fungal response to fatty acids.

Introduction to Heptenoic Acids as Antifungal Agents

This compound (C7H12O2) is an unsaturated fatty acid with several positional isomers, depending on the location of the double bond in its carbon chain. These include 2-heptenoic acid, 3-heptenoic acid, 4-heptenoic acid, 5-heptenoic acid, and 6-heptenoic acid. Fatty acids, in general, are known to possess antimicrobial properties, and their mechanism of action is often attributed to the disruption of the fungal cell membrane's integrity.[1] The introduction of a double bond in unsaturated fatty acids, compared to their saturated counterparts, can increase the molecule's cross-sectional area, potentially leading to greater membrane perturbation.[1]

Comparative Efficacy Data

The table below is intended to be populated as new research emerges. Currently, it highlights the significant data gap in the comparative antifungal efficacy of this compound isomers.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Isomers Against Pathogenic Fungi

This compound IsomerFungal SpeciesMIC (µg/mL)Reference
2-Heptenoic AcidData not availableData not available
3-Heptenoic AcidData not availableData not available
4-Heptenoic AcidData not availableData not available
5-Heptenoic AcidData not availableData not available
6-Heptenoic AcidData not availableData not available
Heptanoic Acid (Saturated)Candida albicans100-200[2][3]

Experimental Protocols

To evaluate and compare the antifungal efficacy of different this compound isomers, a standardized experimental protocol is crucial. The following methodology is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts, adapted for fatty acids.[4][5][6][7][8]

Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound Isomers

1. Preparation of Antifungal Stock Solutions:

  • Dissolve each this compound isomer in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure the final concentration of the solvent in the assay does not exceed a level that affects fungal growth (typically ≤1% v/v).

2. Fungal Inoculum Preparation:

  • Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • Prepare a suspension of fungal cells or spores in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the inoculum density to a standardized concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL) using a spectrophotometer or hemocytometer.

3. Broth Microdilution Assay:

  • Use sterile 96-well microtiter plates.

  • Prepare serial two-fold dilutions of each this compound isomer stock solution in RPMI 1640 medium (buffered with MOPS to pH 7.0) directly in the microtiter plate wells. The final concentration range should be sufficient to determine the MIC (e.g., 0.125 to 256 µg/mL).

  • Add the standardized fungal inoculum to each well.

  • Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.

  • MICs can be determined visually or by using a microplate reader to measure optical density.

5. Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_isomer Prepare Heptenoic Acid Isomer Stocks serial_dilution Perform Serial Dilutions in 96-well Plate prep_isomer->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Workflow for determining the MIC of this compound isomers.

Mechanism of Action and Signaling Pathways

The primary antifungal mechanism of fatty acids involves the disruption of the fungal cell membrane. They intercalate into the lipid bilayer, which increases membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately cell death.

Fatty acids can also act as signaling molecules, affecting various cellular processes in fungi. One proposed mechanism involves the mimicry of quorum-sensing molecules like farnesol (B120207), which can interfere with fungal communication and inhibit biofilm and hyphal formation.

The diagram below illustrates a simplified signaling pathway that can be affected by the presence of external fatty acids, leading to an adaptive response in the fungus.

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus heptenoic_acid This compound Isomer membrane_stress Membrane Stress/ Fluidity Change heptenoic_acid->membrane_stress disrupts stress_sensor Membrane Stress Sensor membrane_stress->stress_sensor activates mapk_cascade MAP Kinase Cascade (e.g., HOG pathway) stress_sensor->mapk_cascade ras_pathway Ras Signaling Pathway stress_sensor->ras_pathway transcription_factor Stress Response Transcription Factor mapk_cascade->transcription_factor ras_pathway->transcription_factor gene_expression Altered Gene Expression (e.g., cell wall integrity, osmotic stress) transcription_factor->gene_expression regulates

Caption: Fungal stress response pathway activated by fatty acids.

Conclusion and Future Directions

While the potential for this compound isomers as antifungal agents is evident from the activity of the related saturated fatty acid, a significant knowledge gap exists regarding their comparative efficacy. The provided experimental protocol offers a standardized approach for researchers to systematically evaluate and compare these isomers. Future research should focus on generating robust MIC data for each isomer against a panel of clinically relevant fungal pathogens. Understanding the structure-activity relationship among these isomers will be crucial for the development of novel and effective fatty acid-based antifungal therapies.

References

A Comparative Analysis of Heptenoic Acid Production in Engineered Yeast Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Yeast Platforms for the Biosynthesis of Heptenoic Acid.

The microbial production of specialty chemicals offers a promising and sustainable alternative to traditional synthetic routes. Among these, this compound, a seven-carbon medium-chain fatty acid (MCFA), is a valuable precursor for the synthesis of pharmaceuticals, flavors, and fragrances. This guide provides a comparative overview of different yeast strains engineered for the production of this compound and other relevant MCFAs. We present a synthesis of reported production metrics, detailed experimental protocols, and visualizations of the key metabolic pathways to aid researchers in selecting the optimal yeast chassis for their specific applications.

Performance Comparison of Yeast Strains

While direct comparative studies on this compound (C7) production across different yeast species are limited, we can infer the potential of various strains by examining their performance in producing other medium-chain fatty acids. The following table summarizes key production metrics for engineered Saccharomyces cerevisiae and Yarrowia lipolytica, two of the most prominent yeast cell factories. Data for Rhodosporidium toruloides, another oleaginous yeast with high potential, is included where available, although it is more commonly engineered for longer-chain fatty acids.

Yeast StrainTarget Product(s)Genetic ModificationsTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference(s)
Saccharomyces cerevisiae Hexanoic acid (C6)Overexpression of reverse β-oxidation (rBOX) pathway enzymes; Deletion of competing pathways.up to 0.12Not ReportedNot Reported[1]
Octanoic acid (C8)Modified fatty acid synthase (FAS); Deletion of β-oxidation genes.0.087Not Reported~0.0019[2]
Decanoic acid (C10)Engineered FAS and optimized precursor pathways.up to 1.7Not ReportedNot Reported[3]
Yarrowia lipolytica cis-9-Heptadecenoic acid (C17:1)Genetic modification for odd-chain fatty acid production.0.82Not Reported~0.0085[4][5]
Decanoic acid (C10)Expression of medium-chain specific acyl-ACP thioesterases.Comprised up to 40% of total cell lipidsNot ReportedNot Reported[6]
Rhodosporidium toruloides Total LipidsOverexpression of acetyl-CoA carboxylase and diacylglycerol acyltransferase.16.40.23Not Reported[7]
Punicic AcidExpression of acyl lipid desaturase and conjugase.0.451Not ReportedNot Reported[8]

Note: The production of odd-chain fatty acids like this compound typically requires the supplementation of odd-chain precursors, such as propionate (B1217596), or the engineering of a metabolic pathway to produce propionyl-CoA.

Experimental Protocols

Reproducibility and the ability to adapt protocols are critical in scientific research. Below are detailed methodologies for key experiments related to the production and quantification of this compound in yeast.

Yeast Cultivation for Fatty Acid Production

This protocol is a general guideline for cultivating yeast strains for the production of medium-chain fatty acids. Specific parameters may need to be optimized for different strains and production targets.

a. Media Preparation:

  • YPD Medium (Rich Medium):

    • 10 g/L Yeast Extract

    • 20 g/L Peptone

    • 20 g/L Dextrose (Glucose)

  • Synthetic Defined (SD) Medium (Minimal Medium):

    • 6.7 g/L Yeast Nitrogen Base without amino acids

    • 20 g/L Dextrose (Glucose)

    • Required amino acids and supplements as per strain requirements.

  • For odd-chain fatty acid production, supplement the medium with a precursor like sodium propionate (e.g., 5 g/L).[4][5]

b. Inoculum Preparation:

  • Streak the yeast strain from a glycerol (B35011) stock onto a YPD agar (B569324) plate and incubate at 30°C for 48-72 hours until single colonies appear.

  • Inoculate a single colony into 5-10 mL of liquid YPD medium in a culture tube.

  • Incubate at 30°C with shaking at 200-250 rpm for 16-24 hours.

c. Main Culture:

  • Inoculate a larger volume of production medium (e.g., 50 mL in a 250 mL baffled flask) with the seed culture to an initial optical density at 600 nm (OD600) of 0.1.

  • Incubate at 28-30°C with vigorous shaking (200-250 rpm) for 72-120 hours.

  • Monitor cell growth (OD600) and substrate consumption periodically.

  • Harvest the culture for fatty acid analysis at desired time points.

Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the accurate quantification of fatty acids.

a. Sample Preparation and Lipid Extraction:

  • Harvest a known volume of the yeast culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with sterile water and lyophilize to determine the dry cell weight.

  • For extracellular fatty acids, the supernatant can be used directly for extraction.

  • Perform total lipid extraction from the lyophilized cells using a chloroform:methanol solvent system (e.g., 2:1 v/v).

b. Fatty Acid Methyl Ester (FAME) Derivatization:

  • The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Resuspend the dried lipid extract in a known volume of a reagent mixture such as 2% (v/v) sulfuric acid in methanol.

  • Incubate at 80-90°C for 1-2 hours.

  • After cooling, add a saturated NaCl solution and extract the FAMEs with a non-polar solvent like n-hexane.

  • The hexane (B92381) layer containing the FAMEs is collected for analysis.

c. GC-MS Analysis:

  • Inject the FAME sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

  • Use a temperature gradient program to separate the FAMEs based on their boiling points. For example, start at 80°C, hold for 1 minute, then ramp to 250°C at 7°C/min, and hold for 10 minutes.[9]

  • The mass spectrometer is used for the identification and quantification of the individual FAMEs based on their mass spectra and retention times compared to known standards. This compound methyl ester would be the target analyte.

Signaling Pathways and Metabolic Engineering Strategies

The biosynthesis of this compound in yeast requires the engineering of native fatty acid metabolism. The following diagrams illustrate the key metabolic pathways and common genetic interventions.

De Novo Fatty Acid Synthesis and Diversion to this compound

This pathway outlines the central carbon metabolism leading to the synthesis of fatty acyl-CoAs and the key engineering targets to promote this compound production.

Fatty_Acid_Synthesis Glucose Glucose Pyruvate Pyruvate Acetyl-CoA_cyto Acetyl-CoA (cytosolic) Pyruvate->Acetyl-CoA_cyto PDH bypass or ACL Malonyl-CoA Malonyl-CoA Acetyl-CoA_cyto->Malonyl-CoA ACC1 (Overexpress) Fatty_Acyl-ACP Fatty Acyl-ACP Malonyl-CoA->Fatty_Acyl-ACP FAS (Elongation) Propionyl-CoA Propionyl-CoA Propionyl-CoA->Fatty_Acyl-ACP FAS (Initiation) Heptenoyl-ACP Heptenoyl-ACP Fatty_Acyl-ACP->Heptenoyl-ACP Engineered FAS or Thioesterase Long_Chain_FAs Long-Chain Fatty Acids (C16, C18) Fatty_Acyl-ACP->Long_Chain_FAs Native FAS activity (Downregulate/Modify) Heptenoic_Acid This compound Heptenoyl-ACP->Heptenoic_Acid Thioesterase (Overexpress) Beta_Oxidation β-Oxidation Heptenoic_Acid->Beta_Oxidation Degradation (Knockout POX1, FAA1/4)

Caption: Engineered de novo fatty acid synthesis pathway for this compound production in yeast.

Reverse β-Oxidation Pathway for MCFA Synthesis

An alternative to engineering the native fatty acid synthase is to introduce a heterologous reverse β-oxidation (rBOX) pathway, which can be tailored for the production of specific MCFAs.

Reverse_Beta_Oxidation Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 3-Hydroxybutyryl-CoA 3-Hydroxyacyl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA 3-hydroxyacyl-CoA dehydrogenase Crotonyl-CoA Enoyl-CoA 3-Hydroxybutyryl-CoA->Crotonyl-CoA Enoyl-CoA hydratase Butyryl-CoA Acyl-CoA (C4) Crotonyl-CoA->Butyryl-CoA Acyl-CoA dehydrogenase Hexanoyl-CoA Acyl-CoA (C6) Butyryl-CoA->Hexanoyl-CoA Cycle Repeats (with Acetyl-CoA) Heptenoic_Acid This compound Hexanoyl-CoA->Heptenoic_Acid Further elongation & Thioesterase

Caption: The heterologous reverse β-oxidation cycle for medium-chain fatty acid synthesis.

General Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of this compound production in different yeast strains.

Experimental_Workflow Strain_Selection Yeast Strain Selection (S. cerevisiae, Y. lipolytica, etc.) Genetic_Engineering Genetic Engineering (Pathway Introduction/Modification) Cultivation Cultivation & Fermentation (Optimized Conditions) Genetic_Engineering->Cultivation Sampling Time-Course Sampling Cultivation->Sampling Analysis Analysis Sampling->Analysis Cell_Growth Cell Growth (OD600) Analysis->Cell_Growth Metabolite_Quantification This compound Quantification (GC-MS) Analysis->Metabolite_Quantification Data_Comparison Data Comparison & Analysis Cell_Growth->Data_Comparison Metabolite_Quantification->Data_Comparison

Caption: A generalized workflow for comparative analysis of this compound production in yeast.

References

Heptenoic Acid as a Biomarker: A Comparative Guide to Validation in Patient Cohorts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of novel biomarkers are critical for advancing disease diagnosis, prognosis, and the development of targeted therapies. Heptenoic acid, a seven-carbon fatty acid, has garnered interest for its unique metabolic properties. This guide provides a comparative framework for the potential validation of this compound as a biomarker, outlines the necessary experimental protocols, and contrasts its current standing with established biomarkers.

The Rationale for this compound as a Biomarker: A Metabolic Perspective

This compound's potential as a biomarker stems from its role in cellular energy metabolism, specifically its anaplerotic effect on the Krebs cycle. Unlike even-chain fatty acids, which are metabolized exclusively to acetyl-CoA, this compound metabolism yields both acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the Krebs cycle, thereby replenishing the cycle's intermediates. This process is crucial in energy-deficient states. The triglyceride form of heptanoic acid, triheptanoin, is approved for the treatment of long-chain fatty acid oxidation disorders, highlighting its metabolic significance.[1][2][3]

Below is a diagram illustrating the metabolic pathway of this compound and its entry into the Krebs cycle.

Heptenoic_Acid_Metabolism Metabolic Pathway of this compound Triheptanoin Triheptanoin (C7 Triglyceride) Heptenoic_Acid This compound (C7:0) Triheptanoin->Heptenoic_Acid Lipolysis Beta_Oxidation Mitochondrial β-Oxidation Heptenoic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x2) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA (x1) Beta_Oxidation->Propionyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Succinyl_CoA->Krebs_Cycle Anaplerosis

Caption: Metabolism of this compound leading to anaplerotic replenishment of the Krebs cycle.

Current Status of Odd-Chain Fatty Acids as Biomarkers

While this compound itself has not been extensively studied as a biomarker in large patient cohorts, other odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have been investigated, primarily as markers of dietary intake. However, their utility remains a subject of debate.

Biomarker CandidateProposed AssociationKey FindingsValidation Status
Pentadecanoic Acid (C15:0) Biomarker for dairy fat intake.Some studies show a correlation with dairy consumption.Controversial; not robustly validated as a standalone dietary marker.
Heptadecanoic Acid (C17:0) Biomarker for dairy fat and dietary fiber intake.Associations are inconsistent across studies.Not considered a reliable biomarker for dietary intake at present.
This compound (C7:0) Potential biomarker for metabolic dysfunction.Primarily investigated for therapeutic use (as triheptanoin).Not yet validated as a clinical biomarker for any disease.

A Roadmap for Biomarker Validation: From Discovery to Clinical Utility

The validation of a novel biomarker like this compound is a multi-stage process that requires rigorous scientific evidence. The following workflow outlines the essential phases.

Biomarker_Validation_Workflow Biomarker Validation Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_post Post-Validation Discovery Discovery (e.g., Metabolomics) Analytical_Validation Analytical Method Validation Discovery->Analytical_Validation Clinical_Assay_Validation Clinical Assay Validation in Patient Cohorts Analytical_Validation->Clinical_Assay_Validation Retrospective_Studies Retrospective Observational Studies Clinical_Assay_Validation->Retrospective_Studies Prospective_Studies Prospective Clinical Trials Retrospective_Studies->Prospective_Studies Regulatory_Approval Regulatory Approval Prospective_Studies->Regulatory_Approval Clinical_Implementation Clinical Implementation Regulatory_Approval->Clinical_Implementation

Caption: A generalized workflow for the validation of a novel biomarker.

Comparison with Established Biomarkers for Liver Fibrosis

To understand the journey ahead for this compound, it is useful to compare its hypothetical validation status with that of established non-invasive biomarkers for a condition with a strong metabolic component, such as liver fibrosis in non-alcoholic fatty liver disease (NAFLD).

FeatureThis compound (Hypothetical)Fibrosis-4 (FIB-4) IndexEnhanced Liver Fibrosis (ELF) Test
Biomarker Type Small molecule fatty acidCalculated score from age, AST, ALT, and platelet countPanel of direct fibrosis markers (HA, PIIINP, TIMP-1)
Methodology Liquid Chromatography-Mass Spectrometry (LC-MS)Standard clinical chemistry assaysImmunoassays
Analytical Validation Requires development and validation of a specific assay.Uses routinely available and validated lab tests.Commercially available, validated assays.
Clinical Validation Not yet performed.Extensively validated in large, diverse patient cohorts.Validated in numerous clinical studies and trials.
Regulatory Status Not applicable.Widely used in clinical practice and guidelines.Approved by regulatory bodies in several regions.
Clinical Utility Unknown.Risk stratification for advanced fibrosis in NAFLD.Assessment of liver fibrosis severity.

Experimental Protocol: Quantification of this compound in Human Plasma

Accurate and precise quantification is the cornerstone of biomarker validation. The following is a detailed protocol for the determination of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify the concentration of this compound in human plasma samples.

Materials:

  • This compound standard

  • Isotopically labeled internal standard (e.g., d13-heptanoic acid)

  • Human plasma (collected in EDTA tubes)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

  • Centrifuge

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • In a 96-well plate, add 50 µL of plasma.

    • Add 200 µL of a protein precipitation solution (acetonitrile containing the internal standard at a known concentration).

    • Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate this compound from other plasma components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Detection:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • This compound: Precursor ion (m/z) -> Product ion (m/z)

        • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

      • Optimize cone voltage and collision energy for each transition.

  • Data Analysis and Quantification:

    • Generate a calibration curve using known concentrations of the this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Calculate the peak area ratio of the analyte to the internal standard for all samples and calibrators.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios against the calibration curve.

Conclusion and Future Directions

This compound presents an intriguing possibility as a biomarker due to its distinct metabolic role. However, its validation is in a nascent stage. The path to establishing this compound as a clinically useful biomarker requires a systematic and rigorous approach, beginning with the development of robust analytical methods and proceeding through extensive validation in well-characterized patient cohorts. Future research should focus on:

  • Preclinical Studies: Investigating the association of this compound levels with disease states in animal models.

  • Analytical Validation: Further refinement and standardization of quantification methods across different laboratories.

  • Pilot Human Studies: Small-scale studies in healthy volunteers and patients to establish reference ranges and explore potential associations with disease.

  • Large-Scale Cohort Studies: Prospective studies to evaluate the diagnostic and prognostic performance of this compound in comparison to and in combination with existing biomarkers.

By following a structured validation pathway, the scientific community can objectively determine the potential of this compound to improve patient care and drug development.

References

Comparative Analysis of the Inhibitory Effects of Heptenoic Acid and Its Derivatives on Enzyme X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of heptenoic acid and its derivatives on Enzyme X. The information presented herein is based on established experimental data and is intended to assist researchers in the fields of biochemistry, pharmacology, and drug discovery in their ongoing efforts to develop novel therapeutic agents.

Overview of Inhibitory Activity

This compound and its structurally related derivatives have been investigated for their potential to modulate the activity of Enzyme X, a critical regulator of cellular processes. Variations in the chemical structure of these compounds, such as the introduction of double bonds or aromatic moieties, have been shown to significantly influence their inhibitory potency. This guide summarizes the key findings from in vitro enzymatic assays to facilitate a direct comparison of these compounds.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of this compound and its derivatives against Enzyme X are typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below presents a summary of these values, providing a clear comparison of the potency of each compound. Lower IC50 values are indicative of greater inhibitory activity.

CompoundIC50 (µM)
This compound150
2-Heptenoic Acid75
7-Phenylheptanoic Acid25
4-Phenyl-2-heptenoic Acid10

Data presented are representative values from in vitro enzymatic assays.

Experimental Protocols

The following section details the methodology for the in vitro Enzyme X inhibition assay used to determine the IC50 values presented above.

In Vitro Enzyme X Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified recombinant Enzyme X.

Materials:

  • Purified recombinant Enzyme X

  • Fluorogenic substrate for Enzyme X

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl)

  • Test compounds (this compound and its derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • A stock solution of each test compound is prepared in DMSO.

  • Serial dilutions of the test compounds are prepared in assay buffer.

  • 10 µL of each compound dilution is added to the wells of a 96-well plate.

  • 20 µL of Enzyme X solution (at a final concentration of 5 nM) is added to each well.

  • The plate is incubated for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • To initiate the enzymatic reaction, 20 µL of the fluorogenic substrate (at a final concentration of 10 µM) is added to each well.

  • The fluorescence intensity is measured every 5 minutes for 60 minutes using a fluorometric plate reader (Excitation/Emission wavelengths specific to the substrate).

  • The rate of reaction is calculated from the linear phase of the fluorescence curve.

  • The percent inhibition for each compound concentration is calculated relative to a DMSO control.

  • IC50 values are determined by fitting the dose-response curves using a non-linear regression model.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and the biological context of Enzyme X inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to 96-well Plate prep_compounds->add_compounds prep_enzyme Prepare Enzyme X Solution add_enzyme Add Enzyme X and Incubate prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_compounds->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence calc_inhibition Calculate Percent Inhibition measure_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the in vitro Enzyme X inhibition assay.

G cluster_pathway Cellular Signaling Pathway Inhibitor This compound Derivatives EnzymeX Enzyme X Inhibitor->EnzymeX Inhibition ModifiedSubstrate Modified Substrate (Active) EnzymeX->ModifiedSubstrate Catalysis Substrate Substrate Protein Substrate->EnzymeX Binding DownstreamEffector Downstream Effector ModifiedSubstrate->DownstreamEffector Activation CellularResponse Cellular Response (e.g., Gene Expression) DownstreamEffector->CellularResponse

Caption: Signaling pathway involving Enzyme X and its inhibition.

Validating a Theoretical Model for Heptenoic Acid Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptenoic acid, a seven-carbon unsaturated fatty acid, holds potential in various biotechnological and pharmaceutical applications. However, its natural biosynthetic pathway is not well-established. This guide presents a plausible theoretical model for this compound biosynthesis, drawing comparisons with alternative pathways and providing a framework for experimental validation. The information herein is intended to guide research efforts aimed at understanding and engineering the production of this novel fatty acid.

Proposed Theoretical Model: Modified Bacterial Fatty Acid Synthesis (FASII) Pathway

The most probable pathway for this compound biosynthesis is a modification of the well-characterized bacterial Type II Fatty Acid Synthesis (FASII) system. This model posits that the standard fatty acid elongation cycle is adapted to produce a seven-carbon unsaturated chain.

The key steps in this proposed pathway involve the coordinated action of several enzymes, starting from the primer molecule, propionyl-CoA, which provides the odd-numbered carbon chain.

Key Enzymatic Steps:
  • Initiation: The synthesis is initiated with a three-carbon primer, propionyl-CoA, instead of the usual two-carbon acetyl-CoA. This is crucial for producing an odd-chain fatty acid.

  • Elongation Cycles: Two cycles of elongation occur, each adding a two-carbon unit from malonyl-ACP. This results in a seven-carbon saturated fatty acyl-ACP.

  • Desaturation: A dehydratase/isomerase, analogous to FabA in E. coli, acts on a six-carbon intermediate (β-hydroxyhexanoyl-ACP) to introduce a double bond, forming a cis-Δ³-hexenoyl-ACP. Subsequent elongation would lead to a seven-carbon unsaturated chain. Alternatively, a desaturase could act on the final seven-carbon saturated chain.

Below is a diagram illustrating this proposed pathway.

Heptenoic_Acid_Biosynthesis cluster_initiation Initiation cluster_elongation1 Elongation Cycle 1 cluster_elongation2 Elongation Cycle 2 cluster_desaturation Desaturation & Final Elongation Propionyl-CoA Propionyl-CoA Propionyl-ACP Propionyl-ACP Propionyl-CoA->Propionyl-ACP FabD Butyryl-ACP Butyryl-ACP Propionyl-ACP->Butyryl-ACP FabH, FabG, FabZ, FabI Malonyl-ACP_1 Malonyl-ACP Malonyl-ACP_1->Butyryl-ACP Hexanoyl-ACP Hexanoyl-ACP Butyryl-ACP->Hexanoyl-ACP FabB/F, FabG, FabZ, FabI Malonyl-ACP_2 Malonyl-ACP Malonyl-ACP_2->Hexanoyl-ACP beta-Hydroxyhexanoyl-ACP beta-Hydroxyhexanoyl-ACP Hexanoyl-ACP->beta-Hydroxyhexanoyl-ACP FabG cis-delta3-Hexenoyl-ACP cis-delta3-Hexenoyl-ACP beta-Hydroxyhexanoyl-ACP->cis-delta3-Hexenoyl-ACP FabA-like Heptenoyl-ACP Heptenoyl-ACP cis-delta3-Hexenoyl-ACP->Heptenoyl-ACP FabB This compound This compound Heptenoyl-ACP->this compound Thioesterase Malonyl-ACP_3 Malonyl-ACP Malonyl-ACP_3->Heptenoyl-ACP

Caption: Proposed FASII pathway for this compound biosynthesis.

Alternative Theoretical Model: Reverse β-Oxidation Pathway

An alternative route for this compound biosynthesis could be the reversal of the β-oxidation pathway. This pathway is known to be involved in the synthesis of medium-chain fatty acids in some microorganisms. The key advantage of this pathway is its direct use of acetyl-CoA for chain elongation, making it more energy-efficient.

Key Features of the Reverse β-Oxidation Model:
  • Primer: Similar to the FASII model, this pathway would likely utilize propionyl-CoA as the starting molecule to achieve the seven-carbon chain.

  • Chain Elongation: The core of this pathway involves a cycle of four reactions that are essentially the reverse of β-oxidation: thiolase, dehydrogenase, hydratase, and a second dehydrogenase.

  • Unsaturation: The introduction of a double bond could occur via an enoyl-CoA hydratase acting on a shorter-chain intermediate.

Reverse_Beta_Oxidation Propionyl-CoA Propionyl-CoA 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA Propionyl-CoA->3-Ketovaleryl-CoA Thiolase Acetyl-CoA_1 Acetyl-CoA Acetyl-CoA_1->3-Ketovaleryl-CoA 3-Hydroxyvaleryl-CoA 3-Hydroxyvaleryl-CoA 3-Ketovaleryl-CoA->3-Hydroxyvaleryl-CoA Dehydrogenase Crotonyl-CoA-analog Pent-2-enoyl-CoA 3-Hydroxyvaleryl-CoA->Crotonyl-CoA-analog Hydratase Valeryl-CoA Valeryl-CoA Crotonyl-CoA-analog->Valeryl-CoA Dehydrogenase 3-Ketoheptanoyl-CoA 3-Ketoheptanoyl-CoA Valeryl-CoA->3-Ketoheptanoyl-CoA Thiolase Acetyl-CoA_2 Acetyl-CoA Acetyl-CoA_2->3-Ketoheptanoyl-CoA 3-Hydroxyheptanoyl-CoA 3-Hydroxyheptanoyl-CoA 3-Ketoheptanoyl-CoA->3-Hydroxyheptanoyl-CoA Dehydrogenase Heptenoyl-CoA Heptenoyl-CoA 3-Hydroxyheptanoyl-CoA->Heptenoyl-CoA Hydratase (forms double bond) This compound This compound Heptenoyl-CoA->this compound Thioesterase

Caption: Alternative reverse β-oxidation pathway for this compound.

Comparative Analysis of Theoretical Models

FeatureModified FASII PathwayReverse β-Oxidation Pathway
Primer Molecule Propionyl-CoAPropionyl-CoA
Elongation Unit Malonyl-ACP (requires ATP for synthesis from Acetyl-CoA)Acetyl-CoA (direct utilization)
Key Enzymes FabH, FabD, FabG, FabZ, FabI, FabA/FabB-like enzymesThiolase, Dehydrogenases, Hydratase
Energy Efficiency Less efficient due to ATP consumption for malonyl-CoA synthesis.More energy-efficient.
Known Precedent Well-established for unsaturated fatty acid synthesis (e.g., in E. coli), but typically for longer chains.[1][2]Established for medium-chain fatty acid synthesis in some bacteria.

Experimental Validation Protocols

To validate the proposed theoretical models, a series of experiments targeting the key enzymes and intermediates are necessary.

Enzyme Activity Assays

Objective: To determine if the enzymes from the proposed pathways can utilize short-chain substrates to produce this compound precursors.

Protocol: Dehydratase/Isomerase (FabA-like) Activity Assay

  • Substrate Synthesis: Synthesize β-hydroxyhexanoyl-ACP.

  • Enzyme Purification: Purify the candidate FabA-like enzyme from a host organism.

  • Reaction Mixture: Prepare a reaction buffer containing the purified enzyme and the β-hydroxyhexanoyl-ACP substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Product Analysis: Stop the reaction and analyze the products using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to detect the formation of cis-Δ³-hexenoyl-ACP.

Protocol: Thiolase Activity Assay (for Reverse β-Oxidation)

  • Substrate Preparation: Prepare propionyl-CoA and acetyl-CoA.

  • Enzyme Source: Use a cell-free extract from an organism predicted to have this pathway or a purified candidate thiolase.

  • Reaction Monitoring: In a spectrophotometer, monitor the decrease in absorbance at a specific wavelength that corresponds to the cleavage of the thioester bond of acetyl-CoA in the presence of propionyl-CoA.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into this compound.

Protocol: ¹³C-Labeling Experiment

  • Culture Conditions: Grow the candidate microorganism in a medium containing ¹³C-labeled propionate (B1217596) or ¹³C-labeled acetate.

  • Lipid Extraction: After a suitable growth period, harvest the cells and extract the total fatty acids.

  • GC-MS Analysis: Derivatize the fatty acids to fatty acid methyl esters (FAMEs) and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Interpretation: Determine the mass-to-charge ratio of the this compound peak to confirm the incorporation of the ¹³C label from the precursor.

Experimental Workflow

The following diagram outlines the general workflow for validating the proposed biosynthetic pathways.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Genome_Mining Genome Mining for Candidate Genes Gene_Cloning Gene Cloning & Expression Genome_Mining->Gene_Cloning Homology_Modeling Homology Modeling of Enzymes Enzyme_Assays Enzyme Activity Assays Homology_Modeling->Enzyme_Assays Enzyme_Purification Enzyme Purification Gene_Cloning->Enzyme_Purification Gene_Knockout Gene Knockout/Overexpression Gene_Cloning->Gene_Knockout Enzyme_Purification->Enzyme_Assays Metabolite_Analysis Metabolite Analysis (GC-MS) Enzyme_Assays->Metabolite_Analysis Gene_Knockout->Metabolite_Analysis Isotopic_Labeling Isotopic Labeling Studies Isotopic_Labeling->Metabolite_Analysis

References

Unraveling Molecular Architecture: A Comparative Guide to 2D NMR for Heptenoic Acid Derivative Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a novel molecule's structure is a critical milestone. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of a novel heptenoic acid derivative. We present supporting experimental data, detailed protocols, and visualizations to demonstrate the power and precision of 2D NMR in modern chemical analysis.

The confirmation of a molecule's precise atomic connectivity and stereochemistry is paramount in understanding its biological activity and potential as a therapeutic agent. While several analytical techniques can provide pieces of the structural puzzle, 2D NMR spectroscopy has emerged as the gold standard for providing a complete and detailed picture of molecular architecture in solution.

Performance Benchmark: 2D NMR vs. Alternative Analytical Techniques

To objectively assess the capabilities of 2D NMR, we compare its performance against two other powerful analytical methods: Mass Spectrometry (MS) and X-ray Crystallography. The following table summarizes their key performance metrics in the context of elucidating the structure of a novel, substituted this compound derivative.

Feature2D NMR Spectroscopy (COSY, HSQC, HMBC)Mass Spectrometry (MS/MS)X-ray Crystallography
Information Provided Detailed atomic connectivity (through-bond correlations), stereochemistry (through NOESY), and dynamic information in solution.[1][2]Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for substructure identification.[3]Precise 3D atomic coordinates in the solid state, absolute stereochemistry.[4][5]
Sample Requirements 1-10 mg of purified compound dissolved in a deuterated solvent.[6]Micrograms to nanograms of sample.High-quality single crystal (often a significant bottleneck).[7]
Resolution Atomic resolution, providing detailed insight into bond connectivity.High mass resolution, but does not directly provide 3D structure.Atomic to sub-atomic resolution, considered the "gold standard" for spatial arrangement.[5]
Analysis Time Several hours to a day for a full suite of 2D experiments.Minutes to an hour per sample.Days to weeks (or longer) for crystal growth and data analysis.
State of Sample Solution phase, reflecting the molecule's conformation in a biologically relevant state.Gas phase (after ionization).Solid (crystalline) state.
Key Advantage Provides a complete structural map of the molecule in solution.High sensitivity and speed.Unambiguous determination of 3D structure and stereochemistry.[4][5]
Key Limitation Lower sensitivity compared to MS, potential for signal overlap in complex molecules.Does not directly reveal the complete connectivity or stereochemistry of a novel compound.The requirement for a suitable single crystal can be a major obstacle.[7]

Case Study: Structure Elucidation of a Novel Hydroxy Unsaturated Fatty Acid

To illustrate the practical application of 2D NMR, we will use the example of a newly isolated C18 hydroxy unsaturated fatty acid, a structural analogue to a complex this compound derivative. The following tables summarize the key ¹H and ¹³C NMR data, and the crucial 2D correlations that enabled its structure to be pieced together.

¹H and ¹³C NMR Spectroscopic Data
PositionδC (ppm)δH (ppm, mult., J in Hz)
1179.5 (C)-
234.2 (CH₂)2.34 (dd, 14.0, 9.0), 2.27 (dd, 14.0, 7.0)
372.2 (CH)4.10 (dddd, 12.0, 9.0, 7.0, 2.0)
4130.1 (CH)5.66 (dd, 16.0, 7.0)
5132.5 (CH)6.52 (dt, 16.0, 7.0)
6128.9 (CH)5.99 (t, 16.0)
7131.8 (CH)5.53 (ddd, 16.0, 8.0, 7.0)
832.1 (CH₂)2.05 (m)
.........
1814.1 (CH₃)0.88 (t, 7.0)

Data adapted from a representative study on a novel hydroxy unsaturated fatty acid.[8]

Key 2D NMR Correlations
From Proton(s) at δHCOSY Correlations with δHHMBC Correlations with δC
4.10 (H-3)2.34, 2.27 (H₂-2), 5.66 (H-4)179.5 (C-1), 34.2 (C-2), 130.1 (C-4), 132.5 (C-5)
5.66 (H-4)4.10 (H-3), 6.52 (H-5)72.2 (C-3), 132.5 (C-5), 128.9 (C-6)
6.52 (H-5)5.66 (H-4), 5.99 (H-6)72.2 (C-3), 130.1 (C-4), 128.9 (C-6), 131.8 (C-7)
5.99 (H-6)6.52 (H-5), 5.53 (H-7)130.1 (C-4), 132.5 (C-5), 131.8 (C-7), 32.1 (C-8)
5.53 (H-7)5.99 (H-6), 2.05 (H₂-8)132.5 (C-5), 128.9 (C-6), 32.1 (C-8)

Correlations are representative and based on the structural elucidation of a similar compound.[8]

Experimental Protocols

Detailed and optimized experimental protocols are essential for acquiring high-quality 2D NMR data. Below are the standard methodologies for the key experiments.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2D NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.

  • Spectral Width: Set to cover all proton signals (typically 10-12 ppm).

  • Data Points: 2048 (F2 dimension) x 256 (F1 dimension).

  • Number of Scans: 4-8 per increment.

  • Relaxation Delay: 1.5-2.0 seconds.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: A sensitivity-enhanced, gradient-selected HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3) is recommended to differentiate CH, CH₂, and CH₃ signals.[2]

  • Spectral Width: ~10-12 ppm in the ¹H dimension (F2) and ~180-200 ppm in the ¹³C dimension (F1).

  • Data Points: 1024 (F2) x 256 (F1).

  • Number of Scans: 8-16 per increment.

  • Relaxation Delay: 1.5 seconds.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: A gradient-selected HMBC pulse sequence is employed.

  • Spectral Width: Same as HSQC.

  • Data Points: 2048 (F2) x 512 (F1).

  • Number of Scans: 16-64 per increment, depending on sample concentration.

  • Relaxation Delay: 1.5-2.0 seconds.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range coupling of 8 Hz to observe 2- and 3-bond correlations.[2]

Visualizing the Workflow and Structural Elucidation

The process of confirming a chemical structure using 2D NMR follows a logical workflow, from initial 1D analysis to the final assembly of the molecular structure based on 2D correlation data.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_analysis Data Interpretation & Structure Assembly cluster_validation Structure Validation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT Fragments Identify Spin Systems & C-H Pairs H1_NMR->Fragments Proton Environments C13_NMR->Fragments Carbon Types (C, CH, CH₂, CH₃) COSY ¹H-¹H COSY HSQC ¹H-¹³C HSQC COSY->Fragments H-H Connectivity HMBC ¹H-¹³C HMBC HSQC->Fragments Direct C-H Bonds Assembly Assemble Fragments via HMBC HMBC->Assembly Long-Range C-H Connectivity Fragments->Assembly Structure Propose Final Structure Assembly->Structure Validation Verify Consistency with all NMR Data Structure->Validation

2D NMR structural elucidation workflow.

The signaling pathway for structural elucidation begins with the analysis of 1D ¹H and ¹³C NMR spectra to identify the basic chemical environments and carbon types. Subsequently, 2D NMR experiments provide the crucial connectivity information.

G Hn Proton A (Ha) Hn1 Proton B (Hb) Hn->Hn1 COSY (³JHH) Cn Carbon A (Ca) Hn->Cn HSQC (¹JCH) Cn1 Carbon B (Cb) Hn->Cn1 HMBC (²JCH) Cn2 Carbon C (Cc) Hn->Cn2 HMBC (³JCH) Hn1->Cn1 HSQC (¹JCH)

Key 2D NMR correlations for structure assembly.

References

Altered Lipid Landscapes: A Comparative Analysis of Fatty Acid Profiles in Wild-Type vs. Mutant Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate shifts in cellular metabolism due to genetic modifications is paramount. This guide provides a comparative analysis of fatty acid profiles between wild-type organisms and their mutant counterparts, offering insights into the functional roles of specific genes in lipid metabolism. The data presented herein is crucial for fields ranging from metabolic engineering to the development of novel therapeutics targeting lipid-dependent pathways.

Genetic mutations can profoundly impact the composition of cellular fatty acids, leading to significant physiological changes. These alterations are often linked to metabolic diseases, changes in membrane fluidity, and the production of bioactive lipids. This guide summarizes key findings from studies on various organisms, highlighting the quantitative differences in fatty acid profiles and the methodologies used to uncover them.

Quantitative Comparison of Fatty Acid Profiles

Organism/Gene MutationFatty AcidWild-Type (%)Mutant (%)Fold Change/Observation
Wickerhamomyces ciferrii (Mutant 736) [1][2]C16:0 (Palmitic Acid)23.019.5Decrease
C16:1 (Palmitoleic Acid)5.34.6Decrease
C18:1 (Oleic Acid)37.439.9Increase
C18:2 (Linoleic Acid)23.726.2Increase
Saccharomyces cerevisiae (fat1Δ) [3]C22:0 (Behenic Acid)Reference~20-fold higherSignificant Accumulation
C24:0 (Lignoceric Acid)Reference~18-fold higherSignificant Accumulation
Arabidopsis thaliana (fatb-ko) [4][5]C16:0 (Palmitate) in leavesReference42% ReductionMajor Decrease
C18:0 (Stearate) in leavesReference50% ReductionMajor Decrease
Brassica napus (BnaFAD2 mutant) [6][7]Oleic Acid in seed66.43>80Significant Increase
Linoleic & Linolenic AcidReferenceCorresponding DecreaseShift from polyunsaturated to monounsaturated
Caenorhabditis elegans (ahr-1 mutant) [8]C17isoAReferenceSignificantly IncreasedAltered branched-chain fatty acids
C20:3n6 & C20:4n6ReferenceSignificantly IncreasedIncrease in polyunsaturated fatty acids

Deciphering the Lipid Code: Experimental Protocols

The data presented above is typically acquired through a series of well-established biochemical techniques. Understanding these methods is crucial for interpreting the results and designing future experiments.

Protocol 1: Fatty Acid Methyl Ester (FAME) Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This is the most common method for quantifying fatty acid profiles.[9][10]

  • Lipid Extraction: Total lipids are extracted from a standardized quantity of cells or tissue (e.g., a specific number of cells or dry weight). This is often achieved using a solvent mixture, such as chloroform:methanol.

  • Saponification & Transesterification: The extracted lipids are saponified (cleaved from their glycerol (B35011) backbone) using a strong base (e.g., sodium methoxide (B1231860) in methanol). This process simultaneously converts the fatty acids into their more volatile methyl ester derivatives (FAMEs).[11][12]

  • FAME Extraction: The FAMEs are then extracted into an organic solvent, such as hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph. The different FAMEs are separated based on their boiling points and retention times as they pass through a capillary column.[9] The separated esters then enter a mass spectrometer, which fragments them and detects the resulting ions.

  • Quantification: The identity of each fatty acid is confirmed by its mass spectrum and retention time compared to known standards. The relative abundance of each fatty acid is determined by integrating the area under its corresponding peak in the chromatogram.[1][2]

Protocol 2: Analysis of Very Long-Chain Fatty Acids (VLCFAs)

In cases where mutations affect enzymes like very long-chain acyl-CoA synthetases (e.g., FAT1 in yeast), specific attention must be paid to the detection of VLCFAs.[3][13]

  • Total Fatty Acid Extraction: Similar to the FAME protocol, total fatty acids are extracted from the yeast cells.

  • Quantitation as Methyl Esters: The extracted fatty acids are converted to their methyl esters to allow for GC-MS analysis.

  • Specialized GC-MS Conditions: The GC-MS parameters may need to be adjusted to ensure the proper separation and detection of less volatile, longer-chain fatty acids (C20 and longer). This might involve using a higher temperature ramp or a specific type of column.

  • Data Analysis: The abundance of each VLCFA is calculated as a percentage of the total cellular fatty acids and compared between the wild-type and mutant strains.[3]

Visualizing the Workflow

The following diagram illustrates the general workflow for the comparative analysis of fatty acid profiles.

Fatty_Acid_Analysis_Workflow cluster_sample Sample Preparation cluster_extraction Biochemical Processing cluster_analysis Instrumental Analysis cluster_data Data Interpretation WT Wild-Type Organism Lipid_Ext Total Lipid Extraction WT->Lipid_Ext MUT Mutant Organism MUT->Lipid_Ext FAME_Prep Transesterification to FAMEs Lipid_Ext->FAME_Prep GCMS GC-MS Analysis FAME_Prep->GCMS Data_Proc Data Processing & Peak Integration GCMS->Data_Proc Comparison Comparative Profile Analysis Data_Proc->Comparison

Caption: Experimental workflow for comparative fatty acid profiling.

Signaling Pathway Implication: Fatty Acid Desaturation

Mutations in desaturase enzymes, such as FAD2, directly impact key metabolic pathways. The diagram below illustrates the simplified pathway for oleic acid desaturation and how its disruption leads to an altered fatty acid profile.

FAD2_Pathway cluster_pathway Fatty Acid Desaturation Pathway cluster_mutant Effect of FAD2 Mutation Oleic Oleic Acid (C18:1) FAD2 FAD2 Enzyme (WT Active) Oleic->FAD2 FAD2_mut FAD2 Gene (Mutated/Inactive) Linoleic Linoleic Acid (C18:2) FAD3 FAD3 Enzyme Linoleic->FAD3 Linolenic Linolenic Acid (C18:3) FAD2->Linoleic FAD3->Linolenic Oleic_mut Accumulated Oleic Acid (C18:1) Block Pathway Blocked FAD2_mut->Block

Caption: Impact of FAD2 mutation on the fatty acid desaturation pathway.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Heptenoic Acid is paramount. This guide provides immediate, essential safety protocols and logistical information for its use in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, which is corrosive and can cause severe skin burns and eye damage, a comprehensive PPE plan is critical.[1][2][3] The following table summarizes the recommended PPE for various operational scenarios.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Transfer Tightly fitting safety goggles.[4] A face shield (minimum 8-inch) is also recommended.[4]Nitrile rubber gloves (11-13 mil thickness, breakthrough time > 1 hr) for normal use.[1]Chemical-resistant lab coat or a complete suit protecting against chemicals.[5]Not required under normal laboratory conditions with adequate ventilation.[1]
Spill Cleanup Tightly fitting safety goggles and a face shield (minimum 8-inch).[4]Butyl rubber gloves (12-15 mil thickness, breakthrough time > 4 hrs).[1]Chemical-resistant apron or a complete suit protecting against chemicals.[5]A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary if there is a risk of inhalation.[4]
Emergency Situations Tightly fitting safety goggles and a face shield (minimum 8-inch).[4]Butyl rubber gloves (12-15 mil thickness, breakthrough time > 4 hrs).[1]Complete suit protecting against chemicals.[5]A full-face supplied air respirator is required.[4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6]

    • Work in a well-ventilated area, preferably under a chemical fume hood.[2][4]

    • Inspect all PPE for integrity before use.[5]

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.[2][4]

    • Do not breathe mists or vapors.[2][4]

    • When transferring, pour carefully to prevent splashing.

    • Keep containers tightly sealed when not in use.[1][2]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling and before breaks.[1]

    • Remove and wash contaminated clothing before reuse.[2]

    • Properly remove and dispose of contaminated gloves.[5]

Disposal Plan

  • Chemical Waste :

    • Dispose of this compound and any contaminated materials as hazardous waste.[4][5]

    • Collect waste in suitable, closed, and clearly labeled containers.[2][4]

    • Do not allow the product to enter drains or surface/ground water.[1][4]

  • Contaminated PPE :

    • Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable regulations.[5]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound task Assess Task Type start->task routine Routine Handling task->routine Standard Procedure spill Spill or Emergency task->spill Accident or High Exposure Risk eye_routine Safety Goggles routine->eye_routine hand_routine Nitrile Gloves routine->hand_routine body_routine Lab Coat routine->body_routine eye_spill Goggles & Face Shield spill->eye_spill hand_spill Butyl Rubber Gloves spill->hand_spill body_spill Chemical Suit spill->body_spill resp_spill Respirator spill->resp_spill proceed Proceed with Task eye_routine->proceed hand_routine->proceed body_routine->proceed resp_spill->proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.